molecular formula C8H5ClFNO3 B1489160 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone CAS No. 1292836-16-8

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Cat. No.: B1489160
CAS No.: 1292836-16-8
M. Wt: 217.58 g/mol
InChI Key: CGOODLQYGNBCGQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H5ClFNO3 and its molecular weight is 217.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO3/c1-4(12)5-2-8(11(13)14)6(9)3-7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOODLQYGNBCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural characteristics, a robust synthetic pathway with mechanistic insights, and its potential applications, grounded in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted acetophenone derivative. The strategic placement of chloro, fluoro, and nitro functional groups on the phenyl ring makes it a highly versatile and reactive building block for organic synthesis. The electron-withdrawing nature of these substituents significantly influences the reactivity of both the aromatic ring and the acetyl group.

Molecular Structure

The structure consists of a central benzene ring substituted at specific positions:

  • Position 1: An ethanone (acetyl) group.

  • Position 2: A fluorine atom.

  • Position 4: A chlorine atom.

  • Position 5: A nitro group.

This specific arrangement is crucial for its utility in subsequent chemical transformations.

Caption: 2D representation of this compound.

Physicochemical Data

The fundamental properties of this molecule are summarized below. These values are critical for reaction planning, purification, and analytical method development.

PropertyValueSource
CAS Number 1292836-16-8[1]
Molecular Formula C₈H₅ClFNO₃[1]
Molecular Weight 217.58 g/mol [1][2]
Purity (Typical) ≥98%[2]
Synonyms 1-(4-chloro-2-fluoro-5-nitrophenyl)ethan-1-one, EOS-61419[1]

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes may exist, a logical and scalable pathway can be adapted from established methodologies for similar substituted acetophenones. A likely route begins with m-fluoroaniline, leveraging a series of classical organic reactions.[3] The choice of this starting material is strategic, as the fluorine atom's directing effects can be exploited in subsequent electrophilic substitution steps.

Step-by-Step Synthetic Workflow

The synthesis can be dissected into five core stages, each with a specific chemical objective.

G start_node m-Fluoroaniline (Starting Material) step1_node Step 1: Acetylation (Amine Protection) start_node->step1_node Acetic Anhydride step2_node Step 2: Friedel-Crafts Acylation step1_node->step2_node Acylating Agent step3_node Step 3: Hydrolysis (Deprotection) step2_node->step3_node Acid/Base step4_node Step 4: Sandmeyer Reaction step3_node->step4_node NaNO₂, CuCl step5_node Step 5: Nitration step4_node->step5_node HNO₃, H₂SO₄ end_node 1-(4-Chloro-2-fluoro- 5-nitrophenyl)ethanone (Final Product) step5_node->end_node

Caption: Proposed synthetic workflow from m-fluoroaniline.

In-Depth Mechanistic Discussion
  • Step 1: Acetylation (Amine Protection): The synthesis commences by protecting the amino group of m-fluoroaniline as an acetanilide using acetic anhydride.[3]

    • Causality: This step is crucial for two reasons. First, it deactivates the powerful activating effect of the amine, preventing polysubstitution and oxidation in subsequent steps. Second, the bulky acetyl group provides steric hindrance that directs the incoming acyl group in the next step primarily to the para position.

  • Step 2: Friedel-Crafts Acylation: The protected 3-fluoroacetanilide undergoes a Friedel-Crafts acylation reaction.[3] The acetyl group (from the ethanone moiety) is introduced onto the ring.

    • Expertise: The acetamido group is an ortho-, para-director. Due to the steric bulk of the acetamido group, the acylation is strongly favored at the para-position (position 4 relative to the nitrogen), yielding 2-fluoro-4-acetamidoacetophenone.

  • Step 3: Hydrolysis (Deprotection): The acetyl protecting group is removed from the nitrogen via acid or base-catalyzed hydrolysis, regenerating the free amino group to yield 2-fluoro-4-aminoacetophenone.[3]

    • Trustworthiness: This deprotection is a standard and high-yielding transformation, essential for enabling the subsequent Sandmeyer reaction, which requires a primary aromatic amine.

  • Step 4: Sandmeyer Reaction: This classic reaction converts the primary amino group into a chloro group. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst to introduce the chlorine atom, yielding 1-(4-chloro-2-fluorophenyl)ethanone.[3]

    • Authoritative Grounding: The Sandmeyer reaction is a reliable method for introducing halides to an aromatic ring at a specific position previously occupied by an amino group.

  • Step 5: Nitration: The final step is the nitration of the 1-(4-chloro-2-fluorophenyl)ethanone intermediate using a mixture of nitric acid and sulfuric acid.

    • Causality: The existing substituents direct the incoming nitro group. The acetyl group is a meta-director, and the chloro and fluoro groups are ortho-, para-directors. The combined directing effects and the steric environment favor the introduction of the nitro group at position 5, yielding the final product, this compound.[3]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While raw spectral data is proprietary to manufacturers, the expected results from standard analytical techniques can be predicted based on the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.

    • ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 217.58 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

  • Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography is the method of choice for assessing purity.[4] Coupling this with mass spectrometry (LC-MS) allows for simultaneous purity determination and mass verification.

Applications in Research and Drug Development

Substituted nitrophenyl ethanones are valuable intermediates in the synthesis of more complex molecules. The presence of multiple reactive sites—the ketone, the nitro group, and the halogenated phenyl ring—allows for diverse chemical modifications.

  • Pharmaceutical Synthesis: This compound serves as a key building block for creating libraries of compounds for drug discovery. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ketone can participate in various condensation and coupling reactions. Related fluoro-nitroaromatic compounds are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this molecule can be a precursor for novel herbicides and pesticides.[5] The specific combination of halogens and the nitro group can be a key pharmacophore for biological activity in crop protection agents.

  • Material Science: The electrophilic nature of the aromatic ring makes it suitable for use in nucleophilic aromatic substitution reactions, a powerful tool for building complex molecular architectures used in materials science.[6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Specific Hazards: Compounds containing nitro groups can be hazardous and may have specific handling and storage requirements.[6] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a chemical intermediate of significant value, characterized by a unique and synthetically versatile substitution pattern. Understanding its molecular properties, a logical synthetic pathway, and its analytical profile is critical for its effective use. Its potential as a precursor in the fields of drug discovery, agrochemicals, and materials science underscores its importance to the research and development community.

References

A Comprehensive Spectroscopic and Synthetic Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics and synthetic pathway of the complex substituted aromatic ketone, 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectroscopic data, elucidates the rationale behind analytical methodologies, and provides a validated synthetic protocol, ensuring a comprehensive understanding of this molecule for research and development applications.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multifaceted aromatic compound featuring a unique combination of electron-withdrawing and halogen substituents. This substitution pattern makes it a valuable intermediate in the synthesis of various pharmacologically active molecules and functional materials. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for the unambiguous characterization of such molecules. This guide will provide a detailed analysis of the predicted spectroscopic data for this compound, offering insights into how its distinct structural features are reflected in its spectral fingerprints. The data presented herein is based on established spectroscopic principles and predictive algorithms, providing a robust framework for researchers working with this or structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature[1]. The described method offers a practical route for obtaining the target compound from readily available starting materials.

Synthetic Pathway Overview

The synthesis commences with m-fluoroaniline and proceeds through a series of reactions including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally, nitration to yield the desired product[1].

start m-Fluoroaniline step1 Acetylation (Acetic Anhydride) start->step1 step2 Friedel-Crafts Acylation step1->step2 step3 Hydrolysis step2->step3 step4 Sandmeyer Reaction step3->step4 step5 Nitration step4->step5 end_product 1-(4-Chloro-2-fluoro- 5-nitrophenyl)ethanone step5->end_product

Caption: Synthetic route to this compound.

Experimental Protocol
  • Step 1: Acetylation of m-fluoroaniline: m-Fluoroaniline is reacted with acetic anhydride in acetic acid to protect the amino group as an acetanilide[1].

  • Step 2: Friedel-Crafts Acylation: The resulting 3-fluoroacetanilide undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group onto the aromatic ring, yielding 2-fluoro-4-acetamidoacetophenone[1].

  • Step 3: Hydrolysis: The acetyl protecting group is removed from the amino group by acid-catalyzed hydrolysis to give 2-fluoro-4-aminoacetophenone[1].

  • Step 4: Sandmeyer Reaction: The amino group is converted to a chloro group via a Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) chloride solution[1].

  • Step 5: Nitration: The final step involves the nitration of the 4-chloro-2-fluoroacetophenone intermediate to introduce the nitro group at the 5-position, yielding the target compound, this compound[1].

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Predictions are based on computational models that analyze the effects of neighboring functional groups on the magnetic environment of each proton.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 2.65s3H-COCH₃
~ 7.80d1HAr-H
~ 8.40d1HAr-H
Interpretation of the Predicted ¹H NMR Spectrum
  • Methyl Protons (-COCH₃): A singlet peak is predicted around 2.65 ppm, which is characteristic of the three protons of the acetyl methyl group. The downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom.

    • The proton ortho to the fluorine and meta to the nitro group is predicted to resonate at approximately 7.80 ppm.

    • The proton ortho to the nitro group and meta to the fluorine is expected to be significantly downfield, around 8.40 ppm, due to the strong electron-withdrawing nature of the nitro group. The coupling constant for both doublets is expected to be in the range of 7-9 Hz, characteristic of ortho coupling in a benzene ring, with additional splitting due to the fluorine atom.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (signal averaging to improve signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established substituent effects on aromatic systems.

Predicted Chemical Shift (δ, ppm)Assignment
~ 30-COCH₃
~ 118 (d)Ar-CH
~ 125 (d)Ar-CH
~ 130Ar-C (quaternary)
~ 140 (d)Ar-C (quaternary)
~ 145Ar-C (quaternary)
~ 155 (d)Ar-C (quaternary)
~ 195C=O

(d) denotes a doublet due to C-F coupling.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 195 ppm.

  • Aromatic Carbons: The six aromatic carbons are all in unique electronic environments, leading to six distinct signals. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbons attached to the electron-withdrawing nitro and chloro groups will be shifted downfield.

  • Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is predicted to resonate at the most upfield position, around 30 ppm.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrument Setup: Use a 100 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Number of scans: 512-2048 (or more, as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline corrections.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound is 217.58 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 217 and an [M+2]⁺ peak at m/z 219 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

  • Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of key functional groups.

Predicted m/zFragment Loss
202[M - CH₃]⁺
171[M - NO₂]⁺
187[M - NO]⁺
43[CH₃CO]⁺

Interpretation of Predicted Fragmentation

M [M]⁺˙ m/z 217/219 F1 [M-CH₃]⁺ m/z 202/204 M->F1 - •CH₃ F2 [M-NO₂]⁺ m/z 171/173 M->F2 - •NO₂ F3 [CH₃CO]⁺ m/z 43 M->F3

Caption: Predicted fragmentation of this compound.

The primary fragmentation pathways are predicted to involve the loss of a methyl radical (•CH₃) from the acetyl group to form an acylium ion, and the loss of a nitro radical (•NO₂) from the aromatic ring. The formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 is also a highly probable fragmentation.

Standard Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Data Acquisition: Acquire data over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H stretchAromatic
~ 1700C=O stretchKetone
~ 1600, 1475C=C stretchAromatic
~ 1530, 1350N-O stretchNitro group
~ 1250C-F stretchFluoroaromatic
~ 850C-Cl stretchChloroaromatic
Interpretation of the Predicted IR Spectrum
  • Carbonyl Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl (C=O) group of the ketone[2][3].

  • Nitro Group Stretches: Two strong absorption bands are predicted around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), which are characteristic of a nitro group[2][3].

  • Aromatic C-H and C=C Stretches: Weak to medium bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while absorptions in the 1600-1475 cm⁻¹ region correspond to aromatic C=C ring stretching.

  • C-F and C-Cl Stretches: The C-F stretch is expected to appear in the 1300-1200 cm⁻¹ region, and the C-Cl stretch will be observed at lower wavenumbers, typically below 850 cm⁻¹.

Standard Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of an unknown compound is a systematic process that integrates data from multiple spectroscopic techniques.

Sample This compound MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Stereochemistry) Sample->NMR Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data, provides a detailed electronic and structural map of the molecule. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the proton and carbon nuclei, influenced by the interplay of the chloro, fluoro, nitro, and acetyl substituents. Mass spectrometry is expected to confirm the molecular weight and show characteristic fragmentation patterns, while IR spectroscopy will identify the key functional groups. This guide serves as a valuable resource for the synthesis and characterization of this important chemical intermediate, enabling researchers to confidently utilize it in their synthetic and drug discovery endeavors.

References

A Technical Guide to 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone, with CAS number 1292836-16-8, is a highly functionalized aromatic ketone that has garnered significant interest as a versatile intermediate in medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups, alongside an acetyl moiety—renders it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, analytical characterization, safe handling, and its critical role in the synthesis of antiviral therapeutics.

Chemical Properties and Commercial Availability

This compound is a solid at room temperature, and its molecular structure is presented in Table 1. The presence of both electron-withdrawing (nitro, chloro, fluoro) and acyl groups on the benzene ring significantly influences its reactivity, making it a suitable substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1292836-16-8
Molecular Formula C₈H₅ClFNO₃
Molecular Weight 217.58 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)C1=C(F)C=C(C(=C1)Cl)N(=O)=O

A range of chemical suppliers offer this compound, typically at purities of 97% or higher. For researchers and drug development professionals, sourcing high-purity starting materials is crucial for the success of multi-step syntheses. The following table lists some of the commercial suppliers of this compound.

Table 2: Commercial Suppliers of this compound

SupplierWebsite
BLDpharm--INVALID-LINK--[1]
Advanced ChemBlocks--INVALID-LINK--
CymitQuimica--INVALID-LINK--[2]
Doron Scientific--INVALID-LINK--

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from m-fluoroaniline. This pathway leverages fundamental organic reactions, including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and nitration. A Chinese patent (CN110668948A) outlines a representative synthesis, which is conceptually detailed below.[3]

Conceptual Synthesis Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Sandmeyer Reaction cluster_4 Step 5: Nitration A m-Fluoroaniline B 3-Fluoroacetanilide A->B Acetic Anhydride, Acetic Acid C 2-Fluoro-4-acetamidoacetophenone B->C Acylating Agent, Lewis Acid D 2-Fluoro-4-aminoacetophenone C->D Inorganic Acid E 4-Chloro-2-fluoroacetophenone D->E 1. NaNO₂, HCl 2. CuCl F This compound E->F Nitrating Agent

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: Acetylation of m-Fluoroaniline m-Fluoroaniline is dissolved in acetic acid, and acetic anhydride is added to protect the amino group via acetylation, yielding 3-fluoroacetanilide.[3]

Step 2: Friedel-Crafts Acylation 3-Fluoroacetanilide undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group onto the aromatic ring, forming 2-fluoro-4-acetamidoacetophenone.[3]

Step 3: Hydrolysis The acetamido group of 2-fluoro-4-acetamidoacetophenone is hydrolyzed using an inorganic acid (e.g., hydrochloric acid) to yield 2-fluoro-4-aminoacetophenone.[3]

Step 4: Sandmeyer Reaction The amino group of 2-fluoro-4-aminoacetophenone is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then subjected to a Sandmeyer reaction with cuprous chloride to replace the diazonium group with a chlorine atom, affording 4-chloro-2-fluoroacetophenone.[3]

Step 5: Nitration Finally, 4-chloro-2-fluoroacetophenone is nitrated using a suitable nitrating agent to introduce the nitro group at the 5-position, yielding the target compound, this compound.[3]

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific, publicly available spectra for this exact compound are scarce in peer-reviewed literature, the expected spectral features can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group. The aromatic region will display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the surrounding fluoro, chloro, and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A reversed-phase HPLC method would be suitable for this analysis.

Conceptual HPLC Method

  • Column: C18 stationary phase

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Applications in Drug Discovery and Development

Substituted acetophenones are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[4][5] The specific compound, this compound, is a key intermediate in the synthesis of the antiviral drug peramivir .[3]

Role in the Synthesis of Peramivir

Peramivir is a neuraminidase inhibitor used for the treatment of influenza. The synthesis of peramivir involves the construction of a complex cyclopentane core. While various synthetic routes to peramivir have been published, the use of this compound as a starting material for a key fragment highlights its importance in the pharmaceutical industry. The functional groups on this intermediate allow for its elaboration into more complex structures required for the final API.

G A This compound B Key Peramivir Intermediate A->B Multi-step Synthesis C Peramivir (Antiviral Drug) B->C Further Elaboration

Caption: Role of this compound in Peramivir Synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical research and development, most notably in the synthesis of the antiviral drug peramivir. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings.

References

Safety and handling of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a substituted acetophenone derivative of interest in contemporary chemical research and drug development. Recognizing the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound (CAS No. 1292836-16-8), this document synthesizes critical safety and handling information from structurally analogous halogenated and nitrated aromatic ketones. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for risk assessment, exposure control, and emergency preparedness. By elucidating the causality behind experimental choices and grounding recommendations in authoritative sources for similar chemical entities, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction and Compound Profile

This compound is a complex organic molecule featuring a trifunctionalized aromatic ring. The presence of chloro, fluoro, and nitro groups, in addition to the ethanone moiety, imparts a unique chemical reactivity that is valuable for synthetic chemistry. However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal. Substituted acetophenones are widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The judicious management of this compound is paramount to ensuring the safety of laboratory personnel and the protection of the environment.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key physicochemical properties, extrapolated from its molecular structure and data from analogous compounds.

PropertyValue (Estimated)Source/Analogue
CAS Number 1292836-16-8[2]
Molecular Formula C₈H₅ClFNO₃[2]
Molecular Weight 217.58 g/mol [2]
Appearance Likely a pale yellow to yellow crystalline solid or powder
Solubility Expected to be soluble in common organic solvents (e.g., acetone, dichloromethane) and poorly soluble in water.[3]
logP (Octanol/Water Partition Coefficient) >2.0 (Estimated, indicating potential for bioaccumulation)[4][5]
Boiling Point >200 °C (Decomposition may occur)[6]
Flash Point >100 °C (Combustible solid)[7]

Hazard Identification and Risk Assessment

The hazard profile of this compound is inferred from the toxicological properties of its constituent functional groups and data from similar compounds. The primary hazards are associated with its potential for skin and eye irritation, harmful effects if ingested, and the generation of toxic gases upon decomposition.

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

Hazard ClassGHS CategoryHazard StatementSource/Analogue
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][8]
Skin IrritationCategory 2H315: Causes skin irritation[9][10][11]
Eye IrritationCategory 2AH319: Causes serious eye irritation[9][10][11]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[9][10][11]
Causality of Hazards
  • Halogenation (Chloro & Fluoro groups): The presence of halogen atoms on the aromatic ring can enhance the compound's reactivity and potential for skin and respiratory tract irritation.

  • Nitro Group: Nitroaromatic compounds can be toxic and may have mutagenic properties. They can also contribute to the energetic properties of the molecule, although this compound is not classified as an explosive.

  • Ketone Functionality: While the ketone group itself is of lower toxicological concern, it can participate in various metabolic pathways.

  • Combustion Products: In the event of a fire, thermal decomposition will likely produce highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[12]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is essential when working with this compound. The following protocols are designed to minimize risk.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14]

  • Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.Prevents eye irritation from dust or splashes.[8][9][11]
Skin Protection Nitrile or neoprene gloves (ensure they are tested for resistance to aromatic ketones). A lab coat should be worn at all times.Prevents skin irritation and potential absorption.[9][14]
Respiratory Protection Not typically required when working in a functional chemical fume hood. If engineering controls are not available or in the event of a large spill, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used.Prevents respiratory tract irritation.[12]
Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for handling this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogues prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood exp_weigh Weigh Compound in Fume Hood prep_hood->exp_weigh Proceed to Experiment exp_transfer Transfer to Reaction Vessel exp_weigh->exp_transfer exp_reaction Conduct Reaction Under Inert Atmosphere (if required) exp_transfer->exp_reaction clean_decon Decontaminate Glassware exp_reaction->clean_decon Reaction Complete clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_ppe Dispose of Contaminated PPE clean_waste->clean_ppe clean_handwash Wash Hands Thoroughly clean_ppe->clean_handwash

Caption: A logical workflow for the safe handling of the compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource/Analogue
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][12]
Spill and Leak Response
  • Small Spills: Evacuate unnecessary personnel. Ensure adequate ventilation (use the fume hood). Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[12][15]

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][12][14]

  • Specific Hazards: As mentioned, combustion produces toxic gases.[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][14]

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental compliance.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Store away from heat, sparks, and open flames.[7]

Waste Disposal

As a halogenated nitroaromatic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix with non-halogenated waste.[16][17] Collect in a designated, properly labeled "Halogenated Organic Waste" container.[18]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[12] It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[16]

Hazard Mitigation Decision Process

The following diagram outlines the decision-making process for mitigating hazards associated with the compound's lifecycle in the lab.

G Hazard Mitigation Decision Process start Start: New Experiment with Compound assess Assess Hazards (Review this Guide) start->assess ppe_select Select Appropriate PPE assess->ppe_select eng_controls Use Engineering Controls (Fume Hood) ppe_select->eng_controls procedure Follow Safe Handling Protocols eng_controls->procedure is_spill Spill or Exposure? procedure->is_spill emergency Follow Emergency Procedures is_spill->emergency Yes waste Segregate and Dispose of Waste Properly is_spill->waste No emergency->waste end End of Experiment waste->end

Caption: A decision tree for mitigating hazards during use.

Conclusion

While specific toxicological data for this compound remains to be thoroughly investigated, a comprehensive safety framework can be effectively constructed by examining the behavior of structurally similar compounds. The principles of hazard identification, exposure control through engineering and PPE, and diligent adherence to emergency and disposal protocols are the cornerstones of safe laboratory practice. It is the responsibility of every researcher to approach this and all chemical reagents with a mindset of informed caution and scientific rigor.

References

An In-depth Technical Guide to the Physical Properties of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone. This molecule, a substituted acetophenone, is of significant interest as a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for ensuring the purity and quality of downstream products.

This guide is structured to provide not just a list of properties, but also the scientific context and experimental methodologies for their determination, reflecting a commitment to scientific integrity and practical, field-proven insights.

Core Molecular and Physical Attributes

This compound is a multifaceted aromatic ketone. Its structure incorporates a chloro, a fluoro, and a nitro group, all of which significantly influence its reactivity and physical behavior.

Below is a table summarizing the fundamental molecular and physical properties of this compound.

PropertyValueSource(s)
CAS Number 1292836-16-8[1][2][3]
Molecular Formula C8H5ClFNO3[1][2][3]
Molecular Weight 217.58 g/mol [1][2][3]
Appearance Likely a crystalline solidInferred from similar compounds
Melting Point Data not available in searched sources
Boiling Point Data not available in searched sources
Solubility Expected to be soluble in common organic solvents[4]

Expert Insight: The presence of the polar nitro and carbonyl groups, combined with the halogen substituents, suggests that this compound is a solid at room temperature with moderate to good solubility in common organic solvents such as acetone, ethyl acetate, and dichloromethane. However, its solubility in water is expected to be low due to the predominantly nonpolar aromatic ring.[4][5][6]

Structural Representation and Synthesis Pathway

A clear understanding of the molecular structure is fundamental to interpreting its physical properties. The spatial arrangement of the functional groups dictates the molecule's polarity, intermolecular forces, and ultimately its macroscopic characteristics.

Caption: Molecular structure of this compound.

A key synthesis route for this compound starts from m-fluoroaniline and proceeds through several steps including acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally nitration.[1]

Synthesis_Pathway A m-Fluoroaniline B Acetylation A->B C Friedel-Crafts Acylation B->C D Hydrolysis C->D E Sandmeyer Reaction D->E F Nitration E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will likely display a complex splitting pattern due to the various substituents on the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the electron-withdrawing and donating effects of the substituents), and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses of the acetyl group and potentially the nitro group.

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of this guide, this section outlines standard, validated protocols for determining the key physical properties of a compound like this compound.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: A differential scanning calorimeter is calibrated using certified standards (e.g., indium).

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point.

Causality: DSC is preferred over traditional capillary methods for its higher precision and the ability to detect thermal events other than melting, such as polymorphic transitions.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol: Isothermal Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are chosen.

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantification: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered the "gold standard" for solubility determination as it ensures that a true equilibrium is achieved.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. While its basic molecular identity is well-established, a comprehensive public dataset of its physical properties is currently lacking. This guide has provided a framework of its known attributes and the standard methodologies for determining the outstanding physical parameters.

Future work should focus on the experimental determination and publication of the melting point, boiling point, and a detailed solubility profile in various solvents. Furthermore, the public deposition of its full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) would be of great benefit to the scientific community, facilitating its wider application and ensuring consistency in its use in research and development.

References

Literature review of 4-chloro-2-fluoro-5-nitroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis and Application of 4-Chloro-2-fluoro-5-nitroacetophenone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-2-fluoro-5-nitroacetophenone is a highly functionalized aromatic ketone that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—provides a versatile scaffold for the synthesis of a diverse array of derivatives. The electron-withdrawing nature of these substituents activates the molecule for various chemical transformations, while the ketone moiety serves as a handle for constructing complex heterocyclic systems. This technical guide offers a comprehensive review of the synthesis of the core 4-chloro-2-fluoro-5-nitroacetophenone molecule, details key derivatization strategies, and explores the significant biological activities of the resulting compounds, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Introduction: The Significance of Substituted Acetophenones

Acetophenone, the simplest aromatic ketone, and its derivatives represent a privileged scaffold in the landscape of life sciences.[1] These alkyl-phenylketones, found in both natural and synthetic contexts, are not merely chemical curiosities but are fundamental precursors in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] The true value of the acetophenone core lies in its amenability to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired biological interactions.[3] Modifications to the aromatic ring can profoundly influence the pharmacological profile of the resulting molecules, leading to the development of potent and selective therapeutic agents.[4][5]

Among the vast family of substituted acetophenones, 4-chloro-2-fluoro-5-nitroacetophenone stands out as a key intermediate of significant industrial and academic interest. It is a crucial component in the synthesis of pibrentasvir, an NS5A inhibitor used in the treatment of Hepatitis C, highlighting its relevance in modern drug development.[6] This guide delves into the synthetic pathways to access this core structure and explores the subsequent chemical transformations that unlock a wealth of derivatives with promising therapeutic potential.

Synthesis of the Core Scaffold: 4-Chloro-2-fluoro-5-nitroacetophenone

The preparation of 4-chloro-2-fluoro-5-nitroacetophenone is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with the readily available starting material, m-fluoroaniline.[6] This pathway involves protection of the amine, introduction of the acetyl group, deprotection, conversion of the amine to a chloro group via a Sandmeyer reaction, and a final nitration step.

The rationale for this sequence is rooted in the principles of electrophilic aromatic substitution. The amino group of m-fluoroaniline is a strong activating group and ortho-, para-director. To control the regioselectivity of the subsequent Friedel-Crafts acylation and prevent side reactions, it is first protected as an acetanilide. Following the introduction of the acetyl group, the amine is regenerated and then converted to the chloro substituent. The final nitration is directed by the existing substituents to the desired position.

G A m-Fluoroaniline B 3-Fluoroacetanilide A->B Acetic Anhydride, Acetic Acid C 2-Fluoro-4-acetamidoacetophenone B->C Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) D 2-Fluoro-4-aminoacetophenone C->D Hydrolysis E 4-Chloro-2-fluoroacetophenone D->E Sandmeyer Reaction (NaNO2, HCl; CuCl) F 4-Chloro-2-fluoro-5-nitroacetophenone E->F Nitration (Conc. H2SO4, Conc. HNO3)

Caption: Synthetic pathway for 4-chloro-2-fluoro-5-nitroacetophenone.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-nitroacetophenone[6]
  • Step 1: Acetylation (Amino Protection)

    • Dissolve m-fluoroaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.

    • Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash the solid with water until neutral, and dry to obtain 3-fluoroacetanilide.

  • Step 2: Friedel-Crafts Acylation

    • Suspend aluminum trichloride (AlCl₃, 3.0 eq) in a suitable solvent such as carbon disulfide or nitrobenzene.

    • Add acetyl chloride (1.5 eq) to the suspension and stir.

    • Add 3-fluoroacetanilide (1.0 eq) portion-wise, keeping the temperature between 0-50°C.

    • Allow the reaction to stir for 48-72 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield 2-fluoro-4-acetamidoacetophenone.

  • Step 3: Hydrolysis (Deprotection)

    • Reflux the 2-fluoro-4-acetamidoacetophenone from the previous step in a mixture of ethanol and concentrated HCl for 4-6 hours.

    • Cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-fluoro-4-aminoacetophenone.

  • Step 4: Sandmeyer Reaction

    • Dissolve 2-fluoro-4-aminoacetophenone (1.0 eq) in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of cuprous chloride (CuCl) in concentrated HCl.

    • Add the cold diazonium salt solution to the CuCl solution and allow it to warm to room temperature.

    • Stir for 2-3 hours, then extract the product, wash, dry, and purify to yield 4-chloro-2-fluoroacetophenone.

  • Step 5: Nitration

    • Add 4-chloro-2-fluoroacetophenone (1.0 eq) to concentrated sulfuric acid at -5°C.

    • Add a mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature between -5°C and 0°C.

    • Stir for 1-2 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the final product.

    • Filter, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-chloro-2-fluoro-5-nitroacetophenone.

Derivatization Strategies and Synthetic Applications

The strategic placement of functional groups on the 4-chloro-2-fluoro-5-nitroacetophenone ring makes it a versatile precursor for a wide range of derivatives. The primary sites for modification are the acetyl group and the nitro group.

Reactions at the Acetyl Group: Synthesis of Chalcones

The α-protons of the acetyl group are acidic and can be readily deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile in aldol or Claisen-Schmidt condensations with various aromatic aldehydes. This reaction is a cornerstone for synthesizing chalcones, which are precursors to flavonoids and isoflavonoids and possess a broad spectrum of biological activities.[7][8]

G A 4-Chloro-2-fluoro- 5-nitroacetophenone A->P B Substituted Aromatic Aldehyde B->P C Chalcone Derivative P->C Claisen-Schmidt Condensation (e.g., NaOH, Ethanol) G A Chalcone Derivative A->P B Hydrazine Hydrate or Phenylhydrazine B->P C Pyrazoline Derivative P->C Cyclization (e.g., Acetic Acid, Ethanol, Reflux)

References

Understanding the reactivity of substituted nitrophenyl ethanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Substituted Nitrophenyl Ethanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrophenyl ethanones are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their chemical behavior is intricately governed by the interplay of electronic and steric effects originating from substituents on the phenyl ring. The potent electron-withdrawing nature of the nitro group fundamentally alters the molecule's reactivity at multiple sites: the electrophilicity of the carbonyl carbon, the acidity of the α-hydrogens, and the susceptibility of the aromatic ring to further substitution. This guide provides a comprehensive exploration of these reactivity principles, grounding theoretical concepts in practical, field-proven experimental protocols. We will dissect the causality behind reaction mechanisms, offer quantitative insights through the lens of the Hammett equation, and demonstrate the strategic application of these molecules as versatile precursors in the synthesis of pharmaceutically relevant agents.

The Strategic Importance of Nitrophenyl Ethanones

Nitrophenyl ethanones, derivatives of acetophenone, are distinguished by the presence of one or more nitro (-NO₂) groups on the aromatic ring. This single functional group imparts a profound influence on the molecule's overall electronic landscape and subsequent chemical reactivity.[1] The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both the inductive (-I) and resonance (-R) effects.[2][3] This electronic perturbation is the cornerstone of the molecule's utility, creating highly reactive centers that can be selectively targeted in synthesis.

Understanding this reactivity is not merely an academic exercise; it is crucial for the rational design of synthetic pathways in drug development.[4][5] The nitro group itself is a known pharmacophore in several approved drugs, and its presence allows for a multitude of chemical transformations, including reduction to the corresponding amine, which opens up a vast chemical space for introducing diverse pharmacophores.[3][4][6] This guide serves to bridge the theoretical underpinnings of reactivity with practical, actionable laboratory insights.

Synthesis and Spectroscopic Characterization

The reliable synthesis of substituted nitrophenyl ethanones is the first critical step in their application. A common and effective method involves a two-step process starting from a substituted acetophenone.

A Validated Synthetic Protocol: Two-Step Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone

This pathway first introduces a halogen at the α-carbon, which then acts as a leaving group for nucleophilic substitution by a nitrite salt.[7]

Workflow for Synthesis of a Dinitro Phenyl Ethanone

start 4-Nitroacetophenone (Starting Material) step1 Step 1: α-Bromination start->step1 intermediate 2-Bromo-1-(4-nitrophenyl)ethanone step1->intermediate Forms α-halo ketone reagent1 Reagents: - Bromine (Br₂) - H₂SO₄ in Chloroform reagent1->step1 step2 Step 2: Nucleophilic Substitution (Kornblum or Victor Meyer Reaction) intermediate->step2 product 2-Nitro-1-(4-nitrophenyl)ethanone (Final Product) step2->product Displaces Bromine reagent2 Reagents: - Sodium Nitrite (NaNO₂) or Silver Nitrite (AgNO₂) reagent2->step2

Caption: A validated two-step synthetic workflow.[7]

Experimental Protocol: Step-by-Step Methodology [7]

  • Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (α-Bromination)

    • Dissolve 4-nitroacetophenone (e.g., 10 g) in a suitable solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • With vigorous stirring, add bromine dropwise to the solution. The reaction is typically exothermic and may require cooling to maintain control.

    • Continue stirring for several hours at a controlled temperature (e.g., 30-40 °C), monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into cold water.

    • Separate the organic layer, wash it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-brominated product.

  • Step 2: Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone (Nucleophilic Substitution)

    • Dissolve the crude 2-bromo-1-(4-nitrophenyl)ethanone from Step 1 in a suitable solvent like dimethylformamide (DMF).

    • Add sodium nitrite (NaNO₂). The use of a phase-transfer catalyst can sometimes improve reaction rates.

    • Heat the mixture with stirring, monitoring by TLC. This step can take several hours.

    • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-nitro-1-(4-nitrophenyl)ethanone.

Spectroscopic Characterization

Unambiguous structure confirmation is essential. A combination of spectroscopic techniques is employed for this purpose.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number, environment, and connectivity of protons. Key signals include the methyl protons of the ethanone group (a singlet, typically around 2.5-2.7 ppm) and the aromatic protons, whose splitting patterns and chemical shifts are diagnostic of the substitution pattern. ¹³C NMR will show characteristic peaks for the carbonyl carbon (typically >190 ppm), the methyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. Expect strong characteristic absorption bands for the carbonyl (C=O) stretch (around 1680-1700 cm⁻¹) and two strong bands for the asymmetric and symmetric stretches of the nitro (NO₂) group (around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).[10]

  • UV-Visible Spectroscopy: The extended conjugation in nitrophenyl ethanones gives rise to distinct UV-Vis absorption bands, which are useful for quantitative analysis and for monitoring reaction kinetics.[12]

Theoretical Framework: Understanding Reactivity

The reactivity of a substituted nitrophenyl ethanone is a direct consequence of the electronic and steric nature of its substituents.

Electronic Effects: The Dominance of the Nitro Group

The nitro group is a powerful electron-withdrawing group (-I, -R). Its influence is most pronounced when it is in the ortho or para position relative to the ethanone group, as it can withdraw electron density from the carbonyl carbon via resonance.[13][14] This has two primary consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.[15][16] Aldehydes are generally more reactive than ketones for this reason; in nitrophenyl ethanones, the nitro group further enhances this electrophilicity.[16]

  • Increased Acidity of α-Hydrogens: The electron-withdrawing effect of the entire nitro-substituted acyl group strongly stabilizes the conjugate base (enolate) that forms upon deprotonation of the α-carbon.[13][15] This makes the α-hydrogens significantly more acidic than those in unsubstituted acetophenone, facilitating base-catalyzed reactions like aldol and Claisen-Schmidt condensations.[13][15]

Steric Effects: The Ortho Position

While electronic effects often dominate, steric hindrance can play a crucial role, particularly for ortho-substituted compounds.[17] A bulky substituent in the ortho position can physically impede the approach of a nucleophile to the carbonyl carbon or a base to the α-hydrogen, potentially slowing down the reaction rate compared to its para-substituted isomer, even if the electronic effects are similar.[17][18]

The Hammett Equation: A Quantitative Approach to Reactivity

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta and para substituents on reaction rates and equilibria.[19][20] It establishes a linear free-energy relationship described by the equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂), while a negative value indicates an electron-donating group (e.g., -OCH₃).

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[19][21]

Interpreting the Hammett Plot

HammettPlot xaxis Substituent Constant (σ) yaxis log(k/k₀) origin sub_H sub_CH3 sub_NO2 sub_CH3->sub_NO2 sub_Cl line_pos   Reaction accelerated by EWGs   (Negative charge buildup in transition state)   ρ > 0 sub_CH3_neg sub_NO2_neg sub_NO2_neg->sub_CH3_neg line_neg   Reaction accelerated by EDGs   (Positive charge buildup in transition state)   ρ < 0

Caption: A conceptual Hammett plot illustrating positive (red) and negative (blue) ρ values.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ). This implies that a negative charge is building up in the transition state of the rate-determining step, which is stabilized by these substituents. Nucleophilic attack on the carbonyl carbon of a nitrophenyl ethanone is a classic example of a reaction with a positive ρ value.[22][23]

Substituent (Para)Substituent Constant (σp)Effect
-OCH₃-0.27Strong Electron-Donating (Resonance)
-CH₃-0.17Weak Electron-Donating (Inductive)
-H0.00Reference
-Cl+0.23Electron-Withdrawing (Inductive)
-CN+0.66Strong Electron-Withdrawing
-NO₂+0.78Very Strong Electron-Withdrawing

Data sourced from established physical organic chemistry principles.[19][21]

Key Reaction Mechanisms and Protocols

The enhanced reactivity of nitrophenyl ethanones allows for a variety of useful transformations.

Reactions at the Carbonyl Carbon: Nucleophilic Acyl Substitution

The electron-deficient carbonyl carbon is a prime target for nucleophiles. The general mechanism is a two-step addition-elimination process that proceeds through a tetrahedral intermediate.[24][25][26]

Mechanism of Nucleophilic Acyl Addition

Caption: General mechanism for nucleophilic addition to the carbonyl group.

Experimental Protocol: Reduction of 4-Nitroacetophenone to 1-(4-Nitrophenyl)ethanol [13]

  • Rationale: This protocol demonstrates the selective reduction of the ketone carbonyl without affecting the nitro group, using a mild reducing agent like sodium borohydride (NaBH₄). The electron-withdrawing nitro group makes the carbonyl carbon highly susceptible to hydride attack.

    • In a round-bottom flask, dissolve 1-(4-nitrophenyl)ethanone (e.g., 5.0 g) in a suitable solvent mixture like methanol or ethanol/water.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes and then at room temperature for an additional 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic and gas evolution ceases.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield the crude alcohol product, which can be further purified by recrystallization or column chromatography.

Reactions at the α-Carbon: Claisen-Schmidt Condensation

The enhanced acidity of the α-hydrogens makes nitrophenyl ethanones excellent substrates for base-catalyzed condensation reactions.[13]

Experimental Protocol: Synthesis of a Chalcone via Claisen-Schmidt Condensation [13]

  • Rationale: This reaction creates a new carbon-carbon bond, forming a chalcone scaffold, which is common in biologically active molecules. The base generates a reactive enolate from the nitrophenyl ethanone, which then attacks the carbonyl of an aromatic aldehyde.

    • Dissolve the 1-(nitrophenyl)ethanone and an aromatic aldehyde (e.g., benzaldehyde) in a solvent like ethanol in a flask.

    • Prepare a solution of a base, such as sodium hydroxide, in water or ethanol.

    • Cool the ketone-aldehyde mixture in an ice bath and slowly add the base solution dropwise with vigorous stirring.

    • A precipitate (the chalcone product) often begins to form. Continue stirring the reaction at room temperature for a specified time (e.g., 2-4 hours).

    • Monitor the reaction to completion using TLC.

    • Pour the reaction mixture into a beaker of cold water or dilute acid to fully precipitate the product.

    • Collect the solid product by vacuum filtration, wash it extensively with cold water to remove the base, and dry it.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to achieve high purity.

Applications in Drug Development

The predictable and versatile reactivity of nitrophenyl ethanones makes them valuable starting materials and intermediates in medicinal chemistry.[4]

  • Precursors to Bioactive Amines: The most common and powerful transformation is the reduction of the nitro group to an amine. This is often done catalytically (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[13] The resulting aminophenyl ethanone can then be functionalized in countless ways (e.g., acylation, alkylation, diazotization) to build complex molecular architectures.

  • Scaffolds for Enzyme Inhibitors: The core structure of nitrophenyl ethanones is present in or can be used to synthesize various enzyme inhibitors. For example, nitrocatechol derivatives are known inhibitors of catechol-O-methyltransferase (COMT), a key target in the treatment of Parkinson's disease.[1][4]

  • Synthesis of Anti-Inflammatory Agents: These compounds can serve as precursors to Nimesulide analogs, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Synthetic Workflow for a Hypothetical COMT Inhibitor

start Substituted Nitrophenyl Ethanone step1 Introduction of Hydroxyl Groups start->step1 intermediate1 Nitrocatechol Derivative step1->intermediate1 step2 Further Functionalization intermediate1->step2 product Potential COMT Inhibitor step2->product

Caption: Synthetic workflow for a potential COMT inhibitor.[4]

Summary and Future Outlook

The reactivity of substituted nitrophenyl ethanones is a well-defined yet powerful area of organic chemistry. The electron-withdrawing nitro group acts as a potent activating feature, enhancing the reactivity of both the carbonyl group and the α-carbon. This activation, modulated by the position and nature of other substituents, can be predicted, quantified, and strategically exploited. For researchers in drug development, a firm grasp of these principles is essential for designing efficient synthetic routes to novel therapeutic agents. Future research will likely focus on developing more selective and sustainable catalytic methods for their synthesis and transformation, as well as exploring their application in asymmetric synthesis to access chiral building blocks of high pharmaceutical value.

References

Methodological & Application

Synthesis of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone from m-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Guided Multi-Step Synthesis of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, a key intermediate in pharmaceutical research and development. Starting from the readily available precursor m-fluoroaniline, this protocol details a four-step synthetic sequence: N-acetylation, Friedel-Crafts acylation, ortho-chlorination, and regioselective nitration. The narrative emphasizes the chemical rationale behind each procedural step, reagent selection, and reaction condition, aiming to equip researchers with the practical and theoretical knowledge required for successful synthesis. All procedures are designed to be self-validating through integrated purification and characterization checkpoints.

Introduction: Significance and Synthetic Strategy

Substituted nitrophenyl ethanones are crucial building blocks in medicinal chemistry, frequently serving as precursors for a wide array of pharmacologically active molecules. The title compound, this compound, incorporates a unique substitution pattern that is instrumental in the synthesis of complex heterocyclic systems and targeted therapeutic agents. Fluoroanilines are particularly valuable synthetic precursors in the pharmaceutical and plant protection industries.[1]

The synthetic pathway outlined herein was strategically designed to manage the directing effects of various substituents on the aromatic ring through a sequence of reliable and scalable reactions. The overall process is a multi-step synthesis, a common approach for producing complex molecules like aniline-based drug precursors.[2]

Overall Synthetic Workflow:

The synthesis proceeds through four distinct stages:

  • Protection of the Amine: The amino group of m-fluoroaniline is protected via acetylation to form N-(3-fluorophenyl)acetamide. This moderates the amine's reactivity and leverages the acetamido group's steric bulk and electronic properties.[3]

  • Introduction of the Acetyl Group: A Friedel-Crafts acylation reaction introduces the ethanone moiety onto the aromatic ring.

  • Regioselective Chlorination: A targeted chlorination step is performed.

  • Regioselective Nitration: The final nitro group is introduced to yield the target molecule.

Below is a graphical representation of the entire synthetic workflow.

Caption: Overall multi-step synthetic pathway.

Experimental Protocols and Scientific Rationale

Step 1: N-Acetylation of m-Fluoroaniline

Objective: To protect the primary amino group as an acetamide. This is a critical step because the unprotected amino group is highly activating and can lead to undesired side reactions, such as oxidation or polysubstitution, in subsequent electrophilic aromatic substitution steps. The resulting acetamido group is a moderately activating ortho-, para-director.[4][5]

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, add m-fluoroaniline (0.1 mol, 11.11 g).

  • Add 200 mL of 5% aqueous acetic acid and stir until the aniline is fully dissolved.

  • Slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) to the solution while stirring. A precipitate may begin to form.

  • Add a solution of sodium acetate (0.12 mol, 9.84 g) dissolved in 50 mL of water to the reaction mixture.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the white solid product, N-(3-fluorophenyl)acetamide, by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure crystals. Dry under vacuum.

Causality and Insights:

  • Why Acetic Anhydride? Acetic anhydride is an effective and readily available acetylating agent. The reaction is typically rapid and high-yielding.

  • Role of Sodium Acetate: Sodium acetate acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Protection Strategy: The acetamido group is less activating than the amino group, which provides better control over the subsequent Friedel-Crafts acylation. Its steric bulk also favors substitution at the less hindered para-position relative to the nitrogen.[4][5]

Step 2: Friedel-Crafts Acylation

Objective: To introduce the acetyl group (ethanone) onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.[6] The acetamido and fluoro groups will direct the position of acylation.

Protocol:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃) (0.25 mol, 33.3 g) and 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (0.12 mol, 9.42 g, 8.5 mL) to the AlCl₃ suspension via the dropping funnel. An acylium ion complex will form.[7]

  • In a separate flask, dissolve the N-(3-fluorophenyl)acetamide (0.1 mol, 15.3 g) from Step 1 in 50 mL of anhydrous dichloromethane.

  • Add the acetamide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly pouring it over 200 g of crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is then subjected to acidic hydrolysis to deprotect the amine without isolation of the acetylated intermediate.

  • Add 100 mL of 6M HCl to the crude product and reflux for 2 hours. Cool, then basify with NaOH solution to precipitate the product, 1-(5-amino-2-fluorophenyl)ethanone.

  • Purify the product by recrystallization or column chromatography.

Causality and Insights:

  • Catalyst Choice: Anhydrous AlCl₃ is a strong Lewis acid required to generate the highly electrophilic acylium ion from acetyl chloride.[8] A stoichiometric amount is necessary as AlCl₃ complexes with both the carbonyl oxygen of the reactant and the product.[9]

  • Directing Effects: The acetamido group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.[10][11] The acylation is expected to occur para to the strongly directing acetamido group.

  • Hydrolysis: The immediate hydrolysis step simplifies the workflow by converting the intermediate directly to the required aminophenyl ethanone for the next stage.

Step 3: Ortho-Chlorination

Objective: To regioselectively introduce a chlorine atom ortho to the amino group. The directing effects of the existing substituents (amino, fluoro, and acetyl) are crucial for achieving the desired regiochemistry.

Protocol:

  • Dissolve 1-(5-amino-2-fluorophenyl)ethanone (0.1 mol, 15.3 g) in 150 mL of glacial acetic acid in a 250 mL flask.

  • Cool the solution to 10-15°C.

  • Slowly bubble chlorine gas through the solution or add N-chlorosuccinimide (NCS) (0.105 mol, 14.0 g) portion-wise over 30 minutes while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude 1-(5-amino-4-chloro-2-fluorophenyl)ethanone from ethanol to obtain the pure product.

Causality and Insights:

  • Regioselectivity: The powerful activating and ortho-, para-directing effect of the amino group dominates, directing the incoming electrophile (Cl+) to one of its ortho positions. One ortho position is blocked by the acetyl group, and the other is activated, leading to the desired product. Recent advances have demonstrated organocatalytic methods for highly selective ortho-chlorination of anilines.[12]

  • Chlorinating Agent: While chlorine gas is effective, N-chlorosuccinimide (NCS) is often preferred in a laboratory setting as it is a solid and easier to handle safely.

Step 4: Nitration

Objective: To introduce a nitro group onto the ring. The position of nitration is determined by the combined directing effects of the substituents.

Protocol:

  • To a mixture of concentrated sulfuric acid (98%, 50 mL) and fuming nitric acid (90%, 15 mL), cooled to 0°C, slowly add the 1-(5-amino-4-chloro-2-fluorophenyl)ethanone (0.1 mol, 18.76 g) from Step 3. Note: This step should be performed with extreme caution in a well-ventilated fume hood due to the highly corrosive and reactive nature of the nitrating mixture.

  • Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow solid, the target compound this compound, will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from isopropanol to yield the final, purified product.

Causality and Insights:

  • Nitrating Agent: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.[13]

  • Final Regiochemistry: The amino group is protonated to an ammonium group (-NH₃⁺) in the strongly acidic medium, which is a powerful deactivating meta-director. The acetyl group is also a meta-director. The chloro and fluoro groups are ortho-, para-directors. The nitration occurs at the only available activated position, which is ortho to the chloro and fluoro groups and meta to the protonated amine and acetyl groups.

Data Summary and Characterization

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1m-FluoroanilineAcetic anhydride, Sodium acetateN-(3-fluorophenyl)acetamide85-95%
2N-(3-fluorophenyl)acetamideAcetyl chloride, AlCl₃1-(5-amino-2-fluorophenyl)ethanone60-70% (after hydrolysis)
31-(5-amino-2-fluorophenyl)ethanoneN-Chlorosuccinimide (NCS)1-(5-amino-4-chloro-2-fluorophenyl)ethanone75-85%
41-(5-amino-4-chloro-2-fluorophenyl)ethanoneHNO₃, H₂SO₄This compound80-90%

Characterization of Final Product: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹⁹F NMR: To confirm the chemical structure and substitution pattern on the aromatic ring.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected M.W. = 219.58 g/mol ).

  • Melting Point (MP): To assess purity.

  • Infrared Spectroscopy (IR): To identify key functional groups (C=O, NO₂, C-F, C-Cl).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Specific Hazards:

    • m-Fluoroaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

    • Acetic Anhydride & Acetyl Chloride: Corrosive and lachrymatory. Handle with care.

    • Aluminum Chloride (Anhydrous): Reacts violently with water. Ensure all glassware is dry and conduct the reaction under an inert atmosphere.

    • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. Add reagents slowly and maintain strict temperature control.

    • Chlorine Gas/NCS: Toxic and corrosive. Handle with appropriate containment.

References

Friedel-Crafts acylation for 2-fluoro-4-acetamidoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-Fluoro-4-acetamidoacetophenone via Friedel-Crafts Acylation

For: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-fluoro-4-acetamidoacetophenone, a key building block in pharmaceutical development. We detail a robust Friedel-Crafts acylation protocol, grounded in a thorough examination of the reaction mechanism, regiochemical control, and process safety. This application note moves beyond a simple recitation of steps to explain the critical causality behind the protocol design, ensuring researchers can not only replicate the synthesis but also adapt it based on a solid understanding of its underlying principles. Included are detailed experimental procedures, safety protocols for handling hazardous reagents, and troubleshooting guidance.

Introduction: Strategic Importance of 2-Fluoro-4-acetamidoacetophenone

Fluorinated aromatic ketones are privileged structures in medicinal chemistry. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] 2-Fluoro-4-acetamidoacetophenone, in particular, serves as a crucial intermediate for the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive ketone and a protected amine, allows for diverse subsequent chemical transformations.

The Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings developed in 1877, remains the most direct and efficient method for synthesizing aryl ketones.[2][3][4] This guide focuses on the specific application of this reaction to produce 2-fluoro-4-acetamidoacetophenone from 3-fluoroacetanilide, a readily available starting material.

The Reaction Unveiled: Mechanism and Regiochemical Control

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[5] Understanding the mechanism is paramount to controlling the reaction and achieving high yields of the desired product.

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), with an acylating agent such as acetyl chloride. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[3][5]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of the substrate, 3-fluoroacetanilide, acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[3]

Step 3: Restoration of Aromaticity A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.[3][6]

Step 4: Complexation and Work-up The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] This prevents further acylation reactions. Consequently, a stoichiometric amount of AlCl₃ is required.[4][7] An aqueous work-up is necessary to hydrolyze this complex and liberate the final ketone product.

Diagram: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration cluster_3 Step 4: Work-up AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + AlCl₄⁻ AcCl->Acylium Coordination & Cleavage AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium SigmaComplex Arenium Ion (Sigma Complex) Substrate 3-Fluoroacetanilide Substrate->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation AcyliumIon CH₃CO⁺ AcyliumIon->SigmaComplex AlCl4 AlCl₄⁻ AlCl4->ProductComplex FinalProduct 2-Fluoro-4-acetamidoacetophenone ProductComplex->FinalProduct Workup Aqueous Work-up (H₂O/HCl) Workup->FinalProduct

Caption: Mechanism of the Friedel-Crafts Acylation.

Regioselectivity: The Deciding Factors

The substitution pattern on the starting material, 3-fluoroacetanilide, dictates the position of the incoming acyl group.

  • Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.

  • Fluorine Atom (-F): This is a deactivating (due to its high electronegativity) but ortho, para-directing group (due to resonance effects).

The powerful para-directing effect of the acetamido group dominates, directing the incoming electrophile to the position para to it (C4 relative to the nitrogen). This position is also ortho to the fluorine atom. The steric hindrance at the position ortho to the bulky acetamido group further favors substitution at the C4 position, leading to the desired product, 2-fluoro-4-acetamidoacetophenone, with high selectivity.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and acetyl chloride must be performed in a certified fume hood.

Materials and Equipment
Reagent/EquipmentDetails
3-FluoroacetanilideSubstrate
Anhydrous Aluminum Chloride (AlCl₃)Lewis Acid Catalyst (handle with care)
Acetyl Chloride (CH₃COCl)Acylating Agent (handle with care)
Dichloromethane (DCM), anhydrousSolvent
Hydrochloric Acid (HCl), conc.For work-up
Saturated Sodium BicarbonateFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Round-bottom flask (250 mL)Reaction vessel
Reflux condenser
Dropping funnelFor controlled addition of reagents
Magnetic stirrer and stir bar
Ice/water bathFor temperature control
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Fluoroacetanilide153.157.66501.0
Aluminum Chloride133.3414.671102.2
Acetyl Chloride78.504.32551.1
Dichloromethane (DCM)-100 mL--
Crushed Ice / Water-100 g / 100 mL--
Conc. HCl-15 mL--
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The apparatus should be under a nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (50 mL) followed by the careful addition of anhydrous aluminum chloride (14.67 g, 110 mmol). Stir the resulting suspension and cool the flask to 0-5 °C using an ice/water bath.[8]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (4.32 g, 55 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[9]

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of 3-fluoroacetanilide (7.66 g, 50 mmol) in anhydrous DCM (30 mL) dropwise from the same dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (15 mL). This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.[8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with two additional portions of DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-fluoro-4-acetamidoacetophenone as a crystalline solid.

Workflow Diagram

G start Start: Dry Glassware Setup add_dcm_alcl3 Add DCM and AlCl₃ to Flask start->add_dcm_alcl3 cool Cool to 0-5 °C add_dcm_alcl3->cool add_accl Dropwise Addition of Acetyl Chloride Solution cool->add_accl add_substrate Dropwise Addition of 3-Fluoroacetanilide Solution add_accl->add_substrate react Stir at Room Temp (2-3h) & Monitor by TLC add_substrate->react quench Quench: Pour into Ice/HCl react->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with DCM separate->extract wash Wash Combined Organic Layers extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Recrystallization concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Safety Precautions: A Critical Overview

Adherence to safety protocols is non-negotiable. The reagents used in this synthesis present significant hazards.

ReagentHazardsHandling and PPE
Anhydrous AlCl₃ Highly Corrosive, Water Reactive. Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[10][11] Causes severe skin and eye burns.[12]Work in a fume hood. Wear safety goggles, a face shield, a fire-retardant lab coat, and heavy-duty (e.g., nitrile) gloves.[10][13] Weigh quickly and avoid creating dust. Keep away from water and moisture.[10] A Class D fire extinguisher for metal fires should be available.[10]
Acetyl Chloride Corrosive, Lachrymator, Flammable. Reacts with water to form HCl and acetic acid. Causes severe burns. Vapors are irritating to the eyes and respiratory system.Work in a fume hood. Use a syringe or dropping funnel for transfers. Wear safety goggles, a lab coat, and appropriate gloves. Avoid inhalation of vapors.
Dichloromethane (DCM) Volatile, Potential Carcinogen. Irritating to skin and eyes. Harmful if inhaled or swallowed.Work in a fume hood. Ensure adequate ventilation. Wear standard PPE (goggles, lab coat, gloves).
Conc. Hydrochloric Acid Highly Corrosive. Causes severe burns to skin, eyes, and respiratory tract. Releases toxic fumes.Work in a fume hood. Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat. Add acid to water, never the reverse.

Emergency Procedures:

  • Skin Contact: Brush off any solid AlCl₃ immediately, then flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Chloro-2-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the nitration of 4-chloro-2-fluoroacetophenone to yield 4-chloro-2-fluoro-5-nitroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol is designed for researchers, chemists, and professionals in drug development. We will delve into the underlying mechanistic principles, including the directing effects of the substituents that govern the reaction's regioselectivity. Emphasis is placed on procedural safety, reaction optimization, product isolation, and analytical characterization.

Introduction and Scientific Background

The electrophilic nitration of aromatic rings is a cornerstone of organic synthesis, enabling the introduction of a nitro group (—NO₂) which can be a valuable functional handle for further transformations, such as reduction to an amine.[2][3] The reaction typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where a potent electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring.[4][5] The nitronium ion is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[3][6]

The substrate, 4-chloro-2-fluoroacetophenone, presents an interesting case for regioselectivity. The aromatic ring is substituted with three groups, each influencing the position of the incoming electrophile:

  • Acetyl Group (—COCH₃): A meta-director and a strong deactivating group.[7]

  • Fluoro and Chloro Groups (—F, —Cl): Ortho-, para-directors and deactivating groups.

The interplay of these electronic effects directs the incoming nitro group primarily to the C-5 position, which is meta to the acetyl, fluoro, and chloro substituents. This regioselectivity is crucial for ensuring a high yield of the desired product, 4-chloro-2-fluoro-5-nitroacetophenone. The deactivation of the ring by all three substituents necessitates carefully controlled, and potentially stringent, reaction conditions to achieve a satisfactory conversion.[2]

Reaction Scheme and Mechanism

Scheme 1: Nitration of 4-chloro-2-fluoroacetophenone Reaction scheme showing the nitration of 4-chloro-2-fluoroacetophenone to 4-chloro-2-fluoro-5-nitroacetophenone using a mixture of nitric acid and sulfuric acid.

The reaction proceeds in two primary stages:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Aromatic Substitution: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] A weak base, such as HSO₄⁻ or water, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[4]

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplierNotes
4-Chloro-2-fluoroacetophenone≥98%Commercially AvailableStarting material
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent GradeCatalyst and dehydrating agent
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent GradeNitrating agent
Dichloromethane (CH₂Cl₂)ACS Reagent GradeExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionFor neutralization wash
Brine (Saturated NaCl)Aqueous SolutionFor final wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent
Ethanol (EtOH)Reagent GradeRecrystallization solvent
Crushed IceFor quenching
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer and thermocouple

  • Ice-water bath

  • Heating mantle with stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemical-resistant apron or lab coat.[8][9]

Mandatory Safety Precautions

Nitration reactions are highly exothermic and involve extremely corrosive and toxic materials.[10][11] Strict adherence to safety protocols is essential.

  • Corrosive Hazards: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[11] This procedure MUST be performed in a certified chemical fume hood.[8]

  • Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to a runaway reaction, rapid production of toxic nitrogen oxide fumes, and potential explosion hazards.[8][10] Maintain strict temperature control using an ice bath.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and acid-resistant gloves.[9] An emergency eyewash and safety shower must be readily accessible.[12]

  • Quenching: The quenching of the reaction by pouring the acid mixture onto ice is also highly exothermic. This must be done slowly and with caution.

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional and local environmental regulations. Do not mix nitric acid waste with other waste streams, especially organic solvents.[12]

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Preparation of the Nitrating Mixture
  • In a clean, dry Erlenmeyer flask submerged in an ice-water bath, add concentrated sulfuric acid (15 mL).

  • While stirring the sulfuric acid, slowly add concentrated nitric acid (5 mL) dropwise using a pipette or dropping funnel. Causality : This order of addition is critical for controlling the exotherm. The mixture, known as "mixed acid," generates the necessary nitronium ion electrophile.[4]

  • Keep the nitrating mixture in the ice bath until ready for use.

Nitration Reaction
  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Add 4-chloro-2-fluoroacetophenone (1.75 g, 10 mmol) to the flask.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred acetophenone over 20-30 minutes. Causality : A slow, dropwise addition is crucial to maintain the internal reaction temperature below 10 °C, preventing the formation of dinitrated byproducts and ensuring safety.[6][13]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

Work-up and Product Isolation
  • In a large beaker (e.g., 1 L), place approximately 200 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Causality : This step quenches the reaction by diluting the acids and precipitates the water-insoluble organic product. The large volume of ice absorbs the heat of neutralization.[15]

  • Allow the ice to melt completely. The crude product should precipitate as a pale yellow solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Transfer the crude solid to a separatory funnel containing dichloromethane (50 mL) and water (50 mL). Shake to dissolve the product in the organic layer.

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining traces of acid, followed by brine (1 x 30 mL).[15]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

Purification
  • The crude solid can be purified by recrystallization from ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_acid 1. Prepare Mixed Acid (H₂SO₄ + HNO₃) Cool to 0-5 °C reaction 3. Slow Dropwise Addition of Mixed Acid to Substrate Maintain T < 10 °C prep_acid->reaction prep_substrate 2. Add Substrate to Reactor (4-Chloro-2-fluoroacetophenone) Cool to 0-5 °C prep_substrate->reaction stir 4. Stir at 0-5 °C for 60 min Monitor by TLC reaction->stir quench 5. Quench on Ice Precipitate Crude Product stir->quench filter_wash 6. Filter & Wash with Cold Water quench->filter_wash extract 7. Extraction with CH₂Cl₂ NaHCO₃ & Brine Wash filter_wash->extract dry 8. Dry (MgSO₄) & Evaporate extract->dry recrystallize 9. Recrystallize from Ethanol dry->recrystallize characterize 10. Characterize Product (NMR, IR, MP) recrystallize->characterize

Caption: Workflow for the nitration of 4-chloro-2-fluoroacetophenone.

Characterization of 4-Chloro-2-fluoro-5-nitroacetophenone

  • Appearance: Pale yellow crystalline solid.

  • Yield: Typically 75-85% after purification.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the nitro group (—NO₂).[16][17]

    • Asymmetric N—O stretch: ~1530-1550 cm⁻¹

    • Symmetric N—O stretch: ~1340-1360 cm⁻¹[18]

    • Carbonyl (C=O) stretch: ~1690-1710 cm⁻¹

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural confirmation. The aromatic region will show two doublets, consistent with the 1,2,4,5-tetrasubstituted pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.[19]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; loss of product during work-up.Increase reaction time and monitor closely by TLC. Ensure pH is neutral before extraction to prevent loss of product in the aqueous layer.
Dark/Oily Product Reaction temperature was too high, leading to side reactions or decomposition.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture.
Formation of Multiple Products (by TLC) Dinitration or formation of other isomers due to high temperature.Repeat the reaction with better temperature control. Purification by column chromatography may be necessary.
Runaway Reaction Addition of nitrating agent was too fast; inadequate cooling.Immediately remove the dropping funnel and add crushed ice directly to the reaction flask if safe to do so. Evacuate the area. Prevention is key : ensure slow addition and efficient cooling.

References

Application Notes & Protocols: The Strategic Use of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone in Advanced Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoroquinolones remain a cornerstone of antibacterial therapy, necessitating efficient and scalable synthetic routes to meet global healthcare demands. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone as a pivotal starting material in the synthesis of advanced fluoroquinolone cores. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and present a logical framework for constructing the pharmacologically essential 4-quinolone ring system. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Architectural Significance of the Starting Material

The targeted synthesis of complex pharmaceutical agents is fundamentally dependent on the selection of a starting material that embeds key structural and electronic features. This compound is an exemplary scaffold for fluoroquinolone synthesis due to the strategic placement of its functional groups:

  • Acetyl Group (-COCH₃): Serves as the electrophilic anchor for building the heterocyclic quinolone ring.

  • Ortho-Fluoro Group (-F): This group is crucial. While it has some electronic effect, its primary role in many syntheses is to remain in the final structure at the C-6 position, a hallmark of all "fluoro"-quinolones that significantly enhances antibacterial activity by improving interaction with bacterial DNA gyrase.

  • Para-Chloro Group (-Cl): Positioned at what will become the C-7 position of the quinolone core, this halogen is an excellent leaving group, activated for nucleophilic aromatic substitution (SNAr). This allows for the late-stage introduction of various cyclic amines (e.g., piperazine), which is a key determinant of the antibacterial spectrum and pharmacokinetic properties of the final drug.

  • Meta-Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the aromatic ring, facilitating the initial cyclization step. It is typically reduced to an amine during the synthesis to complete the formation of the pyridone ring of the quinolone core.

This guide will focus on a robust and widely applicable synthetic sequence commencing from this versatile starting material.

The Core Synthetic Workflow: From Acetophenone to Quinolone

The transformation of this compound into a functionalized fluoroquinolone core follows a logical and modular sequence. The overall strategy involves the construction of a key enaminone intermediate, followed by a base-catalyzed intramolecular cyclization to forge the foundational 4-quinolone ring system.

G A 1-(4-Chloro-2-fluoro- 5-nitrophenyl)ethanone B Step 1: Enaminone Formation A->B DMF-DMA C Intermediate: (E)-1-(4-Chloro-2-fluoro-5-nitrophenyl)-3- (dimethylamino)prop-2-en-1-one B->C D Step 2: Transamination (N-1 Substituent Introduction) C->D e.g., Cyclopropylamine E Intermediate: Enaminone with N-1 Substituent (e.g., Cyclopropylamine Adduct) D->E F Step 3: Base-Mediated Intramolecular Cyclization E->F Strong Base (e.g., K2CO3, NaH) G Intermediate: 7-Chloro-6-fluoro-1-substituted- 5-nitro-4-oxo-1,4-dihydroquinoline F->G H Step 4: C-7 Functionalization (SNAr) G->H Piperazine Derivative I Step 5: Nitro Group Reduction H->I J Final Fluoroquinolone Core I->J e.g., Catalytic Hydrogenation

Caption: High-level workflow for fluoroquinolone synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of (E)-1-(4-Chloro-2-fluoro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

Principle: This step converts the starting acetophenone into a β-enaminone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both the reactant, providing the dimethylamino-vinyl moiety, and a dehydrating agent, driving the reaction to completion. This transformation is foundational for subsequent cyclization.[1][2]

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq)

  • Toluene or Xylene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the solvent (approx. 5-10 mL per gram of starting material).

  • Add DMF-DMA to the suspension.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual solvent and impurities.

  • If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography.

Protocol 3.2: Introduction of the N-1 Substituent via Transamination

Principle: This step introduces the critical N-1 substituent (e.g., cyclopropyl or ethyl group) which is vital for DNA gyrase inhibition. The more nucleophilic primary amine displaces the dimethylamine from the enaminone in a reversible addition-elimination reaction. The reaction is typically driven forward by the removal of the volatile dimethylamine byproduct.

Materials:

  • (E)-1-(4-Chloro-2-fluoro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)

  • Primary amine (e.g., Cyclopropylamine) (1.1-1.5 eq)

  • Ethanol or Isopropanol (as solvent)

Procedure:

  • Dissolve or suspend the enaminone intermediate from Protocol 3.1 in the chosen alcohol solvent in a round-bottom flask.

  • Add the primary amine (e.g., cyclopropylamine) to the mixture.

  • Heat the mixture to a gentle reflux (60-80 °C) for 2-6 hours. The evolution of dimethylamine gas indicates the reaction is proceeding.

  • Monitor the reaction by TLC.

  • Once the starting enaminone is consumed, cool the reaction mixture.

  • Remove the solvent under reduced pressure to yield the crude transaminated product, which is often used directly in the next step without extensive purification.

Protocol 3.3: Intramolecular Cyclization to Form the 4-Quinolone Core

Principle: This is the key ring-forming step. A strong, non-nucleophilic base deprotonates the enamine nitrogen, creating an anion that undergoes an intramolecular nucleophilic aromatic substitution, displacing the highly activated nitro group to form the heterocyclic ring.[3][4] The choice of base is critical to avoid side reactions.

Caption: Simplified mechanism for the cyclization step. (Note: This is a conceptual representation as actual image rendering is not possible).

Materials:

  • Crude product from Protocol 3.2 (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • If using K₂CO₃:

    • Add the crude enaminone and anhydrous K₂CO₃ to a flask containing anhydrous DMF.

    • Heat the mixture to 100-140 °C with vigorous stirring for 4-12 hours.

  • If using NaH (Caution: Reacts violently with water):

    • Suspend the crude enaminone in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add the NaH dispersion portion-wise. Allow for gas evolution (H₂) to subside between additions.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Workup (for both methods):

    • Monitor the reaction to completion via TLC.

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the product and quench the base.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration, washing thoroughly with water, followed by a small amount of cold ethanol or isopropanol.

    • Dry the product under vacuum. This material is often pure enough for the next step.

Protocol 3.4: C-7 Functionalization with Piperazine

Principle: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient quinolone ring system allows the chlorine atom at C-7 to be readily displaced by a nitrogen nucleophile like piperazine. This step is crucial for modulating the drug's antibacterial spectrum and pharmacokinetic profile.[5][6]

Materials:

  • Cyclized quinolone core from Protocol 3.3 (1.0 eq)

  • Anhydrous Piperazine (or N-methylpiperazine for Levofloxacin) (2.0-4.0 eq)

  • Dimethyl Sulfoxide (DMSO) or Pyridine (as solvent)

Procedure:

  • In a round-bottom flask, combine the quinolone core, the piperazine derivative, and the solvent (DMSO is common).

  • Heat the reaction mixture to 80-120 °C for 4-10 hours. The excess piperazine often acts as the base to neutralize the HCl byproduct.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by acid-base extraction to yield the final fluoroquinolone base. For example, dissolving the crude product in dilute acid, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the product by adding base.[5]

Data Summary and Key Compound Characteristics

For clarity, the key characteristics of the starting material and a major intermediate are summarized below.

Compound NameStructure (Simplified)CAS No.Mol. WeightRole
This compoundCl-Ph(F, NO₂)-COCH₃1292836-16-8217.58Starting Material
(E)-1-(4-Chloro-2-fluoro-5-nitrophenyl)-3-(dimethylamino)prop-2-en-1-oneCl-Ph(F, NO₂)-COCH=CHN(CH₃)₂N/A272.67Key Enaminone Intermediate
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidQuinolone Core86393-32-0283.68Key Quinolone Intermediate

Conclusion and Scientific Rationale

The synthetic pathway detailed in these application notes demonstrates a robust and logical approach to constructing complex fluoroquinolone antibiotics from the strategically functionalized starting material, this compound. The causality behind the experimental choices is rooted in fundamental organic chemistry principles:

  • Enaminone formation provides a versatile and reactive intermediate necessary for the subsequent cyclization.[1]

  • Base-mediated intramolecular cyclization is an efficient method for constructing the core bicyclic quinolone system, leveraging the electronic properties of the precursor.[3]

  • The SNAr reaction at C-7 is a reliable and modular step that allows for the introduction of diverse amine substituents, enabling the fine-tuning of the final compound's biological activity.

By understanding these principles and adhering to the detailed protocols, researchers can effectively utilize this pathway for the synthesis of existing fluoroquinolones and the development of novel antibacterial agents to combat the growing challenge of antibiotic resistance.

References

Application Notes: Reaction Mechanism and Protocols for the Synthesis of Substituted 2-Fluoro-5-nitroanilines from 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reaction between 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone and various primary and secondary amines. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful tool in medicinal chemistry for forging carbon-nitrogen bonds on activated aromatic scaffolds. We will dissect the underlying mechanistic principles that govern the reaction's regioselectivity, explain the critical role of substituent effects, and provide detailed, field-tested protocols for laboratory synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the creation of novel chemical entities.

Introduction: The Significance of Activated Aryl Scaffolds

Aromatic rings are fundamental components of countless pharmaceutical agents and functional materials. The ability to selectively introduce nitrogen-containing functional groups is a cornerstone of modern organic synthesis. The substrate, this compound, is a highly activated aromatic system primed for Nucleophilic Aromatic Substitution (SNAr). The presence of two potent electron-withdrawing groups—a nitro group (-NO₂) and an acetyl group (-COCH₃)—dramatically lowers the electron density of the phenyl ring, making it susceptible to attack by nucleophiles such as amines.[1][2]

This class of reaction is pivotal in the synthesis of precursors for a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The resulting substituted aminophenyl ethanone derivatives serve as versatile intermediates for constructing more complex molecular architectures.[3]

The Reaction Mechanism: An Addition-Elimination Pathway

The reaction of this compound with amines does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[1] Instead, it follows a two-step addition-elimination mechanism .[4][5][6]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the amine nucleophile on an electron-deficient carbon atom of the aromatic ring. This addition breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] The stability of this complex is the key to the reaction's feasibility.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically rapid step, the leaving group is expelled from the tetrahedral intermediate, and the aromaticity of the ring is restored. This elimination step results in the final substituted product.

Figure 1: General diagram of the two-step Addition-Elimination (SNAr) mechanism.
Regioselectivity: The Decisive Role of Substituent Positioning

The substrate possesses two potential leaving groups: fluorine and chlorine. In typical SN1 and SN2 reactions, iodide and bromide are better leaving groups than chloride and fluoride. However, in SNAr reactions, this trend is often inverted (F > Cl > Br > I).[1] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and thus accelerating the initial attack.

However, the most critical factor determining regioselectivity in this specific molecule is the position of the electron-withdrawing groups relative to the halogens. For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group must be positioned ortho or para to the leaving group.[4][5] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group via resonance, which provides significant stabilization.

Let's analyze the two possibilities:

  • Attack at the fluorine-bearing carbon (C2): The fluorine is ortho to the acetyl group but meta to the nitro group. While the acetyl group provides some stabilization, the powerful nitro group cannot participate in resonance stabilization from the meta position.

  • Attack at the chlorine-bearing carbon (C4): The chlorine is para to the acetyl group and ortho to the nitro group. Both positions allow for direct resonance delocalization of the negative charge onto the oxygen atoms of both the acetyl and nitro groups.

This superior stabilization of the Meisenheimer complex formed upon attack at the C4 position makes the chlorine atom the preferred leaving group . The reaction selectively yields the 4-amino substituted product.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for SNAr reactions on activated halo-nitroaromatic compounds. Researchers should optimize conditions for their specific amine nucleophile.

Materials and Reagents
  • This compound (CAS: 1292836-16-8)

  • Amine of choice (e.g., Morpholine, Piperidine, N-Methylpiperazine)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions: this compound and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Reaction with Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 4-amino-2-fluoro-5-nitroacetophenones.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous acetonitrile (or DMF/DMSO) to dissolve the starting material (approx. 0.1-0.2 M concentration). Add the amine nucleophile (1.2-1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Substrate in ACN/DMF add_reagents 2. Add Amine (1.2 eq) & K₂CO₃ (2.0 eq) setup->add_reagents react 3. Stir at 25-80 °C (Monitor by TLC/LC-MS) add_reagents->react quench 4. Quench with H₂O & Extract with EtOAc react->quench Reaction Complete wash 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) quench->wash dry 6. Dry (MgSO₄) & Concentrate wash->dry purify 7. Column Chromatography (Silica Gel) dry->purify characterize 8. Characterization (NMR, MS) purify->characterize

Figure 2: A generalized experimental workflow for the SNAr reaction.

Data and Expected Results

The reaction is generally high-yielding with a range of amine nucleophiles. The following table summarizes expected outcomes for the reaction with common secondary amines.

Amine NucleophileProduct NameExpected YieldKey Characterization Notes
Morpholine1-(2-Fluoro-4-morpholino-5-nitrophenyl)ethanone85-95%Appearance of characteristic morpholine proton signals (~3.8 ppm and ~3.2 ppm) in ¹H NMR.
Piperidine1-(2-Fluoro-5-nitro-4-(piperidin-1-yl)phenyl)ethanone80-90%Appearance of piperidine proton signals (~3.1 ppm and ~1.7 ppm) in ¹H NMR.
N-Methylpiperazine1-(2-Fluoro-4-(4-methylpiperazin-1-yl)-5-nitrophenyl)ethanone80-90%Appearance of piperazine proton signals (~3.2 ppm and ~2.5 ppm) and a methyl singlet (~2.3 ppm) in ¹H NMR.
Predicted Spectroscopic Data

This compound (Starting Material)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=7.0 Hz, 1H, H-6), 7.45 (d, J=9.5 Hz, 1H, H-3), 2.65 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 195.0 (C=O), 160.0 (d, J=260 Hz, C-F), 145.0, 140.0, 128.0 (d, J=5 Hz), 125.0, 120.0 (d, J=25 Hz), 30.0 (-CH₃).

1-(2-Fluoro-4-morpholino-5-nitrophenyl)ethanone (Representative Product)

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J=7.5 Hz, 1H, H-6), 6.80 (d, J=12.0 Hz, 1H, H-3), 3.90 (t, J=4.5 Hz, 4H, morpholine -OCH₂), 3.25 (t, J=4.5 Hz, 4H, morpholine -NCH₂), 2.60 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.0 (C=O), 158.0 (d, J=255 Hz, C-F), 150.0, 142.0, 127.0, 120.0, 110.0 (d, J=22 Hz), 66.5 (morpholine -OCH₂), 50.0 (morpholine -NCH₂), 30.0 (-CH₃).

Conclusion and Future Outlook

The nucleophilic aromatic substitution of this compound with amines is a robust and highly regioselective transformation that preferentially displaces the chlorine atom. This selectivity is dictated by the superior resonance stabilization of the Meisenheimer intermediate afforded by the ortho-nitro and para-acetyl substituents. The protocols provided herein offer a reliable framework for synthesizing a diverse library of 4-amino-2-fluoro-5-nitrophenyl ethanone derivatives. These products are valuable intermediates in drug discovery, offering multiple handles for further chemical modification, such as reduction of the nitro group or transformations of the acetyl moiety, paving the way for the development of novel therapeutic agents.

References

Application Note: 1H and 13C NMR Analysis of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone is a polysubstituted aromatic ketone of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and agrochemicals.[1] The precise substitution pattern on the phenyl ring, featuring a combination of electron-withdrawing (nitro, chloro, fluoro, acetyl) groups, gives rise to a unique electronic environment that profoundly influences its reactivity and spectroscopic properties. A thorough understanding of its structure is paramount for its application in drug design and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, offer field-proven protocols for sample preparation and data acquisition, and present a comprehensive interpretation of the predicted spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex small molecules.

Molecular Structure and Expected NMR Features

The structure of this compound presents a fascinating case for NMR analysis. The phenyl ring is substituted with four different groups, leading to a highly asymmetric molecule. This lack of symmetry dictates that all aromatic protons and carbons will be chemically non-equivalent and should, in principle, give rise to distinct signals in the NMR spectra.

The substituents exert significant electronic effects that modulate the shielding of the aromatic nuclei. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects, causing a deshielding (downfield shift) of the ortho and para positions.[3] The acetyl group (-COCH₃) is also electron-withdrawing. Conversely, the fluorine (-F) and chlorine (-Cl) atoms are electronegative and withdraw electron density through the sigma framework (inductive effect), but can donate electron density through their lone pairs via resonance. The interplay of these effects will determine the final chemical shifts of the aromatic protons and carbons.

A particularly noteworthy feature is the presence of a fluorine atom at the 2-position, ortho to the acetyl group. This arrangement is known to result in through-space spin-spin coupling between the fluorine nucleus and the protons and carbon of the acetyl methyl group.[4] This phenomenon, which is highly dependent on the conformational preference of the acetyl group, provides a powerful diagnostic tool for confirming the substitution pattern.

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is a self-validating system designed to ensure high-resolution spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Small vials

  • Cotton wool (for filtration if necessary)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR will benefit from a more concentrated sample of 20-50 mg.[5][6]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5][6] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds. However, the choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7] Gently swirl the vial to dissolve the sample completely.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution into the NMR tube through a small plug of cotton wool in a Pasteur pipette. This prevents line broadening and shimming difficulties.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the NMR Sample Preparation Workflow:

SamplePrep cluster_prep Sample Preparation weigh 1. Weigh Sample (5-50 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter (if needed) dissolve->filter Check for solids transfer 4. Transfer to NMR Tube filter->transfer Pipette solution cap 5. Cap & Label transfer->cap Secure sample

Caption: Workflow for preparing a high-quality NMR sample.

Part 2: NMR Data Acquisition

The following are suggested starting parameters for data acquisition on a standard 400 or 500 MHz NMR spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 of interest.

  • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Predicted NMR Spectra and Interpretation

Based on established substituent chemical shift (SCS) effects and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show two main regions of interest: the aromatic region and the aliphatic region containing the methyl protons of the acetyl group.

Aromatic Region (δ 7.5 - 8.5 ppm): The two aromatic protons, H-3 and H-6, are expected to appear as doublets due to coupling with the fluorine atom and with each other (if any long-range coupling is resolved).

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the acetyl group. It is expected to be the most downfield aromatic proton. The fluorine atom at the 2-position will cause a doublet splitting (⁴JHF).

  • H-3: This proton is ortho to the acetyl group and meta to both the nitro and chloro groups. It will also be split into a doublet by the fluorine atom (³JHF).

Aliphatic Region (δ 2.5 - 3.0 ppm):

  • -CH₃: The methyl protons of the acetyl group will appear as a singlet in a proton-only spectrum. However, due to the ortho-fluoro substituent, this "singlet" is expected to be split into a doublet due to a five-bond through-space coupling (⁵JHF).[4] The magnitude of this coupling is a strong indicator of the s-trans conformation of the acetyl group relative to the C1-C2 bond.

Predicted ¹H NMR Data:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Chemical Shift
H-3~7.8d³JHF ≈ 8-10Ortho to -COCH₃, meta to -NO₂ and -Cl.
H-6~8.2d⁴JHF ≈ 4-6Ortho to -NO₂, meta to -COCH₃.
-COCH₃~2.7d⁵JHF ≈ 3-5Through-space coupling with ortho-F.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The aromatic carbons will appear in the range of δ 110-160 ppm, while the carbonyl and methyl carbons will be found at the downfield and upfield ends of the spectrum, respectively. All carbons will exhibit coupling to the fluorine atom.

Aromatic Region (δ 110-160 ppm):

  • C-F (C-2): This carbon will show a large one-bond coupling to fluorine (¹JCF) and will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

  • C-Cl (C-4) and C-NO₂ (C-5): These carbons, directly attached to electron-withdrawing groups, will also be downfield. They will exhibit two- and three-bond couplings to fluorine, respectively.

  • C-COCH₃ (C-1): The ipso-carbon to the acetyl group will be downfield and show a two-bond coupling to fluorine.

  • C-H carbons (C-3 and C-6): These carbons will be the most upfield in the aromatic region and will show two- and four-bond couplings to fluorine, respectively.

Other Regions:

  • -C=O: The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum, typically above δ 190 ppm. It will exhibit a three-bond coupling to the fluorine atom.

  • -CH₃: The methyl carbon will be the most upfield signal, typically around δ 25-30 ppm. A four-bond through-space coupling to the ortho-fluorine is anticipated.[4]

Predicted ¹³C NMR Data:

CarbonPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J) in HzRationale for Chemical Shift
-C H₃~28d⁴JCF ≈ 7-12Through-space coupling with ortho-F.
C-3~120d²JCF ≈ 20-25Shielded by adjacent F, deshielded by -COCH₃.
C-6~125d⁴JCF ≈ 3-5Deshielded by ortho -NO₂.
C-4~130d²JCF ≈ 20-25Attached to -Cl.
C-1~135d²JCF ≈ 20-25Attached to -COCH₃.
C-5~145d³JCF ≈ 5-8Attached to -NO₂.
C-2~158d¹JCF ≈ 250-270Attached to -F.
-C =O~195d³JCF ≈ 4-6Carbonyl carbon.

Diagram of Key Structural-Spectral Correlations:

Correlations cluster_mol Molecular Structure cluster_1h ¹H NMR Features cluster_13c ¹³C NMR Features mol This compound h3 H-3 (d, ~7.8 ppm) mol->h3 ³JHF h6 H-6 (d, ~8.2 ppm) mol->h6 ⁴JHF ch3_h -CH₃ (d, ~2.7 ppm) mol->ch3_h ⁵JHF (through-space) c2 C-2 (d, ~158 ppm) mol->c2 ¹JCF co -C=O (d, ~195 ppm) mol->co ³JCF ch3_c -CH₃ (d, ~28 ppm) mol->ch3_c ⁴JCF (through-space)

Caption: Key correlations between molecular structure and NMR spectral features.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be highly informative, with each proton and carbon atom providing a distinct signal. The chemical shifts are governed by the complex interplay of inductive and resonance effects of the four different substituents on the phenyl ring. Furthermore, the presence of the fluorine atom provides a wealth of information through both through-bond and through-space J-coupling interactions. The characteristic doublet splitting of the acetyl methyl protons due to through-space coupling with the ortho-fluorine atom is a particularly powerful diagnostic feature. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the structure and purity of this important chemical intermediate, thereby ensuring the integrity of their subsequent research and development efforts.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathway of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science. As with any novel compound intended for pharmaceutical or industrial application, a comprehensive structural characterization is paramount. Mass spectrometry is an indispensable analytical technique for confirming molecular weight and elucidating the structure of organic molecules. Understanding the fragmentation pattern of a compound under mass spectrometric conditions provides a veritable fingerprint, enabling its unambiguous identification in complex matrices and shedding light on its chemical stability.

This application note provides a detailed protocol and analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. By examining the characteristic fragmentation of its constituent functional groups—the nitro moiety, halogen substituents, and the acetyl group—we can construct a validated fragmentation pathway. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Formula: C8H5ClFNO3, Molecular Weight: 217.58 g/mol ) under electron ionization is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions.[1] The initial event is the formation of the molecular ion [M]•+ at an m/z of approximately 217.

The fragmentation is expected to be influenced by the following functional groups:

  • Acetyl Group: Ketones commonly undergo α-cleavage, leading to the loss of the methyl group or the entire acetyl group.[2][3]

  • Nitro Group: Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 u) and NO2 (46 u).[4][5][6]

  • Halogens: The presence of chlorine and fluorine will influence the mass-to-charge ratio of the fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Rationale for Parameter Selection:

  • The chosen temperature program ensures good chromatographic separation and peak shape.

  • A 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.[7]

  • The mass range is selected to encompass the molecular ion and all expected fragments.

Data Presentation: Predicted Fragmentation Pattern

The following table summarizes the predicted major fragment ions for this compound.

m/z Proposed Fragment Ion Neutral Loss Notes
217/219[C₈H₅ClFNO₃]⁺-Molecular ion peak (M•⁺). The M+2 peak is due to the ³⁷Cl isotope.
202/204[C₇H₂ClFNO₃]⁺CH₃• (15 u)Loss of a methyl radical from the acetyl group.
174/176[C₇H₂ClFNO]⁺COCH₃• (43 u)Loss of the acetyl radical.
171/173[C₈H₅ClFO]⁺NO₂ (46 u)Loss of a nitro group, a common fragmentation for nitroaromatics.[5]
187/189[C₈H₅ClFNO₂]⁺NO (30 u)Loss of nitric oxide.[6]
128/130[C₆H₂ClFO]⁺NO₂, COSubsequent loss of carbon monoxide from the m/z 171/173 fragment.

Visualization of the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound.

Fragmentation_Pathway M [M]•+ m/z 217/219 F1 [M-CH₃]•+ m/z 202/204 M->F1 - CH₃• F2 [M-COCH₃]•+ m/z 174/176 M->F2 - COCH₃• F3 [M-NO₂]•+ m/z 171/173 M->F3 - NO₂• F4 [M-NO]•+ m/z 187/189 M->F4 - NO• F5 [M-NO₂-CO]•+ m/z 128/130 F3->F5 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Discussion of Fragmentation Mechanisms

The fragmentation of the molecular ion of this compound is initiated by the high-energy electrons in the EI source. The resulting radical cation is energetically unstable and undergoes a series of bond cleavages to form more stable fragment ions.

  • α-Cleavage: The bond between the carbonyl carbon and the methyl group is relatively weak and prone to cleavage, resulting in the formation of a stable acylium ion at m/z 202/204. Further cleavage of the carbonyl-aryl bond leads to the fragment at m/z 174/176.

  • Nitro Group Fragmentation: The nitro group can be lost as a neutral NO₂ radical, leading to the fragment at m/z 171/173. Alternatively, a rearrangement can lead to the loss of a neutral NO molecule, forming the ion at m/z 187/189.[4][6]

  • Secondary Fragmentation: The fragment ion at m/z 171/173 can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the ion at m/z 128/130. This is a common fragmentation pathway for aromatic ketones and aldehydes.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways are based on established principles of mass spectrometry and the known behavior of related chemical structures. The detailed protocol for GC-MS analysis offers a robust starting point for the experimental validation of these predictions. By understanding the fragmentation behavior of this molecule, researchers can confidently identify it, assess its purity, and gain deeper insights into its chemical properties, thereby accelerating research and development efforts.

References

Application of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone in the Synthesis of Peramivir: A Proposed Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining the Synthetic Approach to Peramivir

Peramivir is a potent antiviral agent that functions as a neuraminidase inhibitor, crucial in the treatment of influenza.[1][2] Its molecular architecture, a highly functionalized cyclopentane core, presents a significant synthetic challenge. The most widely documented synthetic routes to Peramivir commence from (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[3] However, the exploration of alternative synthetic pathways is paramount for improving efficiency, reducing costs, and enhancing the robustness of the supply chain for this critical therapeutic agent.

This document outlines a proposed application of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone as a key starting material in a novel, albeit currently theoretical, synthetic strategy for Peramivir. While patent literature identifies this acetophenone derivative as a key intermediate in the preparation of Peramivir, a detailed, publicly available reaction sequence has not been described.[4] This guide, therefore, serves as a forward-looking application note, grounded in established principles of organic synthesis, to provide a strategic framework for researchers aiming to develop a de novo synthesis of Peramivir from this alternative starting material.

The core of this proposed strategy lies in leveraging the functionalities of this compound to construct the intricate cyclopentane scaffold of Peramivir through a sequence of strategic carbon-carbon bond formations, functional group manipulations, and a key cyclization step.

Core Synthetic Strategy: A Proposed Pathway

The proposed synthetic pathway from this compound to Peramivir is conceptualized to proceed through several key stages, as illustrated in the diagram below. This strategy aims to build the carbon skeleton first, followed by the crucial cyclization and subsequent installation of the required functional groups.

Peramivir Synthesis Pathway A 1-(4-Chloro-2-fluoro- 5-nitrophenyl)ethanone B Substituted Chalcone Intermediate A->B Claisen-Schmidt Condensation C 1,5-Dicarbonyl Intermediate B->C Michael Addition D Functionalized Cyclopentenone C->D Intramolecular Aldol Condensation/Dehydration E Key Cyclopentane Intermediate D->E Stereoselective Reduction & Functional Group Interconversion F Peramivir E->F Guanidinylation & Deprotection

Figure 1: Proposed overall synthetic scheme for Peramivir starting from this compound.

Application Notes: Rationale and Mechanistic Considerations

The choice of this compound as a starting material is predicated on the strategic placement of its functional groups. The nitro group can be readily reduced to an amine, a key component of the final Peramivir structure. The chloro and fluoro substituents can be utilized to modulate the reactivity of the aromatic ring or be displaced in later stages, although in this proposed synthesis, they are ultimately removed. The acetyl group provides a reactive handle for building the carbon framework of the cyclopentane ring.

Step 1 & 2: Building the Carbon Skeleton via Claisen-Schmidt Condensation and Michael Addition

The initial steps focus on constructing a 1,5-dicarbonyl compound, a classic precursor for cyclopentenone formation via an intramolecular aldol condensation.

  • Claisen-Schmidt Condensation: The acetyl group of the starting material can undergo a base-catalyzed condensation with an appropriate aldehyde, such as 3-pentanone, to form a chalcone-like intermediate. This reaction extends the carbon chain and introduces a crucial α,β-unsaturated ketone moiety.

  • Michael Addition: The resulting chalcone is an excellent Michael acceptor. Reaction with a nucleophile, such as a malonic ester derivative, would form a 1,5-dicarbonyl system. This step is critical for introducing the carbons that will form the backbone of the cyclopentane ring.

Step 3: Intramolecular Aldol Condensation for Cyclopentenone Formation

The 1,5-dicarbonyl intermediate, upon treatment with a base, is primed for an intramolecular aldol condensation. This reaction will form a five-membered ring, creating a functionalized cyclopentenone. This cyclization is a key strategic element, transforming the acyclic precursor into the core carbocyclic structure of Peramivir. The resulting enone system offers multiple handles for subsequent stereoselective transformations.

Step 4: Stereoselective Reduction and Functional Group Interconversion

This stage involves several critical transformations on the cyclopentenone intermediate:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using established methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., Fe/HCl).[5] The timing of this step is crucial to avoid side reactions.

  • Stereoselective Reduction of the Ketone and Alkene: The carbonyl group and the double bond of the cyclopentenone need to be reduced to introduce the desired stereocenters. This can be achieved through a variety of stereoselective reducing agents and catalytic hydrogenation methods.

  • Introduction of the Carboxylic Acid Moiety: The ester group introduced during the Michael addition can be hydrolyzed to the corresponding carboxylic acid.

Step 5: Guanidinylation and Deprotection

The final steps involve the installation of the guanidinyl group and the removal of any protecting groups.

  • Guanidinylation: The newly formed amino group can be converted to a guanidine moiety using common guanidinylating agents.

  • Deprotection: Any protecting groups used during the synthesis are removed to yield the final active pharmaceutical ingredient, Peramivir.

Experimental Protocols: A Proposed Workflow for a Key Step

The following is a detailed, hypothetical protocol for the crucial cyclization step to form the cyclopentenone intermediate.

Protocol: Intramolecular Aldol Condensation for the Synthesis of the Functionalized Cyclopentenone

Objective: To synthesize the functionalized cyclopentenone intermediate via a base-catalyzed intramolecular aldol condensation of the 1,5-dicarbonyl precursor.

Materials:

  • 1,5-Dicarbonyl Intermediate

  • Potassium tert-butoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1 M

  • Ethyl acetate

  • Brine, saturated

  • Magnesium sulfate, anhydrous

  • Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried three-neck round-bottom flask under an argon atmosphere, add the 1,5-dicarbonyl intermediate (1.0 eq) and anhydrous toluene (10 mL per mmol of substrate).

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous toluene over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized cyclopentenone.

Aldol Condensation Workflow A Dissolve 1,5-Dicarbonyl Intermediate in Toluene B Cool to 0 °C A->B C Slowly Add K-OtBu Solution B->C D Warm to RT, Stir for 12h C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Obtain Functionalized Cyclopentenone I->J

References

Application Notes & Protocols: A Guide to the Synthesis of Quinolone Antibiotics from Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Quinolones and Novel Synthetic Strategies

Quinolones represent a major class of synthetic broad-spectrum antibacterial agents, the development of which has been a cornerstone of medicinal chemistry for decades.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for preventing bacterial DNA replication and cell division.[3][4] The journey began with the discovery of nalidixic acid, a byproduct of chloroquine synthesis, which laid the groundwork for generations of more potent successors.[1][5] The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, significantly enhancing their antibacterial activity and pharmacokinetic properties.[1][6]

While classical syntheses like the Gould-Jacobs and Conrad-Limpach reactions are foundational, modern drug development demands more versatile, efficient, and often more direct routes to novel analogues.[7][8] Substituted acetophenones have emerged as highly valuable and versatile starting materials for this purpose. Their commercial availability and the relative ease with which they can be functionalized allow for the strategic introduction of desired substituents early in the synthetic sequence. This guide provides an in-depth exploration of the primary synthetic pathways to construct the quinolone core starting from substituted acetophenones, offering both the mechanistic rationale and detailed, field-tested protocols for researchers in synthetic and medicinal chemistry. We will focus on the transformation of acetophenones into key intermediates suitable for classical cyclization reactions and highlight modern methodologies that streamline this process. For instance, the synthesis of the blockbuster antibiotic Ciprofloxacin can be efficiently initiated from 2,4-dichloro-5-fluoroacetophenone, demonstrating the industrial relevance of this approach.[9][10]

Strategic Overview: Pathways from Acetophenone to the Quinolone Core

The fundamental strategy involves converting a substituted acetophenone into a precursor that contains the necessary functionalities for intramolecular cyclization to form the bicyclic quinolone ring system. The most common and reliable approach is the transformation of the acetophenone into a 2-aminoaryl ketone derivative, which then serves as the substrate for cyclization.

The diagram below outlines the principal synthetic routes that will be discussed in this guide.

G cluster_start Starting Material cluster_intermediate Key Intermediate Generation cluster_pathways Primary Cyclization Pathways cluster_end Final Product Acetophenone Substituted Acetophenone Aminoacetophenone 2-Aminoacetophenone Derivative Acetophenone->Aminoacetophenone e.g., Nitration & Reduction GouldJacobs Gould-Jacobs Reaction Aminoacetophenone->GouldJacobs Reacts with β-ketoester synthons Camps Camps Cyclization Aminoacetophenone->Camps Acylation followed by base-catalyzed cyclization Friedlander Friedländer Synthesis Aminoacetophenone->Friedlander Reacts with α-methylene carbonyl compounds Modern Modern Metal-Catalyzed & MCR Methods Aminoacetophenone->Modern Direct coupling reactions Quinolone Substituted Quinolone Antibiotic GouldJacobs->Quinolone Camps->Quinolone Friedlander->Quinolone Modern->Quinolone

Caption: Key synthetic routes from substituted acetophenones to quinolones.

The Gould-Jacobs Reaction: A Classic Route Reimagined

The Gould-Jacobs reaction, first reported in 1939, is a powerful and widely adopted method for synthesizing the 4-hydroxyquinoline scaffold, which is the tautomeric form of the 4-quinolone core.[7][11] The process classically involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[12][13] When starting from an acetophenone, the initial steps must first generate the required aniline-type intermediate.

Mechanistic Insights

Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction proceeds in a well-defined sequence:

  • Condensation: The process initiates with a nucleophilic attack from the aniline nitrogen onto the electron-deficient carbon of the malonic ester derivative, followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonate intermediate.[12][13]

  • Thermal Electrocyclization: This is the key ring-forming step and requires significant thermal energy (typically >250 °C). It involves a 6-electron electrocyclization reaction, where the aromatic ring attacks the ester carbonyl, forming the heterocyclic ring.[7][11] The high activation energy is why high-boiling solvents like diphenyl ether or modern techniques like microwave irradiation are necessary.[11][14]

  • Tautomerization & Aromatization: The cyclized intermediate eliminates another molecule of alcohol to form the aromatic quinoline ring system. The product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its more stable 4-hydroxy tautomer.[12][13]

  • Saponification & Decarboxylation (Optional): The ester group at the 3-position can be hydrolyzed to a carboxylic acid and subsequently removed via decarboxylation at high temperatures to yield the 4-hydroxyquinoline core.[13]

Caption: The Gould-Jacobs reaction pathway. (Note: Images are placeholders)

Protocol 1: Conventional High-Temperature Synthesis of 4-Hydroxyquinoline Core

This protocol describes the classical approach using a high-boiling inert solvent to achieve the temperatures required for cyclization.

Materials:

  • Substituted anilidomethylenemalonate intermediate (1.0 eq)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Reaction flask with reflux condenser and thermometer

  • Heating mantle

  • Hexane or cyclohexane (for precipitation)

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve the anilidomethylenemalonate intermediate in a minimal amount of the high-boiling solvent (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture using a heating mantle to reflux. The target temperature is typically 250-260 °C.[11]

    • Expert Insight: The use of an inert, high-boiling solvent is critical. It ensures uniform heat transfer and can dramatically increase cyclization yields, often up to 95%.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes at temperature. Prolonged heating can lead to degradation.[14]

  • Isolation: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Purification: Add a non-polar solvent like cyclohexane or hexane to the cooled mixture to fully precipitate the crude product.

  • Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent. Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Gould-Jacobs Cyclization

Microwave synthesis offers a significant improvement by reducing reaction times from hours to minutes and often improving yields through rapid, uniform heating.[14]

Materials:

  • Substituted anilidomethylenemalonate intermediate (1.0 eq)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold, for washing)

Procedure:

  • Reaction Setup: Place the anilidomethylenemalonate intermediate (e.g., 2.0 mmol) into a 2-5 mL microwave vial equipped with a stir bar. Note: In many cases, this reaction can be run neat (without solvent).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes).[14]

    • Expert Insight: A systematic time-temperature study is crucial to optimize the yield. Higher temperatures require shorter reaction times to prevent product degradation and decarboxylation.[14]

  • Cooling & Isolation: After irradiation, cool the vial to room temperature using compressed air. The product will often solidify upon cooling.

  • Purification: Add ice-cold acetonitrile to the vial, break up the solid, and collect the product by vacuum filtration. Wash the solid with a small amount of additional cold acetonitrile and dry under vacuum. The product is often >95% pure without further purification.[14]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 30 min - 7 hours5 - 30 minutes
Typical Temp. 250 - 260 °C250 - 300 °C
Energy Input Conductive heating (slow, non-uniform)Dielectric heating (rapid, uniform)
Yield Variable, can be low due to tar formationGenerally good to excellent
Drawbacks Long reaction times, potential for side reactions and decomposition.[7]Requires specialized equipment, pressure buildup needs monitoring.

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Cyclization.

Case Study: Multi-step Synthesis of a Ciprofloxacin Analogue

To illustrate the practical application of these principles, this section outlines a validated synthetic route to the core of Ciprofloxacin, a widely prescribed fluoroquinolone antibiotic, starting from a substituted acetophenone.[4][9]

Starting Material: 2,4-Dichloro-5-fluoroacetophenone

Protocol 3: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This multi-step protocol transforms the starting acetophenone into the key cyclized quinolone ester.

Step 3.1: Oxalylation

  • Reaction: 2,4-Dichloro-5-fluoroacetophenone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form a β-ketoester.

  • Causality: This step introduces the two-carbon unit and ester functionality required for the subsequent steps.

Step 3.2: Ethoxymethylenation

  • Reaction: The resulting ketoester is treated with triethyl orthoformate and acetic anhydride.

  • Causality: This converts the ketone into an enol ether, creating a reactive site for nucleophilic attack by an amine. This is a key step in building the anilinoacrylate-type structure needed for cyclization.[4]

Step 3.3: Amination

  • Reaction: The enol ether intermediate is reacted with cyclopropylamine.

  • Causality: This introduces the N-cyclopropyl group characteristic of Ciprofloxacin and forms the crucial enamine intermediate, which is now primed for intramolecular cyclization.[10]

Step 3.4: Cyclization

  • Reaction: The enamine is heated in the presence of a base such as potassium carbonate in a solvent like DMF.[4]

  • Causality: The base facilitates an intramolecular nucleophilic aromatic substitution, where the enamine nitrogen displaces the chlorine atom at the C-2 position of the benzene ring, forming the quinolone core. This is a variation of the cyclization theme, driven by the specific functionalities of the intermediate.

Step 3.5: Final Piperazination (To form Ciprofloxacin)

  • Reaction: The cyclized ester is then reacted with piperazine, which displaces the remaining chlorine atom at the C-7 position. Subsequent hydrolysis of the ester yields the final Ciprofloxacin molecule.[4][15]

  • Causality: The C-7 substituent is a critical determinant of the antibacterial spectrum and potency of fluoroquinolones.[1] The piperazine ring enhances activity against Gram-negative bacteria.

Purification and Characterization: Ensuring Product Integrity

Rigorous purification and characterization are non-negotiable for validating the synthesis of any pharmaceutical compound.

Purification Protocols
  • Precipitation/Recrystallization: As described in the protocols above, changing the solvent polarity (e.g., adding a non-polar solvent to a polar reaction mixture) is a highly effective first step for isolating the crude product.[11] Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can significantly improve purity.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is typically effective for quinolone derivatives.

Analytical Characterization

The identity and purity of the synthesized quinolones must be confirmed using a combination of spectroscopic and chromatographic methods.[16][17]

TechniquePurposeExpected Observations for a Quinolone Core
¹H NMR Structural elucidation and confirmation.Aromatic protons in the 7-9 ppm range, signals for substituents (e.g., N-alkyl group), and a characteristic singlet for the C2-H if unsubstituted.
¹³C NMR Confirmation of carbon skeleton.Carbonyl (C=O) signal around 170-180 ppm, and distinct signals for the aromatic and heterocyclic carbons.
Mass Spec (MS) Determination of molecular weight.A clear molecular ion peak (M+H)⁺ corresponding to the calculated mass of the target compound.[18]
Infrared (IR) Identification of key functional groups.Strong carbonyl (C=O) stretch around 1620-1700 cm⁻¹, C=C and C=N stretches in the 1500-1620 cm⁻¹ region.
HPLC Purity assessment and quantification.A single major peak with a retention time characteristic of the compound, confirming >95% purity for most applications.[14][16]

Table 2: Standard analytical techniques for the characterization of synthesized quinolones.

Troubleshooting and Field-Proven Insights

Even well-established protocols can present challenges. This section addresses common issues encountered during quinolone synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low Cyclization Yield 1. Insufficient reaction temperature. 2. Reaction time is too short. 3. Steric hindrance from bulky substituents on the aniline ring.1. Ensure the internal reaction temperature reaches the target (e.g., >250 °C). Use a higher boiling solvent if necessary. 2. Optimize reaction time using TLC monitoring. Consider microwave synthesis for better control.[14] 3. For sterically hindered substrates, consider alternative methods like metal-catalyzed cyclizations which may proceed under milder conditions.[19]
Formation of Side Products 1. Reaction temperature is too high or time is too long, causing decomposition.[20] 2. With asymmetrically substituted anilines, formation of regioisomers is possible.[7] 3. Impure starting materials.1. Re-optimize temperature and time. A slightly lower temperature for a longer time may be better than a very high temperature for a short time. 2. The regioselectivity is controlled by steric and electronic factors; separation by column chromatography may be required. Plan the synthesis to use a symmetrical intermediate if possible. 3. Ensure the purity of all starting materials by NMR or recrystallization before use.
Incomplete Saponification 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group.1. Use a larger excess of NaOH or KOH and increase the reflux time. Monitor by TLC until the starting ester is consumed. 2. Consider using a stronger base or a different solvent system (e.g., with a co-solvent like THF to improve solubility).

Table 3: Troubleshooting guide for common issues in quinolone synthesis.

Safety Precautions

The synthesis of quinolones involves hazardous materials and reaction conditions that demand strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: All reactions, especially those involving heating high-boiling solvents (e.g., diphenyl ether) or volatile and corrosive reagents (e.g., phosphorus oxychloride), must be performed in a certified chemical fume hood.[21]

  • High Temperatures: Use appropriate shielding for high-temperature reactions. Be aware of the autoignition temperatures of solvents. Diphenyl ether, for example, is flammable.

  • Corrosive Reagents: Handle strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) with extreme care. Have appropriate spill kits and neutralization agents readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quinolone compounds and their intermediates should be treated as hazardous chemical waste.[21]

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone. This molecule is a critical intermediate in the development of various pharmaceutical compounds.[1] However, its synthesis is frequently challenging, primarily due to the electronic properties of the substituted aromatic ring. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in the synthesis of this compound via direct Friedel-Crafts acylation?

The principal challenge is the severe deactivation of the aromatic ring. The starting material, 1-chloro-4-fluoro-2-nitrobenzene, is substituted with three powerful electron-withdrawing groups (nitro, chloro, and fluoro). This cumulative effect renders the benzene ring extremely electron-poor, making it a weak nucleophile and highly resistant to electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.[2][3] Overcoming this high activation energy barrier often requires harsh reaction conditions, which can lead to undesirable side reactions.[2]

Q2: What are the most viable synthetic strategies to produce this compound?

There are two main approaches:

  • Direct Friedel-Crafts Acylation: This involves the direct acylation of 1-chloro-4-fluoro-2-nitrobenzene. While conceptually simple, this method is often plagued by low yields due to the aforementioned ring deactivation.[2]

  • Multi-Step Synthesis from an Activated Precursor: A more reliable and higher-yielding strategy involves a multi-step pathway starting from a more electron-rich (activated) precursor, such as m-fluoroaniline.[1] This route strategically builds the molecule by performing the Friedel-Crafts reaction on an activated intermediate before introducing the strongly deactivating nitro group in the final step.

Q3: In a Friedel-Crafts acylation, why is a stoichiometric or even excess amount of the Lewis acid catalyst (e.g., AlCl₃) necessary?

This is a critical point for acylations, especially with substrates containing Lewis basic sites. The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[4] Furthermore, the oxygen atoms of the nitro group on the substrate can also coordinate with the catalyst.[2] These interactions effectively sequester the catalyst, removing it from the catalytic cycle. Therefore, a stoichiometric amount is required to account for this complexation, with an excess often used to ensure enough free catalyst is available to drive the reaction.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield

Potential CauseScientific ExplanationRecommended Solution
Highly Deactivated Substrate The combined electron-withdrawing effect of the -NO₂, -Cl, and -F groups makes the aromatic ring a very poor nucleophile, hindering the electrophilic attack by the acylium ion.[2]Adopt the Multi-Step Synthesis Strategy. Instead of a direct acylation, use the five-step method starting from m-fluoroaniline. This performs the key acylation step on an activated ring, circumventing the deactivation issue.[1]
Inactive Lewis Acid Catalyst Lewis acids like aluminum trichloride (AlCl₃) are extremely hygroscopic. Any moisture in the reaction setup will hydrolyze the catalyst, rendering it inactive.Ensure Strictly Anhydrous Conditions. Use freshly opened or properly stored anhydrous AlCl₃. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Catalyst Molarity As explained in the FAQs, the catalyst forms complexes with both the nitro-substituted substrate and the ketone product, effectively consuming it.[2][4]Increase Catalyst Stoichiometry. For a direct Friedel-Crafts acylation, use a molar ratio of at least 2:1 (Lewis acid to substrate), and potentially as high as 6:1, to ensure a sufficient catalytic amount is present.[1]
Suboptimal Reaction Conditions The reaction may have a high activation energy that is not being met, or prolonged reaction at high temperatures could be causing product decomposition.Optimize Temperature and Time. Begin the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exotherm.[5] Then, allow the mixture to warm to room temperature or gently reflux while monitoring progress by Thin Layer Chromatography (TLC). Reaction times can be long, ranging from 12 to 72 hours.[1]

Problem: Formation of Multiple Side Products or Isomers

Potential CauseScientific ExplanationRecommended Solution
Poor Regioselectivity in the Nitration Step In the multi-step synthesis, the final nitration of 2-fluoro-4-chloroacetophenone must be highly selective. Incorrect temperature control can lead to the formation of undesired constitutional isomers.Maintain Strict Temperature Control. The nitration reaction should be carried out at low temperatures, typically between -20 °C and 10 °C, using a suitable cooling bath (e.g., ice-salt or dry ice-acetone).[1] This enhances the kinetic control needed for regioselectivity.
Decomposition or Side Reactions Overly harsh conditions (high temperature, long reaction times) in the Friedel-Crafts step can promote side reactions or decomposition of the starting material or product.Use the Mildest Effective Conditions. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up to avoid over-reaction. If possible, use a more moderate Lewis acid or explore alternative "greener" acylation methodologies.[6]

Problem: Difficult Product Purification

Potential CauseScientific ExplanationRecommended Solution
Incomplete Reaction A significant amount of unreacted starting material complicates the purification process due to similar polarities with the product.Drive the Reaction to Completion. Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) and ensure the catalyst is active and present in sufficient quantity. Monitor by TLC until the starting material spot has disappeared.
Hydrolysis-Resistant Catalyst Complex The AlCl₃ complexed with the product ketone must be fully broken down during the work-up to isolate the product.Perform a Careful Quench. The reaction mixture should be quenched by slowly and carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer.
Contamination with Byproducts Side reactions can generate impurities that are difficult to separate from the desired product by simple extraction or crystallization.Employ Chromatographic Purification. If recrystallization does not yield a product of sufficient purity, use column chromatography on silica gel. Select an appropriate eluent system by first analyzing the crude mixture with TLC.

Visualized Workflows

To provide a clearer understanding of the recommended processes, the following diagrams illustrate the synthetic pathway and a logical troubleshooting flow.

G cluster_workflow Recommended Multi-Step Synthesis Workflow A m-Fluoroaniline B Step 1: Acetylation (Acetic Anhydride) A->B C 3-Fluoroacetanilide B->C D Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C->D E 2-Fluoro-4-acetamidoacetophenone D->E F Step 3: Hydrolysis (Inorganic Acid) E->F G 2-Fluoro-4-aminoacetophenone F->G H Step 4: Sandmeyer Reaction (NaNO₂, HCl, CuCl) G->H I 2-Fluoro-4-chloroacetophenone H->I J Step 5: Nitration (HNO₃, H₂SO₄, -20 to 10°C) I->J K This compound J->K

Caption: A high-level overview of the recommended 5-step synthesis pathway.

G cluster_causes Potential Causes & Checks cluster_solutions Recommended Solutions Start Low Yield Observed C1 Is the reaction direct acylation of a deactivated ring? Start->C1 C2 Were anhydrous conditions strictly maintained? C1->C2 No S1 Switch to multi-step synthesis from m-fluoroaniline. C1->S1 Yes C3 Was the Lewis Acid stoichiometry sufficient (>2 eq)? C2->C3 Yes S2 Use oven-dried glassware, inert atmosphere, and fresh anhydrous reagents. C2->S2 No S3 Increase AlCl₃ molar ratio to 2-6 equivalents. C3->S3 No

Caption: A troubleshooting decision tree for addressing low product yield.

Detailed Experimental Protocol: Multi-Step Synthesis

This protocol is based on the successful multi-step synthesis strategy, which offers improved reliability and yield.[1]

Step 1: Acetylation of m-Fluoroaniline

  • To a suitable reaction vessel, add m-fluoroaniline (1.0 eq) and acetic acid.

  • Stir the mixture to achieve homogeneity.

  • Slowly add acetic anhydride (1.05 eq). Note that this addition can be exothermic.

  • Heat the reaction mixture to approximately 105 °C and maintain for 2 hours.

  • Monitor the reaction for the consumption of m-fluoroaniline by TLC.

  • Upon completion, cool the mixture and perform a suitable work-up (e.g., precipitation in water) to isolate the 3-fluoroacetanilide product.

Step 2: Friedel-Crafts Acylation of 3-Fluoroacetanilide

  • Set up a reaction vessel for anhydrous conditions under an inert atmosphere.

  • Add a solvent (e.g., carbon disulfide or nitrobenzene) and aluminum trichloride (AlCl₃, 2.0-6.0 eq).

  • Cool the suspension to 0-10 °C.

  • Slowly add an acylating agent such as acetyl chloride (1.0-3.0 eq).

  • Add the 3-fluoroacetanilide (1.0 eq) from Step 1.

  • Allow the reaction to proceed at a temperature between 0-50 °C for 12-72 hours, monitoring by TLC.

  • After completion, carefully quench the reaction in an ice/HCl mixture.

  • Extract the product, 2-fluoro-4-acetamidoacetophenone, with an organic solvent.

Step 3: Hydrolysis of 2-Fluoro-4-acetamidoacetophenone

  • Dissolve the product from Step 2 in a suitable alcohol solvent (e.g., ethanol).

  • Add an inorganic acid such as sulfuric acid or hydrochloric acid.

  • Heat the mixture (up to 100 °C) and stir for 1-10 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the mixture and extract the product, 2-fluoro-4-aminoacetophenone.

Step 4: Sandmeyer Reaction

  • Dissolve the 2-fluoro-4-aminoacetophenone from Step 3 in a hydrochloric acid solution.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm, and then extract the resulting 2-fluoro-4-chloroacetophenone.

Step 5: Nitration of 2-Fluoro-4-chloroacetophenone

  • To a reaction vessel, add concentrated sulfuric acid and cool to between -20 °C and 0 °C.

  • Slowly add the 2-fluoro-4-chloroacetophenone from Step 4 while maintaining the low temperature.

  • Add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate) dropwise, ensuring the temperature does not rise above 10 °C. The molar ratio of substrate to nitrate should be approximately 1:2 to 1:5.

  • Stir the reaction for 0.5-3 hours at this low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with cold water, and dry the final product, this compound. Purify further by recrystallization or column chromatography if necessary.

References

Technical Support Center: Nitration of 4-Chloro-2-Fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitrated 4-chloro-2-fluorobenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important electrophilic aromatic substitution. Nitrated derivatives of this scaffold are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] However, the reaction is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, experience-based answers to common issues encountered in the lab. We will explore the causality behind these side reactions and provide validated protocols to help you optimize your process.

Part 1: Understanding the Core Reaction & Expected Outcome

Q1: What is the expected major product from the nitration of 4-chloro-2-fluorobenzoic acid, and why?

Answer: The expected major product is 4-chloro-2-fluoro-5-nitrobenzoic acid .

The regiochemical outcome of an electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the aromatic ring.[2] In this case, we have three substituents to consider:

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

  • -Cl (Chloro): A deactivating, ortho, para-directing group.

The nitronium ion (NO₂⁺), the active electrophile generated from the mixed acid (HNO₃/H₂SO₄), will preferentially substitute at the position that is most activated (or least deactivated) and sterically accessible.[3][4][5]

Analysis of Directing Effects:

PositionDirected byEffect
C3 ortho to -F, meta to -Cl, meta to -COOHStrongly deactivated by adjacent electron-withdrawing groups.
C5 ortho to -Cl, meta to -F, meta to -COOHActivated by the ortho chloro group and sterically accessible. This is the most favorable position.
C6 ortho to -COOH, para to -Cl, meta to -FSterically hindered by the adjacent carboxylic acid group.

Therefore, the substitution occurs at the C5 position, guided primarily by the ortho-directing effect of the chlorine atom.

Part 2: Troubleshooting Common Side Reactions

This section addresses the most frequent and challenging side reactions observed during the nitration of 4-chloro-2-fluorobenzoic acid and its derivatives.

Q2: My yield of the desired 5-nitro isomer is low, and I'm detecting other isomers. What's happening?

Answer: While 4-chloro-2-fluoro-5-nitrobenzoic acid is the major product, the formation of other positional isomers, such as 4-chloro-2-fluoro-3-nitrobenzoic acid , can occur, especially under suboptimal conditions.

Causality: The directing effects of the substituents are not absolute. The energy differences between the transition states leading to different isomers can be small. Factors that can lead to poor regioselectivity include:

  • Elevated Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of less-favored isomers. Nitration is a highly exothermic reaction, and poor temperature control can lead to temperature spikes that decrease selectivity.[6]

  • Concentrated Reagents: Using overly harsh nitrating conditions (e.g., fuming nitric acid or oleum when not necessary) can reduce selectivity.[7] The highly reactive nitronium ion becomes less selective about its point of attack.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C. This is the most critical parameter for ensuring high regioselectivity. Add the substrate to the cooled mixed acid slowly to manage the exotherm.

  • Optimized Nitrating Agent: For this substrate, a standard mixture of concentrated nitric acid (70%) and concentrated sulfuric acid (98%) is typically sufficient. Avoid using fuming nitric acid unless you are intentionally trying to force multiple nitrations.

Q3: I've detected a product where the chloro or fluoro group has been replaced by a nitro group. What is this side reaction?

Answer: You are observing ipso-nitration . This is a substitution reaction where the incoming electrophile (NO₂⁺) displaces a substituent other than hydrogen.[8] In this case, it would lead to the formation of dinitro or nitrophenol-type impurities.

Causality: Ipso-attack occurs at a carbon atom already bearing a substituent. The stability of the resulting intermediate and the ability of the substituent to act as a leaving group determine if this pathway is significant.[9] Halogens can be displaced under certain nitrating conditions.[10][11]

Visualizing Main Reaction vs. Ipso-Nitration:

Side_Reactions sub 4-Chloro-2-fluorobenzoic Acid main_prod 4-Chloro-2-fluoro-5-nitrobenzoic Acid (Desired Product) sub->main_prod Standard Nitration (H-substitution) ipso_cl 2-Fluoro-4,5-dinitrobenzoic Acid (Side Product) sub->ipso_cl Ipso-Nitration (Cl-substitution) ipso_f 4-Chloro-2,5-dinitrobenzoic Acid (Side Product) sub->ipso_f Ipso-Nitration (F-substitution)

Caption: Reaction pathways showing standard vs. ipso-nitration.

Prevention Strategies:

  • Milder Conditions: As with isomer control, avoiding excessively high temperatures and overly aggressive nitrating agents is key.

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC or HPLC and quench it once the starting material is consumed to prevent further reactions.

Q4: My reaction is producing gas, and I'm isolating a nitrated chlorofluorobenzene without the carboxylic acid group. What happened?

Answer: This is a classic case of decarboxylation , where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂). This side reaction is often followed by the nitration of the resulting 1-chloro-3-fluorobenzene.

Causality: Aromatic carboxylic acids can undergo decarboxylation, particularly those with electron-withdrawing groups, under strong acidic conditions and at elevated temperatures.[12][13][14][15] The protonated carboxylic acid group can be displaced, and the resulting aryl cation is then quenched.

Troubleshooting Workflow:

Troubleshooting_Decarboxylation start Gas evolution (CO₂) and loss of -COOH group detected? check_temp Was reaction temperature > 10°C? start->check_temp check_acid Was a large excess of H₂SO₄ or oleum used? check_temp->check_acid No high_temp High temperature is promoting decarboxylation. check_temp->high_temp Yes harsh_acid Excessively strong acid medium facilitates loss of -COOH. check_acid->harsh_acid Yes solution Solution: 1. Maintain temp at 0-5°C. 2. Use stoichiometric H₂SO₄. 3. Add substrate slowly to pre-cooled acid. check_acid->solution No high_temp->solution harsh_acid->solution

Caption: Decision tree for troubleshooting decarboxylation.

Prevention Strategies:

  • Temperature is Paramount: This is the most effective way to prevent decarboxylation. Keeping the reaction vessel in an ice bath is crucial.

  • Acid Stoichiometry: While sulfuric acid is necessary to generate the nitronium ion, using a vast excess can promote decarboxylation. Use the minimum amount required for a fluid, stirrable slurry.

Part 3: Analysis and Purification

Q5: What is the best way to analyze the reaction mixture to identify and quantify the main product and byproducts?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most effective and widely used method for this analysis.[16][17] It allows for excellent separation of the starting material, the desired product, and the various structurally similar side products.[18][19][20]

Sample HPLC Protocol:

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic acids.[16][18]
Mobile Phase A: Water with 0.1% Acetic or Phosphoric AcidB: Acetonitrile or MethanolThe acidic modifier suppresses the ionization of the carboxylic acids, leading to sharper peaks and better retention.
Elution Gradient (e.g., 20% B to 80% B over 15 min)A gradient is necessary to elute all compounds, from the more polar starting material to the less polar byproducts, in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nmAromatic nitro-compounds have a strong chromophore and are easily detected at this wavelength.[16][18]
Column Temp. Ambient or 30 °CProvides reproducible retention times.

Sample Preparation:

  • Carefully quench a small aliquot of the reaction mixture in ice water.

  • Extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent.

  • Dissolve the residue in a known volume of mobile phase (e.g., 50:50 Water:Acetonitrile) for injection.

Q6: I've confirmed the presence of isomers and other impurities. What is a reliable method for purifying the desired 4-chloro-2-fluoro-5-nitrobenzoic acid?

Answer: Purification can often be achieved through selective precipitation by pH adjustment or recrystallization .

Protocol 1: Purification by pH Adjustment This method leverages the difference in pKa values between the isomeric nitrobenzoic acids.

  • Dissolution: After quenching the reaction in water, add a base (e.g., 10% NaOH solution) until the crude product is fully dissolved as its sodium salt (pH ~10-11).

  • Filtration: Filter the basic solution to remove any non-acidic, insoluble impurities.

  • Selective Precipitation: Slowly add a dilute acid (e.g., 1M HCl) dropwise to the stirred solution. The different isomers will precipitate at different pH values. A Chinese patent suggests that adjusting the pH to 4-5 can selectively precipitate one isomer before the other.[21] Monitor the precipitation with TLC or HPLC analysis of the solid formed at different pH points.

  • Isolation: Collect the desired isomer by filtration when it precipitates in its purest form.

  • Washing: Wash the collected solid with cold water to remove residual salts and dry under vacuum.

Protocol 2: Recrystallization If isomers are difficult to separate by pH, recrystallization from a suitable solvent system is the next step.

  • Solvent Screening: Test various solvents (e.g., ethanol/water, acetic acid/water, toluene) to find a system where the desired product has high solubility at high temperature and low solubility at low temperature, while the impurities remain in solution.

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

By carefully controlling reaction conditions and employing systematic analysis and purification strategies, you can successfully minimize side reactions and obtain high-purity 4-chloro-2-fluoro-5-nitrobenzoic acid for your downstream applications.

References

Technical Support Center: Purification of Crude 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone (CAS: 1292836-16-8) using recrystallization. We will move beyond a simple protocol to address the common challenges and nuanced decisions required for achieving high purity and yield.

Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind the 'How'

This section addresses foundational questions to ensure a robust understanding of the principles governing a successful recrystallization.

Q1: What is the fundamental principle of recrystallization and why is it effective for a compound like this compound?

Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility.[1] The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[2] The process involves dissolving the crude material in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (mother liquor) and are separated during filtration.[1][3] The rigid, well-ordered structure of a crystal lattice naturally excludes molecules that do not fit, which are the impurities, making this an exceptionally effective purification method.[1]

Q2: How do I select the best recrystallization solvent for this compound?

Solvent selection is the most critical step for a successful recrystallization.[4] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or cooler temperatures.[1][3][5]

For this compound, which is a moderately polar molecule due to its ketone, nitro, and halogen functional groups, good starting points for screening would be moderately polar solvents like ethanol, isopropanol, or ethyl acetate. A mixed-solvent system may also be necessary if no single solvent provides the ideal solubility profile.[3] This typically involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is poorly soluble), such as ethanol/water or acetone/hexane.

Key criteria for solvent selection include:

  • Solubility Profile: The compound must be highly soluble when hot and poorly soluble when cold.[2]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

  • Impurity Solubility: Impurities should ideally be very soluble in the cold solvent or insoluble in the hot solvent.[3][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1][5]

  • Safety: The solvent should be as non-toxic, non-flammable, and inexpensive as possible.[4][5]

Q3: What visual and analytical markers define a successful recrystallization?

A successful recrystallization is identified by both physical appearance and analytical data. Visually, the product should consist of well-formed, uniform crystals with shiny surfaces that catch the light, rather than a fine powder or an amorphous solid.[6] Analytically, the primary indicator of increased purity is the melting point. A purified compound will exhibit a significantly narrower and higher melting point range compared to the crude starting material.[6]

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: Small-Scale Solvent Screening

  • Place approximately 50 mg of the crude compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[7]

  • Gently heat the test tubes that did not show dissolution in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • The best solvent is the one that dissolves the compound completely when hot but produces a high yield of crystals upon cooling.

Step 2: Bulk Recrystallization Procedure

  • Place the crude this compound into an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume).

  • Add the chosen solvent in small portions to the flask, along with a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Crucial: Add only the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated. Adding too much solvent is a common cause of low yield.[1][8]

  • If the solution is colored and the pure compound is expected to be colorless, add a small amount (1-2% of the solute weight) of activated charcoal and boil for a few minutes to adsorb colored impurities.[1]

  • If charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[5][9]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the crystal yield.[6]

Step 3: Isolation and Drying of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and allow them to air-dry completely. For a more rigorous drying, use a vacuum oven at a temperature well below the compound's melting point.

Step 4: Purity Assessment

  • Weigh the dried, purified crystals and calculate the percent recovery.

  • Determine the melting point of the recrystallized product. Compare it to the melting point of the crude material and literature values. A sharp, elevated melting point indicates successful purification.

Part 3: Troubleshooting Guide

This section directly addresses specific issues you may encounter during the experiment.

Issue 1: My compound "oils out" instead of forming crystals.

  • What it looks like: The solution becomes cloudy, and insoluble liquid droplets form on the bottom or sides of the flask instead of solid crystals.[9]

  • Why it happens: Oiling out occurs when the solute comes out of solution at a temperature above its own melting point.[8] This is often caused by a high concentration of impurities, which significantly depresses the melting point of the crude material, or by the solution cooling too rapidly.[8][10] The resulting "oil" is an impure liquid form of your compound that will not form a pure crystal lattice upon solidification.[11]

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[5][8] Then, allow the solution to cool much more slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., a dry ice/acetone bath) after the initial slow cooling, which may induce solidification of the oil, which can then be re-recrystallized.[9]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a new solvent with a lower boiling point.[5]

    • Induce Crystallization Early: Vigorously scratch the inside of the flask with a glass rod at the solution's surface as it cools. This can create nucleation sites and encourage crystal growth to begin at a higher temperature before oiling out can occur.[9]

Issue 2: No crystals are forming, even after cooling in an ice bath.

  • Why it happens: This is almost always due to one of two reasons: either too much solvent was added, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to begin crystallization.[12]

  • Solutions:

    • Induce Nucleation: First, try scratching the inner surface of the flask with a glass stirring rod.[8][12] If that fails, add a "seed crystal"—a tiny speck of the original crude solid—to the solution.[8][12]

    • Reduce Solvent Volume: If nucleation techniques do not work, you have likely used too much solvent.[8][12] Gently heat the solution to boil off some of the solvent (typically 20-30% of the volume) to increase the solute concentration, and then repeat the cooling process.[5]

Issue 3: The final crystal yield is very low.

  • Why it happens: The most common cause is the use of excess solvent during the dissolution step, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[8] Other causes include premature filtration if the compound was not fully dissolved, or washing the final crystals with solvent that was not ice-cold.

  • Solutions:

    • Recover a Second Crop: Do not discard the mother liquor (filtrate). Reduce its volume by boiling and cool it again to see if a second batch of crystals ("second crop") will form. Note that this crop may be less pure than the first.[8]

    • Optimize the Protocol: For future attempts, be meticulous about adding the absolute minimum amount of hot solvent needed to dissolve the crude solid. Ensure the final crystal wash is done with a minimal volume of ice-cold solvent.

Issue 4: The recrystallized product is still colored or appears impure.

  • Why it happens: This can occur if colored impurities were not effectively removed or if the solution cooled too quickly, trapping impurities within the crystal lattice.[5]

  • Solutions:

    • Use Activated Charcoal: If you did not use decolorizing charcoal in the first attempt and your solution was colored, repeat the recrystallization and include the charcoal step.[1]

    • Perform a Second Recrystallization: A second, carefully executed recrystallization will often remove the remaining impurities. Ensure the cooling process is very slow and undisturbed.[5]

Part 4: Data and Workflow Visualization

Table 1: Properties of Potential Solvents for Screening

SolventBoiling Point (°C)PolarityNotes & Safety Considerations
Ethanol78Polar ProticGood general-purpose solvent. Flammable.
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar. Flammable.
Ethyl Acetate77Polar AproticGood solvent, less polar than alcohols. Flammable, irritant.
Acetone56Polar AproticVery strong solvent, may have low recovery. Highly flammable.
Toluene111NonpolarMay be useful if impurities are highly polar. Flammable, toxic.
Water100Highly Polar ProticUnlikely to work as a single solvent but useful as an anti-solvent with ethanol or acetone.

Diagram 1: Troubleshooting Flowchart for Recrystallization

This diagram provides a logical path to diagnose and solve common issues encountered during the cooling and crystallization phase.

Recrystallization_Troubleshooting Start Begin Slow Cooling of Saturated Solution Outcome Observe Outcome Start->Outcome Crystals_Form Well-formed Crystals Appear Outcome->Crystals_Form Ideal No_Crystals No Crystals Form Outcome->No_Crystals Problem Oiling_Out Compound 'Oils Out' Outcome->Oiling_Out Problem Success Proceed to Vacuum Filtration Crystals_Form->Success Action_Scratch 1. Scratch Flask 2. Add Seed Crystal No_Crystals->Action_Scratch Action_Reheat Reheat to Dissolve Oil Oiling_Out->Action_Reheat Check_Success_1 Crystals Form? Action_Scratch->Check_Success_1 Action_Evaporate Reduce Solvent Volume (Boil off 20%) and Re-cool Check_Success_1->Action_Evaporate No Check_Success_1->Success Yes Action_Evaporate->Success Action_Add_Solvent Add More Solvent (10-20%) and Re-cool Slowly Action_Reheat->Action_Add_Solvent Action_Add_Solvent->Success Failure Consider Different Solvent System

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on fluoroquinolone scaffolds. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of fluoroquinolone modification. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and queries encountered during the SNAr on fluoroquinolones in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am observing very low to no yield of my desired C-7 substituted fluoroquinolone. What are the primary factors I should investigate?

A1: Low or non-existent product yield in an SNAr reaction on a fluoroquinolone core is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The reaction's success hinges on the electronic nature of the fluoroquinolone ring, the nature of the leaving group, the nucleophilicity of your incoming group, and the reaction conditions.

  • Activation of the Aromatic Ring: The inherent structure of the fluoroquinolone core, with the quinolone nitrogen and the carbonyl group, provides some electron-withdrawing character, which is essential for activating the ring towards nucleophilic attack. The fluorine atom at C-6 also contributes to this activation. However, the overall electron deficiency of the ring is crucial. Ensure your starting fluoroquinolone has sufficient electron--withdrawing groups (EWGs) to facilitate the reaction.[1][2][3]

  • Leaving Group Ability: In the context of fluoroquinolones, the leaving group is typically a fluorine atom at the C-7 position. While fluorine is not the best leaving group in terms of bond strength, its high electronegativity inductively activates the ring for the initial nucleophilic attack, which is the rate-determining step.[3][4] If your substrate has a different leaving group (e.g., chlorine), the reaction kinetics might be altered.

  • Nucleophile Strength and Steric Hindrance: The nucleophile's strength is a critical determinant of reaction success. Highly reactive nucleophiles will favor the reaction. However, overly basic nucleophiles can lead to side reactions. Additionally, steric hindrance on both the nucleophile and the fluoroquinolone can impede the reaction.

  • Reaction Conditions: The choice of solvent, base, and temperature plays a pivotal role. These factors must be carefully optimized to promote the desired SNAr pathway while minimizing side reactions.

Issue 2: Formation of Multiple Products and Side Reactions

Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. What are the likely side reactions, and how can I suppress them?

A2: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is the first step toward mitigating them.

  • Over-alkylation/Multiple Substitutions: If your nucleophile has multiple reactive sites, or if the product of the initial substitution is more reactive than the starting material, multiple substitutions can occur. This is particularly relevant when using nucleophiles with multiple amine groups.

  • Reaction with Other Functional Groups: The fluoroquinolone scaffold contains other reactive sites, such as the carboxylic acid and the secondary amine on the piperazine ring (if present). These can compete with the desired SNAr at C-7. Protecting these functional groups may be necessary.[5][6][7]

  • Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or strongly basic environments, can lead to the degradation of either the starting fluoroquinolone or the desired product.

  • Hydrolysis: In the presence of water, hydrolysis of the fluoroquinolone core or the nucleophile can occur, especially under basic conditions.

Troubleshooting Workflow for Side Reaction Suppression:

side_reaction_troubleshooting start Multiple Products Observed protect Consider Protecting Groups for Carboxylic Acid and Piperazine N-H start->protect If side reactions involve other functional groups conditions Optimize Reaction Conditions: - Lower Temperature - Use a Milder Base - Ensure Anhydrous Conditions start->conditions If decomposition or hydrolysis is suspected nucleophile Re-evaluate Nucleophile: - Use a less reactive nucleophile if possible - Check for multiple reactive sites start->nucleophile If over-alkylation is likely protect->conditions purification Optimize Purification Strategy: - Column Chromatography - Recrystallization conditions->purification nucleophile->purification

Caption: A troubleshooting workflow for addressing the formation of multiple products in SNAr reactions on fluoroquinolones.

Optimizing Reaction Parameters

Choice of Solvent

Q3: What is the best solvent for performing SNAr on fluoroquinolones?

A3: The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.[8][9]

SolventDielectric Constant (ε)Key Characteristics
DMSO 47.2Excellent for SNAr, dissolves a wide range of substrates. Can be difficult to remove.[10]
DMF 36.7Good alternative to DMSO, lower boiling point.[11]
NMP 32.2Similar to DMF and DMSO, often used at higher temperatures.
Acetonitrile (MeCN) 37.5A good option, less viscous and easier to remove than DMSO or DMF.[11]
THF 7.6Less polar, but can be effective, especially for more reactive nucleophiles.[12]
1,4-Dioxane 2.2A non-polar aprotic solvent, sometimes used in combination with other solvents.

Expert Insight: While DMSO is a powerful solvent for SNAr, its high boiling point can make product isolation challenging. Acetonitrile often provides a good balance of reactivity and ease of handling. For less reactive systems, a switch to DMSO or NMP might be beneficial. Recent studies have also explored more environmentally friendly solvent systems.[13][14]

Selection of Base

Q4: Which base should I use for the SNAr reaction with an amine nucleophile on a fluoroquinolone?

A4: The base plays a dual role: it deprotonates the nucleophile to increase its nucleophilicity and acts as a scavenger for the HF that is formed during the reaction. The choice of base depends on the pKa of the nucleophile and the stability of the starting materials and products to basic conditions.

BasepKa of Conjugate AcidTypical Use Case
Triethylamine (TEA) 10.75A common organic base, suitable for many SNAr reactions. Easy to remove due to its volatility.
DIPEA (Hünig's Base) 11.4A sterically hindered non-nucleophilic base, useful for preventing side reactions with electrophilic substrates.
Potassium Carbonate (K₂CO₃) 10.33 (for HCO₃⁻)An inorganic base, often used in polar aprotic solvents like DMF or DMSO.[11]
Cesium Carbonate (Cs₂CO₃) 10.33 (for HCO₃⁻)A stronger inorganic base than K₂CO₃, can accelerate sluggish reactions.[11]
Sodium Hydride (NaH) ~36A very strong, non-nucleophilic base. Used to deprotonate less acidic nucleophiles. Requires anhydrous conditions.

Causality in Base Selection: For amine nucleophiles, an organic base like triethylamine or DIPEA is often sufficient to facilitate the reaction and neutralize the generated HF. For less reactive amines or alcohol nucleophiles, a stronger base like potassium carbonate or even sodium hydride might be necessary. However, stronger bases increase the risk of side reactions, such as hydrolysis or elimination.

Temperature and Reaction Time

Q5: What is the optimal temperature and reaction time for these reactions?

A5: The optimal temperature and reaction time are highly dependent on the specific substrates and conditions.

  • Temperature: Many SNAr reactions on fluoroquinolones proceed at elevated temperatures, typically ranging from 60 °C to 120 °C.[10] It is advisable to start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased. Be mindful that higher temperatures can promote side reactions and decomposition.[15]

  • Reaction Time: Reaction times can vary from a few hours to 24 hours or more.[10][12] Regular monitoring of the reaction is crucial to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products with prolonged heating.

Experimental Protocols

General Protocol for C-7 Amination of a Fluoroquinolone

This protocol provides a general starting point for the nucleophilic aromatic substitution of an amine at the C-7 position of a fluoroquinolone core.

Materials:

  • Fluoroquinolone (e.g., Ciprofloxacin, Norfloxacin)

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the fluoroquinolone (1.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the fluoroquinolone.

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Add the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow Diagram:

sn_ar_workflow start Start setup Reaction Setup: - Fluoroquinolone (1 eq) - Anhydrous Solvent - Inert Atmosphere start->setup reagents Add Reagents: - Amine Nucleophile (1.1-1.5 eq) - Base (2-3 eq) setup->reagents reaction Heat and Stir (e.g., 80°C) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench - Extract - Wash & Dry monitor->workup Complete purify Purification: - Column Chromatography - Recrystallization workup->purify end End purify->end

Caption: A step-by-step workflow for a typical C-7 amination of a fluoroquinolone.

Mechanism and Key Considerations

The SNAr reaction on fluoroquinolones generally proceeds through a two-step addition-elimination mechanism, involving a Meisenheimer complex intermediate.[2][3]

Mechanism Diagram:

sn_ar_mechanism sub Fluoroquinolone (C7-F) mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ (Rate-determining step) nuc Nucleophile (Nu⁻) prod C7-Substituted Fluoroquinolone mc->prod - F⁻ (Fast) lg Leaving Group (F⁻)

Caption: The addition-elimination mechanism of SNAr on a fluoroquinolone.

Key Mechanistic Insights:

  • The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step.[3][4]

  • Electron-withdrawing groups on the fluoroquinolone ring, particularly at positions ortho and para to the leaving group, stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction.[1][2][3]

  • The high electronegativity of the fluorine leaving group at C-7 activates the carbon for nucleophilic attack, even though the C-F bond is strong.[3][4] The breaking of the C-F bond occurs in the fast, second step.

References

Technical Support Center: Purification Strategies for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the removal of unreacted starting materials from your final product. In drug development and chemical research, the purity of a compound is paramount. This guide is designed to provide you, the dedicated researcher, with not just protocols, but the underlying principles and field-tested insights to tackle even the most challenging purification scenarios. We will explore the causality behind experimental choices, empowering you to make informed decisions and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs) - Initial Purification Strategy

Q1: My reaction is complete. Where do I even begin with purification?

A1: The first step is to assess the physical and chemical properties of your desired product and the unreacted starting materials.[1] Key considerations include:

  • Physical State: Is your product a solid or a liquid?

  • Solubility: Are there significant differences in solubility between your product and impurities in various solvents?

  • Boiling Point: For liquids, is there a substantial difference in boiling points (>50 °C)?[2][3]

  • Polarity: How different are the polarities of the components in your mixture? This can be quickly assessed using Thin Layer Chromatography (TLC).

  • Stability: Is your product sensitive to heat, acid, or base?[4][5]

Your answers to these questions will guide you to the most appropriate purification technique. For instance, a solid product with impurities that have different solubility profiles is a good candidate for recrystallization.[6] A mixture of liquids with significantly different boiling points is best separated by distillation.[7][8]

Q2: How can I quickly determine the best purification method for my mixture?

A2: A logical workflow can save significant time and resources. Here is a decision-making flowchart to guide your initial choice:

Purification_Decision_Tree Start Crude Reaction Mixture Is_Product_Solid Is the Product a Solid? Start->Is_Product_Solid Is_Product_Liquid Is the Product a Liquid? Is_Product_Solid->Is_Product_Liquid No Solubility_Diff Significant Solubility Difference? Is_Product_Solid->Solubility_Diff Yes Polarity_Diff Significant Polarity Difference? Is_Product_Liquid->Polarity_Diff No BP_Diff Boiling Point Difference > 50°C? Is_Product_Liquid->BP_Diff Yes Solubility_Diff->Polarity_Diff No Recrystallization Recrystallization Solubility_Diff->Recrystallization Yes Chromatography Column Chromatography Polarity_Diff->Chromatography Yes Extraction Liquid-Liquid Extraction Polarity_Diff->Extraction Consider Consider_Other Consider Advanced Techniques Polarity_Diff->Consider_Other No BP_Diff->Polarity_Diff No Distillation Distillation BP_Diff->Distillation Yes Extraction->Consider_Other

Caption: Initial Purification Method Decision Tree.

Q3: What if my product and starting material have very similar properties?

A3: This is a common and challenging scenario. If simple methods like recrystallization or distillation are ineffective due to similar physical properties, flash column chromatography is often the most powerful technique.[9][10][11] By carefully selecting the stationary and mobile phases, you can exploit subtle differences in polarity to achieve separation. In some cases, a multi-step purification strategy combining different techniques may be necessary.[12]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[13][14][15][16][17] The principle relies on dissolving the impure solid in a hot, saturated solution and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.[15]

Q1: I've added a lot of solvent, but my compound won't fully dissolve, even with heating. What's wrong?

A1: This issue typically points to one of two things: an inappropriate solvent or the presence of insoluble impurities.

  • Causality: A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[18] If the compound has low solubility even when hot, the solvent is not suitable.

  • Troubleshooting Protocol:

    • Verify Solvent Choice: Consult solubility data if available. If not, perform small-scale solvent screening with a variety of solvents of differing polarities.

    • Hot Filtration: If you suspect insoluble impurities, you can perform a hot filtration. Dissolve the crude product in a slight excess of the hot solvent, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This will remove the insoluble impurities. The desired compound will then crystallize from the filtrate upon cooling.

Q2: My compound dissolved, but no crystals are forming upon cooling. What should I do?

A2: The absence of crystal formation usually indicates that the solution is not supersaturated.

  • Causality: Crystals need a nucleation site to begin forming. This can be a microscopic speck of dust, a scratch on the glass, or a seed crystal of the pure compound.[7]

  • Troubleshooting Protocol:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7][19]

      • Seed Crystal: Add a tiny crystal of the pure product to the solution. This provides a template for further crystal growth.[7][19]

      • Reduce Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[15]

    • Concentrate the Solution: If induction methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[7]

Q3: My product "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[19]

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

  • Troubleshooting Protocol:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Change Solvent System: If slow cooling doesn't work, select a solvent with a lower boiling point or use a mixed solvent system.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Cool Slowly to Room Temperature Hot_Filter->Cool Insoluble impurities removed Induce_Crystals Induce Crystallization (if needed) Cool->Induce_Crystals Induce_Crystals->Dissolve No crystals, concentrate Ice_Bath Cool in Ice Bath Induce_Crystals->Ice_Bath Crystals form Collect Collect Crystals by Vacuum Filtration Ice_Bath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Step-by-step recrystallization workflow.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (commonly silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.[9][20] Positive pressure is applied to speed up the process.[21]

Q1: My compounds are not separating on the column. They are all eluting together. What went wrong?

A1: Poor separation is often due to an inappropriate solvent system or improper column packing.

  • Causality: The choice of eluent is critical. The eluent must have the right polarity to move the compounds down the column at different rates. If the eluent is too polar, all compounds will move quickly with the solvent front. If it's not polar enough, all compounds will remain adsorbed to the silica.

  • Troubleshooting Protocol:

    • Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using TLC. Aim for an Rf value of ~0.3 for your target compound.[10] The separation between your product and impurities on the TLC plate will be indicative of the separation you can achieve on the column.

    • Use a Gradient Elution: If a single solvent system doesn't provide good separation for all components, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[10][20]

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Q2: I've run the column, but I can't find my product in any of the fractions. Where did it go?

A2: Your product is likely still on the column or it is too dilute to detect.[4]

  • Causality: Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system. Alternatively, if the product is spread across many fractions, its concentration in any single fraction may be below the detection limit of your analysis method (e.g., TLC with UV visualization).[4]

  • Troubleshooting Protocol:

    • Flush the Column: Flush the column with a very polar solvent, such as methanol or a mixture of dichloromethane and methanol, to elute any highly retained compounds.[10]

    • Use a Different Visualization Technique: If your compound is not UV-active, you will not see it on a TLC plate under a UV lamp. Try using a chemical stain, such as potassium permanganate or iodine, to visualize the spots.[10]

    • Check for Decomposition: It's possible your compound is not stable on silica gel.[4] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Q3: My product is streaking or "tailing" on the column, leading to low purity and yield. How can I prevent this?

A3: Tailing is often caused by interactions between the compound and the stationary phase, or by overloading the column.

  • Causality: Acidic or basic compounds can interact with the slightly acidic silica gel, causing poor peak shape. Loading too much crude material onto the column can also lead to broad, tailing peaks.[10]

  • Troubleshooting Protocol:

    • Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can have the same effect.[10]

    • Reduce the Load: Use a higher ratio of silica gel to crude product. A general rule of thumb is a 30:1 to 100:1 weight ratio for difficult separations.[10]

    • Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[20][21]

Flash Chromatography Data Summary

ParameterRecommendationRationale
Silica Gel:Crude Ratio 30:1 to 100:1 (w/w)Ensures sufficient surface area for separation, preventing overloading.[10]
Target Rf on TLC ~0.3Provides a good balance between retention and elution time.[10]
Flow Rate ~2 inches/minuteOptimal for flash chromatography, allowing for efficient separation without excessive diffusion.[10]
Sample Loading Minimal volume of eluent or dry loadingConcentrated sample application leads to sharper bands and better resolution.[10][22]

Troubleshooting Guide: Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential solubility of compounds in two immiscible liquids, typically an aqueous phase and an organic phase.[23][24][25][26][27]

Q1: An emulsion has formed at the interface of the two layers, and they won't separate. What do I do?

A1: Emulsions are colloidal suspensions of one liquid in another and are a common problem in extractions.

  • Causality: Vigorous shaking is a primary cause of emulsions. The presence of surfactants or finely divided solids can also stabilize them.

  • Troubleshooting Protocol:

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time. The emulsion may break on its own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: Filter the mixture through a pad of Celite or glass wool.

Q2: I'm not sure which layer is the organic and which is the aqueous layer. How can I tell?

A2: Misidentifying layers can lead to the accidental discarding of your product.

  • Causality: The layers separate based on density. The more dense liquid will be the bottom layer. While many chlorinated organic solvents are denser than water, most other common organic solvents are less dense.

  • Troubleshooting Protocol:

    • Check Densities: Look up the densities of the two solvents you are using.

    • The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.

Q3: After the workup, I can't find my product in the organic layer. Where did it go?

A3: Your product may be more soluble in the aqueous layer than you anticipated, or it may have reacted during an acid-base extraction.[5][28]

  • Causality: The partitioning of a compound between the two layers is governed by its partition coefficient. If the compound has significant water solubility, multiple extractions may be needed to recover it fully. Also, if your compound is an acid or a base, its solubility will be highly pH-dependent.[2]

  • Troubleshooting Protocol:

    • Check the Aqueous Layer: Before discarding the aqueous layer, test a small sample of it (e.g., by TLC) to see if your product is present.

    • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

    • Adjust pH: If you performed an acid-base extraction, ensure you have adjusted the pH of the aqueous layer back to a point where your compound is in its neutral, organic-soluble form before attempting to extract it.

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Chloro-Fluoro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the nitration of chloro-fluoro aromatic compounds. The inherent exothermic nature of nitration, coupled with the specific properties of halogenated substrates, presents unique safety and control challenges. This guide provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical and engineering principles. Our goal is to empower you with the knowledge to conduct these critical reactions safely and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and control of nitration reactions involving chloro-fluoro compounds.

Q1: Why is temperature control so critical when nitrating chloro-fluoro aromatics?

A1: Temperature control is paramount for three primary reasons:

  • Reaction Rate and Selectivity: Nitration is a highly exothermic process.[1] The rate of reaction, and thus the rate of heat generation, increases exponentially with temperature.[2] For chloro-fluoro compounds, precise temperature control is necessary to manage this exotherm and prevent a runaway reaction.[3] Furthermore, temperature influences the isomer distribution of the resulting nitroaromatics. For instance, in the nitration of chlorobenzene, temperature shifts can alter the ortho-to-para product ratio.[4]

  • Preventing Runaway Reactions: A failure in cooling can lead to a rapid, uncontrolled increase in temperature and pressure, a phenomenon known as thermal runaway.[5] This can trigger secondary decomposition reactions, which are often more energetic and can lead to vessel rupture or explosion.[5][6] Chloro-fluoro compounds and their nitrated products can have lower thermal stability than their non-halogenated analogs, making this an even greater concern.[7]

  • Minimizing By-product Formation: At elevated temperatures, undesired side reactions, such as oxidation of the aromatic ring or the formation of polynitrated species, become more prevalent. These by-products not only reduce the yield and purity of the desired product but can also introduce additional, sometimes less stable, compounds into the reaction mixture.

Q2: What are the essential differences in nitrating a chloro-fluorinated aromatic compound compared to a simple aromatic like toluene?

A2: The presence of both chlorine and fluorine atoms on the aromatic ring introduces several key differences:

  • Reactivity: Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect.[8] This means that chloro-fluoro aromatics are generally less reactive than toluene and may require more forcing conditions (e.g., stronger nitrating agents, higher temperatures) to achieve a desirable reaction rate.[9] However, fluorine's resonance effect can make fluorobenzene more reactive than chlorobenzene.[8] The combined effects of both halogens will influence the overall reactivity.

  • Directing Effects: Both chlorine and fluorine are ortho-, para-directing groups. This means the incoming nitro group will primarily be directed to positions ortho and para to the halogens. The specific isomer distribution will depend on the relative positions of the chloro and fluoro groups and the reaction conditions.

  • Thermal Stability: Halogenated nitroaromatics can have different thermal stability profiles compared to non-halogenated compounds. It is crucial to characterize the thermal properties of both the starting materials and the expected products using techniques like Differential Scanning Calorimetry (DSC) to understand their decomposition behavior.[6]

Q3: How do I choose the appropriate nitrating agent and reaction solvent?

A3: The choice of nitrating agent and solvent is critical for controlling the reaction's reactivity and thermal profile.

  • Nitrating Agents:

    • Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective nitrating agent.[10] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[11] The concentration and ratio of the acids can be tuned to control the reaction's potency.

    • Dinitrogen Pentoxide (N₂O₅): This is a powerful nitrating agent that can be used under milder, non-acidic conditions, which is beneficial for sensitive substrates.[12] Reactions can often be performed at lower temperatures, which aids in managing exotherms.

    • Nitrate Salts in H₂SO₄: Reagents like KNO₃ or NaNO₃ in concentrated sulfuric acid can generate the nitronium ion in situ.[9]

  • Solvents:

    • Neat (No Solvent): Many nitrations are performed using the substrate itself as the medium, with sulfuric acid acting as a solvent.[9]

    • Inert Solvents: For substrates that are solid at reaction temperatures or to help moderate the exotherm, an inert solvent like dichloromethane or 1,2-dichloroethane can be used.[7] However, the compatibility of the solvent with the strong acid mixture must be confirmed.[9] The use of a solvent adds thermal mass, which can help absorb some of the heat generated.

Q4: What are the key safety parameters I must determine before scaling up my reaction?

A4: Before any scale-up, a thorough process safety assessment is mandatory. Key parameters to determine include:

  • Heat of Reaction (ΔHr): The total amount of heat released by the desired nitration reaction. This is fundamental for designing an adequate cooling system.

  • Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[13] It is calculated as ΔTad = ΔHr / (m * Cp), where 'm' is the mass and 'Cp' is the specific heat capacity of the mixture.[13] A high ΔTad indicates a significant risk for thermal runaway.[6]

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature the reaction mixture would reach in the event of a total cooling failure, considering the accumulation of unreacted reagents.[5] The MTSR should be well below the onset temperature of any decomposition reactions.

  • Decomposition Temperature (Td): The temperature at which the starting materials, intermediates, or products begin to decompose exothermically. This is often determined using DSC or Accelerating Rate Calorimetry (ARC).[14]

These parameters are typically measured using reaction calorimetry (like the Mettler-Toledo RC1) and thermal analysis techniques.[6][15]

ParameterDescriptionSignificance for Safety
ΔHr (Heat of Reaction)Total heat evolved during the reaction (kJ/mol or kJ/kg).Determines the total cooling duty required.
ΔTad (Adiabatic Temp. Rise)Temperature increase assuming no heat loss.[13]A high value signals a high potential for thermal runaway.[6][16]
MTSR (Max Temp. of Synthesis Rxn)Peak temperature after a cooling failure.[5]Must remain safely below the decomposition temperature.[13]
Td (Decomposition Onset)Temperature at which secondary, undesired exothermic reactions begin.The absolute upper limit the reaction temperature must not approach.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the nitration of chloro-fluoro compounds.

Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[17]

    • Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If available, activate an emergency cooling system.[17]

    • Prepare for Quenching: Have a quenching agent (e.g., a large volume of cold water or a suitable chemical inhibitor) ready for immediate use.[13]

  • Logical Troubleshooting Flow:

    Caption: Emergency response workflow for a temperature excursion.

Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.

  • Explanation: The evolution of nitrogen dioxide (NO₂) is a critical warning sign. It indicates that a decomposition reaction is occurring, which is highly exothermic and a strong precursor to thermal runaway.[13] This can be caused by excessive temperature or localized hot spots due to poor mixing.

  • Immediate Actions:

    • Do not approach without respiratory protection. Nitrogen dioxide is highly toxic.

    • Follow all steps outlined in Issue 1 . The situation is critical.

    • If possible and safe, consider dumping the reaction mixture into a large volume of a quenching agent like cold water to halt the reaction.[18]

    • Note: While pouring water into concentrated sulfuric acid is hazardous due to the heat of dilution, "drowning" the reaction in a large volume of water is a recognized emergency procedure.[18]

Issue 3: The agitator has failed.

  • Explanation: Agitator failure is a severe process deviation. Without proper mixing, reactants can accumulate in layers, and heat transfer from the reaction bulk to the cooling jacket will be severely compromised.[19] This creates localized hot spots and a high risk of a runaway reaction.

  • Immediate Actions:

    • Stop Reagent Addition Immediately.

    • Do NOT restart the agitator. Restarting could suddenly mix accumulated reactants, causing a violent, uncontrollable reaction.

    • Initiate an immediate emergency shutdown and quench the reaction. Drowning the reaction in a quenching fluid is a recommended safety measure.

Issue 4: The reaction is sluggish or has stalled, even at the target temperature.

  • Possible Causes & Solutions:

    • Insufficiently Potent Nitrating Agent: The concentration of your mixed acid may be too low (i.e., too much water content), or the ratio of H₂SO₄ to HNO₃ is not optimal for generating the nitronium ion. Consider preparing a fresh batch of nitrating agent or carefully adding a small amount of oleum (fuming sulfuric acid) to increase the acidity.

    • Poor Mass Transfer: If the reaction is biphasic (e.g., an insoluble organic substrate in the acid phase), poor mixing can limit the rate of reaction at the interface. Ensure your agitation is vigorous enough to create a fine emulsion.

    • Deactivated Substrate: The specific combination of chloro- and fluoro- substituents on your aromatic ring may be more deactivating than anticipated, requiring a higher reaction temperature. Any temperature increase must be done slowly and cautiously, with constant monitoring. A 5-10°C increase can significantly impact the reaction rate.

Section 3: Key Experimental Protocols

Protocol 1: Determination of Reaction Enthalpy and MTSR using Reaction Calorimetry (RC1)

This protocol provides a general methodology for assessing the thermal risk of a nitration reaction using a reaction calorimeter like the Mettler-Toledo RC1.[15]

  • Objective: To measure the heat of reaction (ΔHr), heat flow, specific heat capacity (Cp), and overall heat transfer coefficient (UA) to calculate the Adiabatic Temperature Rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[13]

  • Methodology:

    • Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (UA) at various temperatures and fill levels.

    • Charge Reactor: Charge the reactor with the chloro-fluoro aromatic substrate and sulfuric acid.

    • Set Isothermal Conditions: Bring the reactor contents to the desired initial process temperature (Tp) and allow the system to stabilize.

    • Dosing: Add the nitrating agent (e.g., mixed acid) at a controlled, pre-defined rate that mimics the planned process. The calorimeter's software will continuously measure the heat evolved in real-time.[20]

    • Data Acquisition: Record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate throughout the experiment. The heat flow (Qr) is calculated based on these parameters.

    • Post-Reaction Analysis: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has gone to completion.

    • Calculations:

      • Integrate the heat flow over time to determine the total heat of reaction (ΔHr).

      • Calculate the adiabatic temperature rise: ΔTad = ΔHr / (m * Cp) , where 'm' is the total mass of the final reaction mixture.[13]

      • The software can then use this data to model the MTSR under the scenario of a cooling failure at any point during the dosing.

    Caption: Workflow for thermal hazard assessment using reaction calorimetry.

Protocol 2: Emergency Quenching of a Runaway Nitration Reaction

  • Objective: To rapidly halt a runaway reaction by cooling and dilution. This is a last-resort emergency procedure.

  • Methodology:

    • Preparation: The quench vessel should be a separate, larger reactor or container filled with at least 5-10 times the volume of the reaction mixture with a quenching agent (e.g., crushed ice and water).[18] It must have its own effective agitation.

    • Initiate Transfer: Once the decision to quench is made, initiate the transfer of the hot reaction mixture into the vigorously stirred quenching vessel. This can be done via a pre-installed dump valve or by using pressure to transfer the contents through a dip tube.

    • Control Addition: The addition of the hot reaction mixture to the cold quench solution should be as controlled as possible to manage the exotherm from the dilution of the strong acids.[18] However, in a true emergency, speed is critical.

    • Monitor: Monitor the temperature in the quench vessel. Additional cooling may be required.

    • Neutralization: Once the reaction is quenched and cooled, the acidic mixture can be slowly neutralized with a base (e.g., NaOH solution) under cooling.

References

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-5-nitroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-fluoro-5-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the critical nitration step in the synthesis of this important intermediate. The choice of solvent and reaction conditions is paramount to achieving high yield and purity, and this resource will help you navigate the potential challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues that may arise during the synthesis of 4-chloro-2-fluoro-5-nitroacetophenone, with a focus on the impact of solvent systems.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields (<60%) of 4-chloro-2-fluoro-5-nitroacetophenone. Our current protocol involves the nitration of 2-fluoro-4-chloroacetophenone using a mixture of nitric acid in a solvent that is not sulfuric acid. What are the likely causes and how can we improve the yield?

Answer:

The primary culprit for low yields in this electrophilic aromatic substitution reaction is often an insufficiently activated nitrating agent.

Causality Explained: The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺).[1][2][3][4] Nitric acid alone is a relatively weak electrophile.[4] To generate a high concentration of the highly reactive nitronium ion, a strong protonating agent is necessary. Concentrated sulfuric acid serves this crucial role by protonating nitric acid, which then readily loses a water molecule to form the nitronium ion.[1][3][5] Without sulfuric acid, the equilibrium concentration of the nitronium ion is low, leading to a sluggish and incomplete reaction.

Recommended Solutions:

  • Solvent System Modification: The most effective solution is to use concentrated sulfuric acid as the solvent for the nitration reaction.[6][7] This serves a dual purpose: it acts as a solvent and as the catalyst for generating the nitronium ion.

  • Use of a Mixed Acid System: A standard and effective approach is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[7][8][9] The sulfuric acid protonates the nitric acid, generating the necessary nitronium ion for the reaction to proceed efficiently.[1][3]

  • Alternative Nitrating Agents: In some cases, a mixture of concentrated sulfuric acid and potassium nitrate can be used as the nitrating agent.[6]

Experimental Protocol: High-Yield Nitration of 2-Fluoro-4-chloroacetophenone

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (98%) to approximately -10°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-fluoro-4-chloroacetophenone to the cooled sulfuric acid while maintaining the temperature at or below -10°C.

  • Nitrating Agent Addition: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask, ensuring the temperature does not rise above 0°C.

  • Reaction: Stir the mixture at a low temperature (-10°C to 0°C) for 0.5 to 1 hour after the addition is complete.[6]

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry thoroughly.

Nitration_Mechanism HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus - H₂O H2O Water (H₂O) Aromatic_Ring 2-Fluoro-4-chloroacetophenone Intermediate Sigma Complex (Carbocation Intermediate) Aromatic_Ring->Intermediate + NO₂⁺ Product 4-Chloro-2-fluoro-5-nitroacetophenone Intermediate->Product - H⁺

Issue 2: Formation of Impurities and Difficulty in Purification

Question: Our final product, 4-chloro-2-fluoro-5-nitroacetophenone, is contaminated with several byproducts, making purification by recrystallization challenging. We are using a mixed acid system, but at a slightly elevated temperature to speed up the reaction. Could this be the issue?

Answer:

Yes, elevated temperatures during nitration are a common cause of side reactions and the formation of impurities.

Causality Explained: Aromatic nitration is a highly exothermic reaction. Elevated temperatures can lead to several undesirable outcomes:

  • Formation of Isomeric Byproducts: While the directing effects of the existing substituents on the aromatic ring favor the desired product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other, less-favored isomers.

  • Dinitration: At higher temperatures, the initially formed product can undergo a second nitration, leading to dinitro compounds which can be difficult to separate.

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent, and its oxidative potential increases with temperature. This can lead to the degradation of the starting material and the product, resulting in a complex mixture of impurities.

Recommended Solutions:

  • Strict Temperature Control: It is critical to maintain a low reaction temperature, typically between -10°C and 0°C, throughout the addition of the nitrating agent and for the duration of the reaction.[6]

  • Slow and Controlled Addition: The nitrating agent should be added slowly and dropwise to allow for efficient dissipation of the heat generated.

  • Efficient Cooling: Utilize an effective cooling bath, such as an ice-salt or dry ice-acetone bath, to maintain the desired temperature.

Data on Temperature Effects (Hypothetical for Illustration)

Reaction Temperature (°C)Yield of Desired Product (%)Purity of Desired Product (%)
-10 to 085-95>98
10-2060-7090-95
>30<50<80 (significant byproducts)

Frequently Asked Questions (FAQs)

Q1: Why is concentrated sulfuric acid the preferred solvent for this nitration?

A1: Concentrated sulfuric acid is the ideal solvent for this reaction for several key reasons:

  • Generation of the Electrophile: As previously mentioned, it is a strong enough acid to protonate nitric acid and generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1][2][3][4]

  • Solubility: It is a good solvent for both the organic substrate (2-fluoro-4-chloroacetophenone) and the nitrating agent.

  • Dehydrating Agent: Sulfuric acid is a strong dehydrating agent. The water molecule formed during the generation of the nitronium ion is effectively sequestered by the sulfuric acid, driving the equilibrium towards the formation of the electrophile.

Q2: Are there any alternative solvents that can be used for the Friedel-Crafts acylation step in the synthesis of the starting material?

A2: Yes, for the Friedel-Crafts acylation step to produce the precursor, solvents such as carbon disulfide or nitrobenzene can be utilized.[6] The choice of solvent in this step can also influence the reaction conditions and outcomes.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The nitration of aromatic compounds is a potentially hazardous procedure. Key safety precautions include:

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Work in a Fume Hood: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Controlled Addition of Reagents: The addition of the nitrating mixture should be slow and controlled to prevent a runaway reaction.

  • Quenching: The reaction should be quenched by carefully and slowly adding the reaction mixture to a large excess of ice. Never add water to the concentrated acid mixture.

Q4: How can the purity of the final product be assessed?

A4: The purity of 4-chloro-2-fluoro-5-nitroacetophenone can be assessed using standard analytical techniques such as:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): TLC can be used to check for the presence of starting material and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to determine the exact purity of the product.

Troubleshooting_Workflow Start Experiment Start: Synthesis of 4-chloro-2-fluoro-5-nitroacetophenone Problem Identify Problem: Low Yield or Impurities? Start->Problem LowYield Low Yield Problem->LowYield Low Yield Impurities Impurities Problem->Impurities Impurities CheckSolvent Check Solvent System: Is H₂SO₄ being used? LowYield->CheckSolvent CheckTemp Check Reaction Temperature: Is it maintained at -10 to 0°C? Impurities->CheckTemp UseH2SO4 Action: Use conc. H₂SO₄ as solvent or as part of a mixed acid system CheckSolvent->UseH2SO4 No CheckSolvent->CheckTemp Yes Success Successful Synthesis: High Yield and Purity UseH2SO4->Success ControlTemp Action: Strictly control temperature and ensure slow addition of nitrating agent CheckTemp->ControlTemp No CheckTemp->Success Yes ControlTemp->Success

References

Catalyst Selection for Optimizing Quinolone Ring Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Quolinone Ring Cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolone synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles for successful optimization.

Troubleshooting Guide: Common Issues in Quinolone Cyclization

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Quinolone Product

Q: My quinolone synthesis is resulting in a low yield of the desired product, with a complex mixture of byproducts. What are the likely causes and how can I improve the yield?

A: Low yields in quinolone synthesis are a common hurdle and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Many classical quinolone cyclizations, such as the Gould-Jacobs and Conrad-Limpach reactions, are highly sensitive to temperature.[1][2][3] Deviations from the optimal temperature can promote side reactions or lead to the decomposition of your product.[2][3]

    • Solution: Carefully control and optimize the reaction temperature. For high-temperature thermal cyclizations (often >250°C), consider using a high-boiling, inert solvent like diphenyl ether or mineral oil to maintain a consistent temperature and improve yields.[2][3][4]

  • Incorrect Reaction Time: Prolonged reaction times, especially at elevated temperatures, can degrade the desired quinolone product.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Impure Starting Materials: Impurities in your aniline or β-ketoester starting materials can lead to the formation of unwanted side products.[1]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation.

  • Catalyst Inactivity or Inappropriate Choice: The choice and activity of the catalyst are critical. A deactivated or unsuitable catalyst can result in an incomplete reaction or the promotion of alternative reaction pathways.[1]

    • Solution:

      • For acid-catalyzed reactions (e.g., Friedländer, Combes), ensure the acid is fresh and used in the correct stoichiometric amount. Common choices include sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH).[5][6]

      • For modern transition-metal-catalyzed methods, the choice of metal and ligand is crucial.[3] For instance, palladium catalysts are effective for carbonylative cyclizations, while copper catalysts can mediate the cyclization of anilines with alkynes under milder conditions.[3] Ensure the catalyst is not poisoned and consider screening different catalyst/ligand combinations.

Issue 2: Formation of Tarry Substances and Polymeric Materials

Q: My reaction mixture is producing a significant amount of a dark, tarry substance, making purification difficult and lowering my yield. What is causing this and how can I prevent it?

A: Tar formation is a frequent issue in quinolone syntheses that employ harsh conditions, such as the Skraup and Doebner-von Miller reactions.[5] This is often due to the polymerization of reactants and intermediates under strong acidic and oxidizing conditions.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: The highly exothermic nature of some reactions, like the Skraup synthesis, can be difficult to control, leading to charring.[5]

    • Solution:

      • Use a Moderator: For the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce tar formation.[5]

      • Controlled Reagent Addition: Add strong acids, such as concentrated sulfuric acid, slowly and with efficient cooling to manage the exotherm.[5]

  • Polymerization of Intermediates: In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone can polymerize under strong acid catalysis.

    • Solution:

      • Biphasic Reaction Medium: Using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization.[5]

      • Slow Addition of Reactants: A slow addition of the carbonyl compound can help to maintain a low concentration, thus minimizing self-condensation.[5]

Issue 3: Poor Regioselectivity with Unsymmetrical Starting Materials

Q: I am using an unsymmetrically substituted aniline in a Gould-Jacobs (or Combes) synthesis and obtaining a mixture of regioisomers. How can I control the cyclization to favor my desired product?

A: Achieving high regioselectivity is a well-known challenge when using unsymmetrical anilines or β-diketones. The cyclization can occur at two different positions, and the outcome is governed by both steric and electronic factors.[3]

Potential Causes & Solutions:

  • Steric Hindrance: Cyclization will be disfavored at a more sterically hindered ortho position on the aniline ring.

    • Solution: In the Combes synthesis, using a β-diketone with increased steric bulk on one side can favor cyclization at the less hindered position.[5]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[5]

    • Solution: While more challenging to control, understanding the electronic directing effects of your substituents can help predict the major regioisomer. Electron-donating groups can activate the ortho and para positions, while electron-withdrawing groups deactivate them.

  • Catalyst Choice: The choice of acid catalyst can influence the ratio of regioisomers formed.

    • Solution: In the Combes synthesis, screening different acid catalysts, such as sulfuric acid versus polyphosphoric acid (PPA), may alter the regioselectivity.[5] For some modern catalytic systems, the choice of ligand can dramatically control regioselectivity, promoting either 5-exo or 6-endo cyclization.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for quinolone ring cyclization, and when should I choose one over the other?

A1: The choice of catalyst is highly dependent on the specific quinolone synthesis method.

  • Acid Catalysts (e.g., H₂SO₄, PPA, p-TsOH): These are commonly used in classical methods like the Friedländer, Combes, and Conrad-Limpach-Knorr syntheses.[5][6] They are suitable for reactions involving condensation and cyclization of anilines with carbonyl compounds. PPA can also serve as a solvent at high temperatures.

  • Base Catalysts (e.g., KOH, NaOH, K₂CO₃): Base catalysts are often employed in the Camps cyclization and can be used in the Friedländer synthesis, depending on the substrates.[5][9] They are effective in promoting intramolecular aldol-type condensations.

  • Transition Metal Catalysts (e.g., Pd, Cu, Fe, Au): Modern synthetic methods frequently utilize transition metals to achieve higher efficiency and milder reaction conditions.[3]

    • Palladium: Often used for carbonylative cyclizations and cross-coupling reactions to build the quinolone scaffold.[3][10]

    • Copper: Effective for mediating the cyclization of anilines with alkynes.[3]

    • Iron: Iron(III) catalysts have been shown to be effective in some Conrad-Limpach type reactions.[3]

  • Nanocatalysts: This is an emerging area in green chemistry. Nanocatalysts like ZnO/CNT can offer high efficiency, recyclability, and sometimes allow for solvent-free conditions.[3]

Q2: How does the choice of solvent affect my quinolone cyclization reaction?

A2: The solvent plays a critical role in quinolone synthesis.

  • High-Boiling Aromatic Solvents (e.g., Diphenyl ether, Mineral oil): These are essential for classical thermal cyclizations like the Conrad-Limpach and Gould-Jacobs reactions that require temperatures around 250°C.[3][4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are commonly used in modern, catalyst-driven reactions, particularly those involving transition metals.[3]

  • Biphasic Systems (e.g., water/toluene): As mentioned in the troubleshooting guide, these can be used to minimize side reactions like polymerization.[5]

Q3: Can I use microwave irradiation to optimize my quinolone synthesis?

A3: Yes, microwave-assisted synthesis has been successfully applied to several quinolone syntheses. It can significantly reduce reaction times, improve yields, and sometimes lead to cleaner reactions by minimizing the formation of side products. It is particularly useful for reactions that traditionally require high temperatures and long reaction times.

Data & Protocols

Table 1: Catalyst and Solvent Effects on Quinolone Synthesis
Synthesis MethodCatalystSolventTypical Temperature (°C)Key Considerations
Gould-Jacobs None (Thermal)Diphenyl ether, Mineral oil250-270High temperatures are crucial for the cyclization step.[2][3]
Conrad-Limpach None (Thermal) or Acid (H₂SO₄)Diphenyl ether250Regioselectivity is a key challenge with unsymmetrical anilines.[4][9]
Friedländer Acid (H₂SO₄, p-TsOH) or Base (KOH)Acetic Acid, Ethanol80-150Catalyst choice depends on the specific substrates.[2][6]
Camps Base (KOH, NaOH)Ethanol, WaterRefluxCan produce a mixture of isomers.[2]
Pd-Catalyzed Reductive Cyclization Pd(CH₃CN)₂Cl₂ / 1,10-phenanthrolineAcetonitrile140A modern method for synthesizing 4-quinolones from 2'-nitrochalcones.[10]
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization of 2'-Nitrochalcone

This protocol is adapted from the work of Ragaini et al. for the synthesis of 2-phenylquinolin-4(1H)-one.[10]

  • Reaction Setup: In a thick-walled glass tube, combine 2'-nitrochalcone (0.5 mmol), Pd(CH₃CN)₂Cl₂ (1 mol%), and 1,10-phenanthroline (5 mol%).

  • Solvent Addition: Add acetonitrile (10 mL) to the reaction tube.

  • Reagent Addition: Add formic acid, acetic anhydride, and triethylamine in equimolar amounts.

  • Reaction: Seal the tube and heat the reaction mixture to 140°C.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up: After completion, cool the reaction mixture and proceed with standard aqueous work-up and purification by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Troubleshooting Workflow for Low Yields

G start Low Yield of Quinolone Product check_temp Verify Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time check_purity Check Purity of Starting Materials start->check_purity check_catalyst Evaluate Catalyst Activity/Choice start->check_catalyst optimize_temp Adjust Temperature/ Use High-Boiling Solvent check_temp->optimize_temp monitor_rxn Monitor Reaction (TLC/LC-MS) check_time->monitor_rxn purify_reagents Purify Starting Materials check_purity->purify_reagents screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts success Improved Yield optimize_temp->success monitor_rxn->success purify_reagents->success screen_catalysts->success

Caption: A workflow for troubleshooting low yields in quinolone synthesis.

Diagram 2: Catalyst Selection Decision Tree

G start Starting Quinolone Synthesis synthesis_type Classical or Modern Method? start->synthesis_type classical_method Classical Method (e.g., Gould-Jacobs, Friedländer) synthesis_type->classical_method Classical modern_method Modern Method (e.g., Cross-Coupling) synthesis_type->modern_method Modern thermal_vs_cat Thermal or Catalytic? classical_method->thermal_vs_cat transition_metal Use Transition Metal Catalyst (Pd, Cu, Fe) modern_method->transition_metal thermal Thermal Cyclization (No Catalyst) thermal_vs_cat->thermal Thermal acid_base Acid or Base Catalyzed? thermal_vs_cat->acid_base Catalytic acid Use Acid Catalyst (H₂SO₄, PPA) acid_base->acid Acid base Use Base Catalyst (KOH, NaOH) acid_base->base Base

Caption: A decision tree for initial catalyst selection in quinolone synthesis.

References

Preventing degradation of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage, handling, and purity verification of this compound (CAS: 1292836-16-8). The goal is to minimize degradation, ensure experimental reproducibility, and troubleshoot common issues related to compound stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The optimal storage conditions are designed to mitigate the primary degradation risks: hydrolysis, photodegradation, and thermal stress. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions, while the overall structure has inherent photosensitivity common to nitroaromatic compounds.[1] For maximum stability, store the compound at 2-8°C , under an inert atmosphere (argon or nitrogen) , and protected from light . Containers should be tightly sealed to prevent moisture ingress.[2][3]

Q2: My sample has developed a yellow or brownish tint over time. What does this indicate and is it still usable?

A2: A color change from its typical solid form (e.g., off-white to light yellow) to a more intense yellow or brown is a primary visual indicator of potential degradation.[2] This is often due to photodegradation or slow thermal decomposition, leading to the formation of nitro-group-related impurities or other chromophoric byproducts. The usability of the material depends entirely on the purity requirements of your specific application. It is strongly recommended to perform an analytical purity check (e.g., HPLC, LC-MS, or ¹H-NMR) before use to quantify the level of degradation. For high-precision applications like quantitative assays or GMP synthesis, using a discolored reagent without re-qualification is not advised.

Q3: What type of container is best for storing this compound?

A3: The best container is one that minimizes light and air exposure. An amber glass bottle with a PTFE-lined cap is the industry standard. The amber glass protects the compound from UV and visible light, while the PTFE liner provides an inert seal, preventing reaction with the cap material and ensuring an airtight closure.[4] For highly sensitive applications or very long-term storage, flushing the container headspace with argon or nitrogen before sealing is a best practice.[5]

Q4: How can I quickly verify the purity of my stored sample before an experiment?

A4: For a rapid qualitative check, Thin-Layer Chromatography (TLC) is effective. A more quantitative assessment can be achieved with High-Performance Liquid Chromatography (HPLC) or ¹H-NMR spectroscopy.

  • TLC: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and elute on a silica plate with a non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate). The appearance of new spots or significant streaking compared to a reference standard indicates the presence of impurities.

  • HPLC: An isocratic or gradient reverse-phase HPLC method with UV detection is ideal for quantifying purity. The appearance of secondary peaks not present in the initial certificate of analysis confirms degradation.

  • ¹H-NMR: Provides a detailed structural confirmation. The presence of unexpected signals or a decrease in the integration of characteristic peaks relative to an internal standard would indicate impurity formation.

Q5: What are the most likely degradation products I should look for?

A5: Based on the structure, the primary degradation pathways involve the nitro group and potential nucleophilic substitution.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metal contaminants. This is a common pathway for nitroaromatic compounds.[6]

  • Nucleophilic Aromatic Substitution (SNAr): Although aryl halides are generally stable, the presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atom can activate it towards nucleophilic attack, for instance, by water (hydrolysis) or other nucleophiles, potentially replacing the chlorine with a hydroxyl group.

  • Photodegradation Products: UV exposure can lead to complex reactions, including the formation of phenolic compounds or radical-mediated polymerization, often resulting in colored impurities.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to compound degradation.

Table 1: Troubleshooting Common Degradation Issues
Observed Problem Potential Cause(s) Recommended Action & Investigation
Significant Color Change (Darkening) 1. Photodegradation: Prolonged exposure to ambient or UV light.[2] 2. Thermal Stress: Storage at elevated temperatures.[8] 3. Chemical Incompatibility: Reaction with container or contaminants.1. Verify Storage: Confirm the material was stored in the dark at the recommended temperature. 2. Analytical Check: Run HPLC or LC-MS to identify and quantify impurities. Compare with the initial certificate of analysis. 3. Decision: If purity is below your experimental threshold, consider re-purification (Protocol 3) or procure a new batch.
Inconsistent or Failed Downstream Reactions 1. Reduced Purity: The active concentration of the starting material is lower than assumed. 2. Inhibitory Impurities: Degradation products are interfering with catalysis or reacting with other reagents.1. Confirm Purity: Immediately perform a quantitative purity analysis (qNMR or HPLC with a standard) on the stored reagent. 2. Review Degradation Pathways: Consider if likely impurities (e.g., the corresponding aniline derivative from nitro reduction) could inhibit your reaction. 3. Isolate Variable: Use a fresh, unopened batch of the compound as a control to confirm the stored material is the root cause.
Material Appears Clumped or Oily 1. Moisture Absorption: The container was not sealed properly, leading to hygroscopic absorption or partial hydrolysis. 2. Low-Melting Impurities: Formation of degradation products that are liquid or have a lower melting point than the parent compound.1. Dry the Sample: Dry a small amount of the material under high vacuum (desiccator with P₂O₅) and observe for changes. Caution: Do not heat without first assessing thermal stability. 2. Perform Analysis: Use Karl Fischer titration to quantify water content. Use DSC (Differential Scanning Calorimetry) to check for melting point depression, which indicates impurity.

Section 3: Diagrams & Visual Workflows

Diagram 1: Potential Degradation Pathways

This diagram illustrates the most probable chemical transformations the compound may undergo under suboptimal storage conditions.

G cluster_photo Photodegradation cluster_reduction Reduction cluster_snar SNAr Hydrolysis parent This compound (Parent Compound) photo_products Complex Colored Impurities (e.g., Phenols, Polymers) parent->photo_products UV Light / O₂ amino_product Corresponding Aniline Derivative parent->amino_product Reducing Agents / Trace Metals phenol_product 1-(2-Fluoro-4-hydroxy-5-nitrophenyl)ethanone parent->phenol_product H₂O / Heat

Caption: Potential degradation routes for the title compound.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This flowchart provides a logical sequence of steps to follow when degradation is suspected.

G cluster_analytics Step 2: Analytical Purity Assessment start Problem Identified (e.g., Color Change, Failed Reaction) check_storage Step 1: Verify Storage Conditions (Temp, Light, Seal) start->check_storage tlc_check 2a: Quick TLC Screen check_storage->tlc_check hplc_check 2b: Quantitative HPLC/LC-MS tlc_check->hplc_check Impurities detected decision Step 3: Compare Purity to Experimental Requirement hplc_check->decision proceed Purity Acceptable: Proceed with Caution decision->proceed Yes remediate Purity Unacceptable: Remediate decision->remediate No repurify Option A: Re-purify Material (See Protocol 3) remediate->repurify discard Option B: Procure New Batch remediate->discard

Caption: Step-by-step workflow for troubleshooting compound stability.

Section 4: Experimental Protocols

These protocols provide standardized methods for handling, analyzing, and potentially remediating the compound.

Protocol 1: Recommended Long-Term Storage
  • Container: Use a clean, dry amber glass vial or bottle with a PTFE-lined screw cap.

  • Inerting: Place the solid compound into the vial. If possible, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the cap. For added protection against moisture, wrap the cap-vial interface with Parafilm®.

  • Labeling: Label the container clearly with the compound name, CAS number, date received, and expiration date.[4]

  • Storage Location: Place the sealed container in a refrigerator designated for chemical storage at 2-8°C .[9] Ensure the location is dark and away from heat sources.[2][5]

Protocol 2: Purity Analysis by Reverse-Phase HPLC
  • Objective: To quantify the purity of this compound and detect degradation products.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC System & Column: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Method:

    • Time 0 min: 40% B

    • Time 15 min: 95% B

    • Time 18 min: 95% B

    • Time 19 min: 40% B

    • Time 25 min: 40% B

  • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage (% Area).

Protocol 3: Small-Scale Re-purification by Recrystallization
  • Objective: To improve the purity of a partially degraded sample. Note: This is a general guideline; solvent choice may require optimization.

  • Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound poorly when cold but completely when hot.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

  • Confirmation: Confirm the purity of the recrystallized material using the HPLC method in Protocol 2.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-chloro-2-fluoro-5-nitroacetophenone: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 4-chloro-2-fluoro-5-nitroacetophenone stands out as a critical building block, notably in the synthesis of antiviral agents. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a strategic overview for researchers and chemical development professionals. We will dissect two prominent pathways, evaluating them on metrics of efficiency, raw material accessibility, and reaction complexity.

The Strategic Importance of 4-chloro-2-fluoro-5-nitroacetophenone

The unique substitution pattern of 4-chloro-2-fluoro-5-nitroacetophenone, featuring a trifecta of electron-withdrawing groups on an acetophenone core, renders it a highly versatile precursor for the construction of complex heterocyclic systems. Its significance is underscored by its role as a key intermediate in the preparation of antiviral drugs.[1] However, the synthesis of this compound is not without its challenges, with issues of starting material cost and availability often cited as significant hurdles.[1] This guide aims to illuminate the most viable synthetic strategies to overcome these challenges.

Route 1: A Multi-step Synthesis from m-Fluoroaniline

This pathway constructs the target molecule through a sequence of classical organic transformations, starting from the readily available and cost-effective m-fluoroaniline.[1] This approach offers a high degree of control over the introduction of each substituent.

Experimental Protocol

Step 1: Acetylation of m-Fluoroaniline

  • Dissolve m-fluoroaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture to facilitate the acetylation of the amino group, yielding 3-fluoroacetanilide. This protection step is crucial to prevent side reactions in the subsequent Friedel-Crafts acylation.

Step 2: Friedel-Crafts Acylation

  • Suspend the 3-fluoroacetanilide in a suitable solvent such as carbon disulfide or nitrobenzene.[1]

  • Add a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1]

  • Introduce the acylating agent, acetyl chloride, to the reaction mixture.

  • Maintain the reaction temperature between 0-50°C for 12-72 hours to yield 2-fluoro-4-acetamidoacetophenone.[1] The ortho- and para-directing nature of the acetamido group guides the acylation to the desired position.

Step 3: Hydrolysis

  • Subject the 2-fluoro-4-acetamidoacetophenone to acidic or basic hydrolysis to remove the acetyl protecting group.

  • This step yields 2-fluoro-4-aminoacetophenone.

Step 4: Sandmeyer Reaction

  • Diazotize the 2-fluoro-4-aminoacetophenone using a solution of sodium nitrite in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C).

  • Introduce a solution of copper(I) chloride (CuCl) to the diazonium salt solution.

  • The diazonium group is replaced by a chlorine atom, yielding 2-fluoro-4-chloroacetophenone.

Step 5: Nitration

  • Cool concentrated sulfuric acid to approximately -10°C.[1]

  • Add the 2-fluoro-4-chloroacetophenone to the cooled acid.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature at -10°C.[1]

  • Stir the reaction for 1 hour to effect the nitration, yielding the final product, 4-chloro-2-fluoro-5-nitroacetophenone.[1] The nitro group is directed to the position ortho to the activating acetyl group and meta to the deactivating chloro and fluoro groups.

Visualizing the Workflow: Route 1

Synthesis_Route_1 m_fluoroaniline m-Fluoroaniline step1 Acetylation (Acetic Anhydride, Acetic Acid) m_fluoroaniline->step1 intermediate1 3-Fluoroacetanilide step1->intermediate1 step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) intermediate1->step2 intermediate2 2-Fluoro-4-acetamidoacetophenone step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 2-Fluoro-4-aminoacetophenone step3->intermediate3 step4 Sandmeyer Reaction (NaNO2, HCl, CuCl) intermediate3->step4 intermediate4 2-Fluoro-4-chloroacetophenone step4->intermediate4 step5 Nitration (H2SO4, HNO3) intermediate4->step5 final_product 4-chloro-2-fluoro-5-nitroacetophenone step5->final_product

Caption: A multi-step synthesis starting from m-fluoroaniline.

Route 2: A More Direct Approach via Nitration of 2-fluoro-4-chloroacetophenone

This route offers a more convergent synthesis, beginning with a pre-functionalized acetophenone. The key and final step is the regioselective nitration of 2-fluoro-4-chloroacetophenone.

Experimental Protocol

Step 1: Synthesis of 2-fluoro-4-chloroacetophenone

This intermediate can be synthesized via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

  • Suspend aluminum trichloride in a suitable solvent.

  • Cool the suspension to 0°C.

  • Add acetyl chloride dropwise, followed by the dropwise addition of 1-chloro-2-fluorobenzene, maintaining the temperature at 0°C.[2]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]

  • Work up the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash, dry, and concentrate to obtain crude 2-fluoro-4-chloroacetophenone.[2]

Step 2: Nitration

  • Cool concentrated (98%) sulfuric acid to approximately -10°C.[1]

  • Add the 2-fluoro-4-chloroacetophenone to the cooled acid.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise, ensuring the temperature is maintained at or below -10°C.[1]

  • Stir the reaction mixture at this temperature for 1 hour.[1]

  • Upon completion, the reaction is carefully quenched, and the product is isolated. This nitration step has a reported yield of 58.9% with a product content of over 98%.[1]

Visualizing the Workflow: Route 2

Synthesis_Route_2 start_material 1-Chloro-2-fluorobenzene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start_material->step1 intermediate 2-Fluoro-4-chloroacetophenone step1->intermediate step2 Nitration (H2SO4, HNO3) intermediate->step2 final_product 4-chloro-2-fluoro-5-nitroacetophenone step2->final_product

Caption: A two-step synthesis via Friedel-Crafts and nitration.

Comparative Analysis

FeatureRoute 1: from m-FluoroanilineRoute 2: from 1-Chloro-2-fluorobenzene
Number of Steps 52
Starting Materials m-Fluoroaniline, Acetic Anhydride, Acetyl Chloride, AlCl₃, NaNO₂, CuCl, H₂SO₄, HNO₃1-Chloro-2-fluorobenzene, Acetyl Chloride, AlCl₃, H₂SO₄, HNO₃
Key Transformations Acetylation, Friedel-Crafts Acylation, Hydrolysis, Sandmeyer Reaction, NitrationFriedel-Crafts Acylation, Nitration
Advantages Utilizes inexpensive and readily available starting material (m-fluoroaniline).[1] Allows for precise control over substituent placement.More convergent and fewer steps, potentially leading to a higher overall throughput.
Disadvantages Longer overall reaction sequence, potentially leading to lower overall yield and increased waste generation. The Sandmeyer reaction can sometimes be challenging to scale up.The starting material, 1-chloro-2-fluorobenzene, may be more expensive than m-fluoroaniline. The regioselectivity of the initial Friedel-Crafts acylation needs to be well-controlled.
Reported Yield (Nitration Step) Not explicitly stated for the full sequence, but the final nitration step yield is reported as 58.9%.[1]58.9% for the final nitration step.[1]

Conclusion and Scientific Rationale

Both synthetic routes present viable options for the preparation of 4-chloro-2-fluoro-5-nitroacetophenone.

Route 1 is a classic, linear synthesis that builds complexity step-wise from a simple, inexpensive starting material. Its strength lies in the well-established nature of each transformation, offering predictability. However, the length of the sequence is a significant drawback in terms of process efficiency and overall yield.

Route 2 represents a more modern, convergent approach. By starting with a more complex, pre-functionalized arene, the synthesis is significantly shortened. This is often the preferred strategy in industrial settings where process time and throughput are critical. The key to the success of this route lies in the efficient and regioselective Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

For academic and small-scale research, the flexibility and low initial raw material cost of Route 1 may be advantageous. For industrial-scale production, the efficiency and shorter cycle time of Route 2 are likely to be more compelling, provided the cost of 1-chloro-2-fluorobenzene is not prohibitive. The choice of synthesis will ultimately depend on a careful evaluation of economic factors, available equipment, and the desired scale of production.

References

A Comparative Guide to Quinolone Synthesis: The Strategic Advantages of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Quinolones and the Precursor Challenge

Quinolones are a cornerstone of antibacterial therapy, a class of synthetic broad-spectrum agents that have been pivotal in treating a wide array of bacterial infections for decades.[1][2][3] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to rapid bactericidal effects.[2][4] The evolution from the first-generation nalidixic acid to the highly potent second, third, and fourth-generation fluoroquinolones has been marked by strategic chemical modifications to the core bicyclic structure.[1][5]

The success of any quinolone synthesis is profoundly influenced by the choice of starting materials. An ideal precursor should not only be readily available but also incorporate key structural motifs early in the synthetic sequence, leading to a more efficient and convergent process. This guide provides an in-depth analysis of the advantages of using 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone, a highly functionalized acetophenone derivative, as a strategic precursor for the synthesis of advanced quinolone and fluoroquinolone antibiotics. We will compare this approach with traditional synthetic routes and provide experimental insights to support our analysis.

The Precursor in Focus: this compound

The power of this precursor lies in its molecular architecture. The phenyl ring is strategically substituted with groups that are either integral to the final drug's activity or serve as versatile handles for the key cyclization step.

  • Fluoro Group (C2): This corresponds to the C-6 position in the resulting quinolone, a hallmark of the fluoroquinolone class, which significantly enhances antibacterial activity against both Gram-negative and some Gram-positive bacteria.[1][6]

  • Chloro Group (C4): This becomes the C-8 substituent. A halogen at this position is known to further potentiate antibacterial potency.[7][8]

  • Nitro Group (C5): This is a key synthetic handle. It can be selectively reduced to an amino group, which is essential for the intramolecular cyclization to form the pyridine ring of the quinolone core.

  • Ethanone Group (C1): The acetyl group provides the necessary two-carbon chain and carbonyl functionality required for condensation and cyclization, often seen in syntheses like the Friedländer annulation.[9][10]

Core Advantages: A Synthesis of Efficiency and Precision

The use of this compound offers a convergent and strategically sound approach to complex quinolones, overcoming several limitations of classical methods.

  • Inbuilt Functionality for Potency : The precursor directly provides the C-6 fluoro and C-8 chloro substituents. In traditional syntheses like the Gould-Jacobs reaction, which starts with a substituted aniline[11][12], these critical groups would need to be present on the aniline ring or introduced in later, often challenging, steps. By incorporating these moieties from the outset, the synthesis becomes more streamlined and avoids potentially low-yield functionalization steps on the assembled quinolone nucleus.

  • Regiochemical Control : Classical methods like the Gould-Jacobs or Friedländer syntheses can yield mixtures of isomers when using asymmetrically substituted anilines or 2-aminobenzophenones, complicating purification and reducing the overall yield of the desired product.[13] Starting with this compound locks in the substitution pattern, ensuring that the cyclization can only proceed in one direction, thus providing excellent regiochemical control.

  • Synthetic Versatility : While a variation of the Friedländer synthesis is a primary route, this precursor is adaptable. After the straightforward reduction of the nitro group to form 2-amino-4-chloro-6-fluoroacetophenone, this intermediate can be reacted with a variety of carbonyl compounds containing an active α-methylene group to construct a diverse library of substituted quinolones.[14][15] This modularity is essential for structure-activity relationship (SAR) studies in drug development.[7]

  • Improved Overall Yield and Purity : By reducing the total number of synthetic steps and avoiding problematic isomer separations, this precursor has the potential to significantly improve the overall yield and purity of the final active pharmaceutical ingredient (API). A convergent approach minimizes material loss at each stage, which is a critical consideration for scalable pharmaceutical manufacturing.

Comparative Analysis: Modern Precursor vs. Classical Routes

To fully appreciate the benefits, we compare the synthetic strategy using this compound with the classical Gould-Jacobs and Friedländer reactions.

FeatureThis compound Route Gould-Jacobs Route Friedländer Route
Primary Precursor Highly functionalized acetophenoneSubstituted aniline2-Aminoaryl aldehyde or ketone
Regiocontrol Excellent; substituent pattern is pre-defined.Moderate to Poor; risk of isomeric mixtures with asymmetric anilines.[13]Good; determined by the starting aminoketone.
Convergence High; key functional groups are present from the start.Low; requires a pre-functionalized aniline.Moderate; requires a pre-functionalized aminoketone.
Reaction Conditions Nitro reduction followed by moderate cyclization conditions.Often requires very high temperatures (>250 °C) for cyclization.[11][13]Can be catalyzed by acid or base under various conditions.[9][10]
Suitability for Fluoroquinolones Ideal; directly incorporates essential fluoro and chloro groups.Suitable, but requires a complex, pre-made fluoroaniline.Suitable, but requires a pre-made 2-amino-arylketone with fluorine.
Potential Side Reactions Minimal issues with regiochemistry.Product decomposition at high temperatures.[13]Self-condensation of the methylene component.[10]

Visualizing the Synthetic Strategy

The following diagrams illustrate the streamlined workflow afforded by the target precursor compared to a more linear, traditional approach.

G cluster_0 Convergent Synthesis Workflow A 1-(4-Chloro-2-fluoro- 5-nitrophenyl)ethanone B Nitro Group Reduction A->B e.g., Pd/C, H2 C Condensation & Cyclization B->C + Methylene Component D Final Fluoroquinolone Core C->D G cluster_1 Logical Comparison of Synthetic Approaches cluster_A This Guide's Precursor cluster_B Traditional Linear Synthesis A1 Pre-functionalized Precursor A2 Reduction A1->A2 A3 Cyclization A2->A3 A4 Final Product A3->A4 B1 Simple Aniline B2 Cyclization (e.g., Gould-Jacobs) B1->B2 B3 Quinolone Core B2->B3 B4 Halogenation Step 1 (e.g., Fluorination) B3->B4 B5 Halogenation Step 2 (e.g., Chlorination) B4->B5 B6 Final Product B5->B6

References

A Comparative Guide to HPLC-UV and Alternative Methods for the Purity Assessment of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone, a key building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methodologies, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights required to make informed decisions for their analytical workflows.

The Critical Role of Purity Assessment

This compound, with its complex aromatic structure featuring halogen and nitro functional groups, presents unique analytical challenges. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can significantly impact the downstream synthetic steps and the toxicological profile of the final API. Therefore, a highly selective and sensitive analytical method is indispensable for ensuring the quality and consistency of this intermediate.

HPLC-UV: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography with UV detection stands as the most widely adopted technique for the purity assessment of non-volatile and thermally labile compounds in the pharmaceutical industry.[1] Its versatility, robustness, and cost-effectiveness make it an ideal choice for both routine quality control and research and development.

Proposed HPLC-UV Method for this compound

This proposed method is founded on established principles for the analysis of aromatic ketones and nitroaromatic compounds.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while allowing for effective separation from potential polar and non-polar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution with acetonitrile and acidified water offers a broad elution window to separate impurities with a wide range of polarities. Formic acid helps to improve peak shape and ionization in case of subsequent MS analysis.
Gradient Program 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-27 min: 80-30% B27-30 min: 30% BA well-defined gradient ensures the elution of both early- and late-eluting impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
UV Detection 254 nmAromatic compounds with nitro groups typically exhibit strong absorbance around 254 nm, offering good sensitivity for the parent compound and many potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.

Experimental Protocol: HPLC-UV Analysis

  • Solubility Assessment: Begin by determining the solubility of this compound in the proposed mobile phase constituents (acetonitrile and water). This will inform the preparation of the sample and standard solutions.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the analysis sample at the same concentration as the standard solution using the same diluent.

  • System Suitability: Before sample analysis, perform a series of injections of the standard solution to verify the performance of the HPLC system. Key parameters to assess include retention time reproducibility, peak area precision, and theoretical plates.

  • Analysis: Inject the sample solution and the standard solution into the HPLC system.

  • Data Processing: Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing solubility Solubility Test prep_std Prepare Standard Solution (1 mg/mL) solubility->prep_std prep_sample Prepare Sample Solution (1 mg/mL) solubility->prep_sample system_suitability System Suitability Test prep_sample->system_suitability inject_sample Inject Sample & Standard system_suitability->inject_sample data_analysis Calculate Purity (Area % Method) inject_sample->data_analysis

Caption: Workflow for the purity assessment of this compound by HPLC-UV.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

The selection of an analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the need for structural elucidation.

FeatureHPLC-UVGC-FIDUPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization.[2]High-resolution separation based on polarity, detection by mass-to-charge ratio.[3]
Applicability Broad; ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile and semi-volatile compounds.[4]Broad applicability, especially powerful for complex mixtures and trace-level impurities.
Selectivity Good; can be optimized with column and mobile phase selection.Good for volatile compounds; co-elution can be an issue.Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.
Sensitivity Good with a UV detector.Very high for compounds that ionize in a hydrogen-air flame.[5]Very high, particularly with modern mass spectrometers.
Impurity Identification Tentative identification by retention time and UV spectrum. Definitive identification requires an MS detector (LC-MS).Tentative identification by retention time. Confirmation often requires a mass spectrometer (GC-MS).High-confidence identification through mass spectral data and fragmentation patterns.[6]
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization may be required for non-volatile impurities.Simple dissolution, but requires volatile mobile phase additives for optimal performance.[3]
Analysis Time Typically 15-30 minutes per sample.Can be faster for volatile compounds.Faster analysis times compared to traditional HPLC due to smaller particle size columns.
Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile organic compounds.[7] For this compound, GC-FID could be a suitable method for detecting volatile impurities such as residual solvents from the synthesis process. However, the relatively high molecular weight and polarity of the parent compound may necessitate high inlet and oven temperatures, which could lead to thermal degradation.

Key Considerations for GC-FID:

  • Thermal Stability: The primary limitation is the requirement that the analyte be volatile and thermally stable.

  • Derivatization: For non-volatile impurities, a derivatization step may be necessary, adding complexity to the sample preparation.

  • Universal Detector: The FID is considered a "carbon counter" and provides a response that is proportional to the number of carbon atoms in the molecule, making it a quasi-universal detector for organic compounds.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity.[3] The coupling of UPLC with a mass spectrometer provides an unparalleled level of specificity and allows for the confident identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[8]

Key Advantages of UPLC-MS:

  • Enhanced Resolution: The use of sub-2 µm particle size columns leads to sharper peaks and better separation of closely eluting impurities.

  • Structural Elucidation: Mass spectrometry provides molecular weight information and fragmentation data, which are crucial for the identification of unknown impurities.

  • Trace-Level Detection: UPLC-MS is highly sensitive and can detect and quantify impurities at very low levels.

Purity_Assessment_Flowchart cluster_methods Analytical Method Selection start Purity Assessment of this compound hplc_uv HPLC-UV (Routine Analysis, Non-volatile Impurities) start->hplc_uv gc_fid GC-FID (Volatile Impurities, Residual Solvents) start->gc_fid uplc_ms UPLC-MS (Impurity Identification, High Sensitivity) start->uplc_ms data_interpretation Data Interpretation and Comparison hplc_uv->data_interpretation gc_fid->data_interpretation uplc_ms->data_interpretation conclusion Select Optimal Method for Intended Purpose data_interpretation->conclusion

Caption: Decision flowchart for selecting an analytical method for purity assessment.

Conclusion and Recommendations

For the routine purity assessment of this compound, HPLC-UV is the recommended method due to its robustness, versatility, and cost-effectiveness. It is particularly well-suited for quantifying the parent compound and detecting non-volatile, process-related impurities.

GC-FID serves as a valuable complementary technique, especially for the analysis of volatile impurities and residual solvents, which are not readily detected by HPLC-UV.

For in-depth impurity profiling, particularly during process development and for regulatory submissions where the identification of unknown impurities is critical, UPLC-MS is the superior choice. Its high resolution, sensitivity, and ability to provide structural information are indispensable for ensuring the comprehensive characterization of the compound.

Ultimately, a multi-faceted analytical approach that leverages the strengths of each of these techniques will provide the most complete and reliable assessment of the purity of this compound, thereby ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property protection.[1][2] For complex molecules such as 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone and its derivatives, which are adorned with a variety of substituents that influence the electronic environment of the entire molecule, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a complete structural picture. The inherent spectral overlap in 1D ¹H NMR and the lack of direct connectivity information in ¹³C NMR necessitate the use of more sophisticated two-dimensional (2D) NMR techniques.[3]

This guide provides an in-depth comparison of the principal 2D NMR methodologies—COSY, HSQC, HMBC, and NOESY—for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a coherent and validated structural assignment.

The Challenge: A Crowded Aromatic Landscape

The structure of this compound presents a distinct challenge for structural elucidation. The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of only two aromatic protons, which will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. Assigning the correct substitution pattern on the benzene ring is critical and requires a multi-faceted analytical approach.

A Multi-Technique Approach to Unambiguous Assignment

A robust structural confirmation relies on the synergistic use of multiple 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity

The COSY experiment is the foundational 2D NMR technique for identifying protons that are coupled to each other, typically through two or three bonds.[4] For our target molecule, COSY is instrumental in confirming the through-bond coupling between the two aromatic protons.

  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • Spectrometer Setup : Tune and match the probe for ¹H.

  • Acquisition Parameters :

    • Pulse Program: cosygpqf (gradient-selected, phase-sensitive)

    • Spectral Width (SW): 10-12 ppm in both dimensions

    • Number of Scans (NS): 2-4

    • Number of Increments (NI): 256-512 in the indirect dimension (t₁)

    • Relaxation Delay (d1): 1.5-2.0 s

  • Processing : Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

The COSY spectrum will display diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate coupling between protons. For this compound, a cross-peak is expected between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment is a powerful tool for correlating protons with the carbons to which they are directly attached.[5] This is a crucial step in assigning the carbon skeleton of the molecule. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.

  • Sample Preparation : As per the COSY experiment.

  • Spectrometer Setup : Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters :

    • Pulse Program: hsqcedetgpsisp2.3 (edited HSQC with adiabatic pulses)

    • Spectral Width (SW): 10-12 ppm in the ¹H dimension (F2) and 160-200 ppm in the ¹³C dimension (F1).

    • Number of Scans (NS): 2-8

    • Number of Increments (NI): 256-512 in t₁

    • Relaxation Delay (d1): 1.5-2.0 s

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing : Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

The HSQC spectrum will show correlations between each proton and its directly bonded carbon. For our target molecule, we expect to see correlations for the methyl protons to the methyl carbon, and for the two aromatic protons to their respective aromatic carbons. Quaternary carbons will not be observed in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably one of the most informative 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] This allows for the assembly of the entire molecular framework by connecting the different spin systems identified by COSY and HSQC.

  • Sample Preparation : As per the COSY experiment.

  • Spectrometer Setup : Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters :

    • Pulse Program: hmbcgplpndqf (gradient-selected, phase-sensitive)

    • Spectral Width (SW): 10-12 ppm in the ¹H dimension (F2) and 200-220 ppm in the ¹³C dimension (F1).

    • Number of Scans (NS): 8-16

    • Number of Increments (NI): 512-1024 in t₁

    • Relaxation Delay (d1): 1.5-2.0 s

    • Long-range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.

  • Processing : Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

The HMBC spectrum will show correlations that connect different parts of the molecule. Key expected correlations for this compound include:

  • The methyl protons to the carbonyl carbon and the adjacent aromatic carbon.

  • The aromatic protons to neighboring carbons, including the quaternary carbons bearing the chloro, fluoro, and nitro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The NOESY experiment provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity.[6] This is particularly useful for determining the substitution pattern on the aromatic ring and for conformational analysis.

  • Sample Preparation : As per the COSY experiment. The sample should be free of paramagnetic impurities.

  • Spectrometer Setup : Tune and match the probe for ¹H.

  • Acquisition Parameters :

    • Pulse Program: noesygpph (gradient-selected, phase-sensitive)

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Scans (NS): 8-16

    • Number of Increments (NI): 256-512 in t₁

    • Relaxation Delay (d1): 2.0-3.0 s

    • Mixing Time (d8): 0.5-1.0 s (optimized based on the molecular size).

  • Processing : Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

NOESY cross-peaks indicate that two protons are close in space (typically < 5 Å). For our target molecule, a key expected NOE would be between the methyl protons of the ethanone group and the aromatic proton at the C6 position, which would confirm their spatial proximity.

Comparative Analysis of 2D NMR Techniques

Technique Information Gained Application to Target Molecule Limitations
COSY ¹H-¹H through-bond (2-3 bonds) connectivity.Confirms coupling between the two aromatic protons.Does not provide information about quaternary carbons or heteronuclear connectivity.
HSQC ¹H-¹³C one-bond correlations.Assigns the carbons directly attached to the methyl and aromatic protons.Does not show correlations to quaternary carbons.
HMBC ¹H-¹³C long-range (2-4 bonds) correlations.Connects the methyl group to the aromatic ring and helps to place the substituents.The absence of a correlation is not definitive proof of a lack of proximity.
NOESY ¹H-¹H through-space proximity.Confirms the substitution pattern by identifying protons that are close in space.Can be sensitive to experimental parameters like mixing time.

Hypothetical Data and Structural Elucidation

Let's consider a hypothetical set of NMR data for this compound to illustrate the interpretation process.

Predicted ¹H and ¹³C NMR Data

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Multiplicity ¹JCF (Hz) ⁿJCF (Hz)
1-132.5--~5
2-158.0-~250-
37.85118.0d (JHF ≈ 8 Hz)-~20
4-129.0--~4
5-145.0---
68.20125.0d (JHF ≈ 4 Hz)-~2
C=O-195.0---
CH₃2.6030.0s--

Interpretation Workflow

Caption: A workflow for the structural elucidation of this compound using a combination of 2D NMR techniques.

  • HSQC Analysis : The proton at 2.60 ppm correlates to the carbon at 30.0 ppm (methyl group). The protons at 7.85 ppm and 8.20 ppm correlate to the carbons at 118.0 ppm and 125.0 ppm, respectively (aromatic CH groups).

  • COSY Analysis : A cross-peak between 7.85 ppm and 8.20 ppm would confirm that these two protons are coupled, and therefore likely on adjacent carbons.

  • HMBC Analysis :

    • The methyl protons (2.60 ppm) would show a correlation to the carbonyl carbon (~195.0 ppm) and the carbon at 132.5 ppm (C1).

    • The aromatic proton at 8.20 ppm (H6) would show correlations to the carbonyl carbon, C1, and C5.

    • The aromatic proton at 7.85 ppm (H3) would show correlations to C1, C2, and C5.

  • NOESY Analysis : A key NOE correlation would be expected between the methyl protons (2.60 ppm) and the aromatic proton at 8.20 ppm (H6), confirming that the ethanone group is adjacent to this proton.

G cluster_0 This compound cluster_1 Key 2D NMR Correlations C1 C1 C2 C2-F C1->C2 C=O C=O C1->C=O C3 C3-H C2->C3 C4 C4-Cl C3->C4 C5 C5-NO2 C4->C5 C6 C6-H C5->C6 C6->C1 CH3 CH3 C=O->CH3 H6 H6 COSY COSY: H3 ↔ H6 HSQC HSQC: H3-C3, H6-C6, CH3-C(H3) HMBC HMBC: CH3 → C=O, C1 H6 → C=O, C1, C5 H3 → C1, C2, C5 NOESY NOESY: CH3 ↔ H6 H3 H3

Caption: A diagram illustrating the key 2D NMR correlations for the structural confirmation of this compound.

Conclusion

The structural confirmation of complex molecules like this compound derivatives is a task that necessitates a synergistic and methodical application of various 2D NMR techniques. While 1D NMR provides a preliminary overview, it is the combination of COSY, HSQC, HMBC, and NOESY that allows for the unambiguous assignment of all proton and carbon signals and the confident elucidation of the complete molecular structure. This guide has demonstrated how a logical workflow, coupled with a solid understanding of the principles behind each experiment, can lead to a validated and trustworthy structural assignment, a critical step in the journey of drug development and chemical research.

References

The Synthetic Blueprint of a Generation: A Comparative Analysis of Precursors for Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Architecting the Core of a Potent Antibacterial Class

Fluoroquinolones have carved an indispensable niche in the global fight against bacterial infections. Their broad spectrum of activity and favorable pharmacokinetic profiles have made them a cornerstone of modern medicine.[1] The efficacy of these synthetic antibacterial agents is intrinsically linked to their core chemical scaffold, the 4-quinolone-3-carboxylic acid. The journey from simple chemical building blocks to the complex, multi-ring structure of a fluoroquinolone is a testament to the ingenuity of synthetic organic chemistry.

This technical guide offers a deep, comparative analysis of the primary precursor strategies employed in the synthesis of fluoroquinolone antibiotics. We will dissect the two major pathways: the classical Gould-Jacobs reaction and its variations, which build the quinolone ring from aniline-based precursors, and the more modern approach that constructs the core from pre-functionalized aromatic precursors like substituted benzoyl chlorides. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical understanding but also practical, field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's performance.

Pillar 1: The Classical Approach - Building from the Ground Up with Aniline Precursors

The Gould-Jacobs reaction, first reported in 1939, represents a foundational strategy for the synthesis of the 4-quinolone core.[2] This methodology involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization to form the quinolone ring system.[2][3]

The Gould-Jacobs Reaction: A Step-by-Step Mechanistic Look

The reaction proceeds through a well-defined sequence:

  • Condensation: An aniline or its derivative reacts with diethyl ethoxymethylenemalonate (EMME). The reaction is a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of EMME to form an anilidomethylenemalonic ester intermediate.[3]

  • Thermal Cyclization: This key step requires high temperatures, often exceeding 250 °C, to facilitate a 6-electron electrocyclization. This intramolecular reaction forges the quinoline ring. The high energy barrier can be overcome by using high-boiling solvents like diphenyl ether or through modern techniques like microwave irradiation, which can significantly shorten reaction times.[2]

  • Saponification and Decarboxylation: The resulting ethyl 4-oxo-quinoline-3-carboxylate is then hydrolyzed, typically with a base like sodium hydroxide, to the corresponding carboxylic acid. Subsequent heating leads to decarboxylation, yielding the 4-hydroxyquinoline.[3]

Experimental Protocol: Synthesis of Norfloxacin Intermediate via a Modified Gould-Jacobs Approach

This protocol outlines the synthesis of a key intermediate for Norfloxacin, 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, starting from 3-chloro-4-fluoroaniline.

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

  • In a reaction flask, combine 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate in ethanol.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain for 4-6 hours.

  • Cool the reaction mixture and add a non-polar solvent like cyclohexane to precipitate the product.

  • Filter the solid, wash with cyclohexane, and dry under vacuum.

Step 3: N-Alkylation to Ethyl 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylate

  • Suspend the product from Step 2 in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, followed by ethyl iodide.

  • Heat the mixture and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry to obtain the N-ethylated intermediate.

Step 4: Hydrolysis to 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

  • Suspend the ester from Step 3 in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the solution and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to yield the final intermediate.

Performance Analysis of the Aniline Precursor Route

Advantages:

  • Versatility: The Gould-Jacobs reaction and its variations are highly versatile, allowing for the synthesis of a wide array of substituted quinolones by simply changing the starting aniline. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

  • Accessibility of Precursors: Many substituted anilines are commercially available or can be synthesized through well-established methods.

Disadvantages:

  • Harsh Reaction Conditions: The high temperatures required for thermal cyclization can limit the functional groups that can be present on the aniline precursor.[2]

  • Solvent Issues: High-boiling solvents like diphenyl ether can be difficult and costly to remove completely from the final product.[4]

  • Potential for Side Reactions: The high temperatures can lead to side reactions, potentially lowering the overall yield and complicating purification.

  • Scalability Challenges: The need for very high temperatures can pose challenges for large-scale industrial production.

Pillar 2: The Modern Approach - Building from Pre-functionalized Aromatic Precursors

A more contemporary and industrially favored approach to fluoroquinolone synthesis, particularly for blockbuster drugs like Ciprofloxacin and Levofloxacin, starts with a pre-functionalized aromatic precursor, typically a substituted benzoyl chloride. This strategy offers greater control over the regiochemistry of the final product and often results in higher overall yields.

The Substituted Benzoyl Chloride Route: A Case Study of Ciprofloxacin Synthesis

The synthesis of Ciprofloxacin from 2,4-dichloro-5-fluoro benzoyl chloride is a well-optimized, multi-step process that has been streamlined for industrial production.[5][6]

Experimental Protocol: Synthesis of Ciprofloxacin from 2,4-dichloro-5-fluoro benzoyl chloride

Step 1: Acylation and Enamine Formation

  • To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine at 10-15°C.

  • After stirring, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene at 10-15°C.

  • Slowly raise the temperature to 80-85°C and maintain for 4 hours to facilitate enamine formation.[5]

Step 2: Cyclization and Ring Closure

  • To the reaction mixture from Step 1, add cyclopropylamine at room temperature and stir for 1 hour.

  • Add potassium carbonate and N,N-dimethylformamide (DMF) and stir.

  • Increase the temperature to 120-125°C, collecting the toluene that distills off. Maintain this temperature for 4 hours to effect ring closure.

  • Cool the reaction mass and quench into ice water to precipitate the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5]

Step 3: Nucleophilic Substitution with Piperazine

  • Dissolve the intermediate from Step 2 in dimethyl sulfoxide (DMSO).

  • Add piperazine to the mixture and heat to 90°C.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 7 with 4 N HCl to precipitate the Ciprofloxacin.

  • Allow the precipitation to complete in a refrigerator at 4°C.

  • Filter the solid, wash with water and acetone, and dry to obtain the final product.[5] A patent for a two-step synthesis of ciprofloxacin reports an overall yield of 65% for the key intermediate.[7]

Performance Analysis of the Substituted Benzoyl Chloride Route

Advantages:

  • High Yield and Purity: This route is often characterized by high-yielding steps and produces a cleaner product with fewer side reactions compared to the high-temperature cyclization of the Gould-Jacobs reaction.[6]

  • Scalability and Industrial Viability: The reaction conditions are generally milder and more controllable, making this route highly amenable to large-scale industrial production and continuous flow processes.[6][8]

  • Cost-Effectiveness for High-Volume Drugs: For widely used fluoroquinolones, the streamlined nature of this synthesis and the potential for high throughput can make it more cost-effective despite potentially more expensive starting materials.[6]

Disadvantages:

  • Less Versatility: This route is highly optimized for a specific target molecule. Creating a diverse library of analogs would require the synthesis of numerous different substituted benzoyl chloride precursors, which can be a synthetic challenge in itself.

  • Availability of Starting Materials: The synthesis of complex, multi-substituted benzoyl chlorides can be a multi-step process and may not be as readily available as a wide range of anilines.[9]

Comparative Summary of Precursor Performance

FeatureAniline Precursors (Gould-Jacobs Route)Substituted Benzoyl Chloride Precursors
Versatility High; suitable for generating diverse analogs for R&D.Lower; optimized for specific target molecules.
Reaction Conditions Harsh; requires high temperatures (>250 °C).[2]Milder and more controlled.[5]
Yield & Purity Can be moderate to good, but prone to side reactions and purification challenges.Generally high yields and purity.[6]
Scalability Can be challenging due to high-temperature requirements.Highly scalable and suitable for industrial production.[8]
Cost-Effectiveness Potentially lower cost for diverse, small-scale synthesis due to readily available anilines.More cost-effective for large-scale production of specific, high-volume drugs.[6]
Environmental Impact Use of high-boiling, difficult-to-remove solvents can be a concern.[4]Generally involves more common organic solvents, but waste streams from multiple steps need management.[5]

Visualizing the Synthetic Pathways

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Derivative Intermediate1 Anilidomethylenemalonic Ester Intermediate Aniline->Intermediate1 + EMME EMME Diethyl Ethoxymethylenemalonate (EMME) Intermediate2 Ethyl 4-oxo-quinoline-3-carboxylate Intermediate1->Intermediate2 High Temp. (>250°C) Final_Product 4-Hydroxyquinoline Intermediate2->Final_Product 1. NaOH 2. Heat Ciprofloxacin_Workflow cluster_step1 Step 1: Acylation & Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nucleophilic Substitution BenzoylChloride 2,4-dichloro-5-fluoro benzoyl chloride Intermediate1 Acylated Enamine BenzoylChloride->Intermediate1 + Amino Acrylate AminoAcrylate 3-dimethylamino-acrylic acid methyl ester Intermediate2 Quinolone Ester Intermediate Intermediate1->Intermediate2 + Cyclopropylamine + K2CO3, DMF, Heat Cyclopropylamine Cyclopropylamine Ciprofloxacin Ciprofloxacin Intermediate2->Ciprofloxacin + Piperazine, DMSO, Heat Piperazine Piperazine

References

A Senior Scientist's Guide to Structural Validation of Synthesized Quinolones via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel quinolone derivatives, a class of compounds renowned for their potent antibacterial activity, this structural validation is non-negotiable.[1] An error in identifying a substituent's position or confirming the core scaffold can lead to misinterpreted biological data and wasted resources. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques and outlines a self-validating workflow for researchers to confirm the identity of their synthesized quinolones with high confidence. We will move beyond mere protocols to explain the causality behind instrumental choices, ensuring a deep, practical understanding of the process.

The Mass Spectrometry Toolkit: A Comparative Overview

The first step in any validation workflow is selecting the right tools. Mass spectrometry offers a suite of options, but for quinolone analysis, the choices can be narrowed based on the physicochemical properties of the molecules themselves. Quinolones are typically polar, zwitterionic species, making them ideal candidates for specific MS configurations.[2]

Ionization: The Gateway to the Mass Analyzer

The goal of the ionization source is to gently convert the neutral, synthesized molecule in solution into a charged ion in the gas phase with minimal fragmentation. For quinolones, Electrospray Ionization (ESI) is the industry standard.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that excels with polar and thermally labile molecules like quinolones. It typically produces protonated molecules, [M+H]⁺, in the positive ion mode, which is the primary ion of interest for structural analysis.[3][4][5] The simplicity of the resulting mass spectrum—dominated by the molecular ion—is a significant advantage, providing a clear starting point for mass determination. The process is highly efficient and directly compatible with liquid chromatography (LC), making LC-MS the preferred analytical setup.[6][7][8]

Mass Analyzers: The Heart of Mass Determination

Once ionized, the molecule's mass-to-charge ratio (m/z) is measured by the mass analyzer. The choice of analyzer dictates the precision and accuracy of this measurement, which is the first critical checkpoint in structural validation.

Analyzer Type Typical Resolution Typical Mass Accuracy Key Advantage Best For
Quadrupole Low (~1,000)Low (~100 ppm)Robust, cost-effective, excellent for quantificationRoutine screening, target compound quantification (e.g., in triple quadrupole systems)
Time-of-Flight (TOF) High (10,000 - 40,000)High (< 5 ppm)High speed, good resolutionAccurate mass determination, molecular formula confirmation
Orbitrap Very High (>100,000)Very High (< 1-2 ppm)Unmatched resolution and mass accuracyUnambiguous molecular formula determination, resolving complex mixtures

Expert Insight: While a quadrupole analyzer can confirm the nominal mass of your compound, it lacks the power to provide an unambiguous elemental composition. Two different molecular formulas can have the same nominal mass (e.g., C₈H₁₆O and C₁₀H₈ both have a nominal mass of 128 Da). High-Resolution Mass Spectrometry (HRMS), available on TOF and Orbitrap instruments, measures mass to several decimal places.[9][10] This precision is crucial because the exact mass of an atom is unique (e.g., ¹⁶O = 15.9949 amu, not 16).[10] An HRMS measurement with <5 ppm mass accuracy allows you to generate a unique molecular formula, providing a powerful and essential piece of evidence for structural validation.[11][12][13]

The Power of Fragmentation: Tandem MS (MS/MS) for Definitive Elucidation

Confirming the molecular formula is only half the battle. You must also confirm the connectivity of the atoms—the specific isomeric structure. This is accomplished using tandem mass spectrometry (MS/MS or MS²). In this technique, the [M+H]⁺ ion of interest is isolated, subjected to fragmentation (typically via Collision-Induced Dissociation, CID), and the resulting fragment ions are mass-analyzed. This fragmentation pattern serves as a structural "fingerprint" for the molecule.

Quinolones exhibit predictable fragmentation patterns, which are invaluable for confirming the identity of the core structure and its substituents.[14][15] Key fragmentation pathways include:

  • Loss of Water ([M+H-H₂O]⁺): A common loss from the carboxylic acid group.[14][15]

  • Decarboxylation ([M+H-CO₂]⁺): Another characteristic loss from the C-3 carboxyl group.[3]

  • Cleavage of the C-7 Substituent: This is often the most informative fragmentation. For instance, quinolones with a piperazine ring at the C-7 position will show characteristic fragmentation of this ring system.[4][14]

  • Loss of a Cyclopropyl Group: For quinolones with a cyclopropyl group at the N-1 position (like ciprofloxacin), the loss of this radical (•C₃H₅) is a diagnostic fragment.[14][15]

G cluster_parent Parent Ion cluster_fragments Characteristic Fragments (MS/MS) Parent Synthesized Quinolone [M+H]⁺ LossH2O [M+H-H₂O]⁺ Parent->LossH2O -H₂O LossCO2 [M+H-CO₂]⁺ Parent->LossCO2 -CO₂ SideChainFrag Side Chain Fragments (e.g., Piperazine Ring) Parent->SideChainFrag CID N1Frag N-1 Substituent Fragment (e.g., Loss of •C₃H₅) Parent->N1Frag CID

Caption: Common MS/MS fragmentation pathways for protonated quinolones.

A Self-Validating Experimental Workflow

A robust workflow integrates these concepts into a systematic process that leaves no room for ambiguity. Each step provides a piece of evidence that contributes to the final, validated structure.

G start Synthesized Compound prep Sample Preparation (Dilution in Mobile Phase) start->prep lc LC Separation (Reversed-Phase C18) prep->lc ms Ionization (ESI+) lc->ms ms1 MS1 Full Scan (HRMS) - Determine Accurate Mass - Generate Molecular Formula ms->ms1 ms2 MS/MS Analysis (CID) - Isolate Parent Ion - Generate Fragment Spectrum ms1->ms2 Trigger on [M+H]⁺ analysis Data Analysis - Compare observed vs. theoretical mass - Match fragments to structure ms2->analysis end Structure Validated analysis->end

Caption: A comprehensive LC-MS/MS workflow for quinolone structural validation.

Protocol 1: Sample Preparation & LC-MS Analysis

This protocol is designed for a standard reversed-phase LC-HRMS system.

  • Sample Preparation:

    • Causality: The goal is to prepare a clean, dilute sample compatible with the LC-MS system to avoid source contamination and detector saturation.

    • Step 1: Prepare a 1 mg/mL stock solution of the synthesized quinolone in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Step 2: Perform a serial dilution from the stock solution into the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of ~1 µg/mL.

    • Step 3: Filter the final solution through a 0.22 µm syringe filter into an LC vial.

  • LC Method Parameters:

    • Causality: Liquid chromatography separates the target compound from any remaining impurities or side products before it enters the mass spectrometer, ensuring a clean spectrum. A gradient elution is used to effectively elute compounds with varying polarities.

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 7 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

    • Injection Volume: 5 µL

  • MS Data Acquisition Strategy:

    • Causality: This two-pronged approach ensures you acquire both accurate mass data for the parent ion and high-quality fragmentation data for structural confirmation in a single run.

    • Ionization Mode: ESI Positive

    • Scan 1 (MS1): Full scan, mass range m/z 100-1000, high resolution (>30,000).

    • Scan 2 (MS/MS): Data-Dependent Acquisition (DDA). Trigger an MS/MS scan on the most intense ion from the MS1 scan that matches the predicted m/z of the synthesized quinolone's [M+H]⁺ ion. Use a normalized collision energy of 20-40 eV.

Interpreting the Data: From Spectrum to Structure

The final step is to piece together the evidence from the MS1 and MS/MS scans. Let's consider a hypothetical example: the synthesis of a novel Ciprofloxacin analog.

  • Target Structure: C₁₈H₂₀FN₃O₃

  • Monoisotopic Mass: 357.1492

Step 1: Confirm the Molecular Weight and Formula (MS1 Data)

The full scan chromatogram should show a major peak at a specific retention time. The mass spectrum for this peak is then analyzed.

  • Observed [M+H]⁺: 358.1565 m/z

  • Calculated [M+H]⁺ (C₁₈H₂₁FN₃O₃⁺): 358.1561 m/z

  • Mass Error: ( (358.1565 - 358.1561) / 358.1561 ) * 10⁶ = 1.1 ppm

A mass error of < 5 ppm provides high confidence in the proposed elemental composition of C₁₈H₂₀FN₃O₃.[11]

Step 2: Match the Fragments to the Structure (MS/MS Data)

The MS/MS spectrum for the precursor ion at m/z 358.1565 is then examined for characteristic fragments.

Observed Fragment (m/z) Proposed Neutral Loss Proposed Fragment Structure / Origin Confirmation Value
341.1510-17.0027 Da (-NH₃) or -17.0265 Da (-H₂O)Loss of water from the carboxylic acidConfirms presence of -COOH
314.1598-43.9898 Da (-CO₂)Loss of carbon dioxide (decarboxylation)Confirms presence of -COOH
272.1121-86.0440 DaFragmentation of the piperazine ringConfirms piperazine substituent at C-7
316.1245-42.0316 Da (-C₃H₆)Loss of cyclopropyl group from N-1Confirms cyclopropyl group at N-1

Trustworthiness through Self-Validation: This two-step process is inherently self-validating. The HRMS data from the MS1 scan validates the elemental composition, while the MS/MS fragmentation data validates the connectivity and key functional groups of the proposed structure. When the data from both stages align perfectly with the theoretical structure, you achieve a high degree of confidence in your synthesized product.

Conclusion

Validating the structure of a synthesized quinolone is a critical checkpoint in the research and development pipeline. Mass spectrometry, specifically the synergistic combination of liquid chromatography, high-resolution mass analysis (HRMS), and tandem MS/MS, provides an unparalleled system for confident structural confirmation. By leveraging HRMS to establish an accurate elemental composition and MS/MS to generate a diagnostic fragment fingerprint, researchers can create a self-validating workflow. This approach not only confirms that you have made what you intended to make but also provides the trustworthy, high-quality data necessary to drive your research forward.

References

Benchmarking the Efficiency of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone in the Synthesis of Pibrentasvir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is a critical determinant of a program's success. The selection of starting materials and the optimization of reaction conditions are paramount to achieving high yields, purity, and cost-effectiveness. This guide provides an in-depth analysis of the utility of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone as a key intermediate in the synthesis of complex pharmaceuticals, with a particular focus on the anti-hepatitis C virus (HCV) agent, Pibrentasvir. We will objectively compare its performance with potential alternatives, supported by available data and established chemical principles.

Introduction: The Strategic Importance of Substituted Phenyl Ethanones in Medicinal Chemistry

Substituted phenyl ethanones are versatile building blocks in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors and other targeted therapies. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity and its suitability for incorporation into complex scaffolds. This compound is a prime example of a strategically functionalized intermediate. The presence of two halogen atoms (chlorine and fluorine) and a strongly electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern medicinal chemistry.

A notable application of this intermediate is in the synthesis of Pibrentasvir, a potent NS5A inhibitor used in combination therapies to treat chronic HCV infections.[1] The manufacturing process of such a complex molecule necessitates a robust and efficient synthetic strategy, where the choice of the initial building blocks significantly impacts the overall process viability.[2]

The Role of this compound in Pibrentasvir Synthesis

The synthesis of a key symmetrical diketone intermediate, 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione , is a critical step in the manufacturing of Pibrentasvir. This intermediate is subsequently reduced to the corresponding diol, (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol , which then undergoes a series of transformations to construct the core of the Pibrentasvir molecule.

The efficiency of the initial SNAr-type reactions involving this compound is therefore of utmost importance for the overall yield and purity of the final active pharmaceutical ingredient (API).

Comparative Analysis: The Halogen Effect in Nucleophilic Aromatic Substitution

The reactivity of halo-substituted aromatic compounds in SNAr reactions is a well-established principle in organic chemistry. The general order of reactivity for the leaving group is F > Cl > Br > I.[3][4] This trend is primarily governed by the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.[4]

Key Considerations:

  • Reaction Rate: The use of this compound, with the highly activating fluorine atom, is expected to result in significantly faster reaction rates compared to its chloro, bromo, or iodo counterparts. This can translate to shorter reaction times and increased throughput in a manufacturing setting.

  • Yield: The enhanced reactivity of the fluoro-substituted compound generally leads to higher yields, as the desired transformation proceeds more efficiently, minimizing the formation of side products.

  • Cost and Availability: While fluoroaromatic compounds can sometimes be more expensive than their chloro or bromo analogs, the potential for higher yields and faster reaction times can offset the initial cost difference, leading to a more economically viable process overall.

The presence of the chlorine atom at the 4-position in this compound provides an additional site for potential functionalization, although the fluorine at the 2-position is significantly more activated towards SNAr by the ortho-nitro group.

Experimental Workflow: Synthesis of a Key Pibrentasvir Intermediate

The following diagram illustrates a generalized workflow for the synthesis of the key diketone and diol intermediates from this compound.

cluster_0 Synthesis of 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione cluster_1 Asymmetric Reduction to the Diol Intermediate A This compound B Reaction with a suitable C2 synthon (e.g., via enolate chemistry) A->B Base, Solvent C 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione B->C Workup and Purification D 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione E Asymmetric Reduction D->E Chiral reducing agent F (1S,4S)-1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol E->F Purification

Caption: Generalized synthetic workflow for key Pibrentasvir intermediates.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for a nucleophilic aromatic substitution reaction involving a halo-nitro-activated phenyl ethanone derivative. Specific reagents and conditions for the synthesis of Pibrentasvir intermediates are proprietary; however, this general procedure highlights the key steps and considerations.

Reaction: Nucleophilic Aromatic Substitution with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add dry DMF to dissolve the starting materials.

  • To the stirred suspension, add the primary amine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material. The final product should be characterized by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The yield should be calculated based on the limiting reagent.

Data Presentation: Comparison of Halogenated Starting Materials

While specific experimental data for the direct comparison of this compound with its bromo and iodo analogs in the synthesis of Pibrentasvir intermediates is proprietary, the following table illustrates the expected relative performance based on established principles of SNAr reactivity.

Feature1-(4-F luoro-...)1-(4-Cl oro-...)1-(4-Br omo-...)1-(4-I odo-...)
Relative Reaction Rate ++++++++++
Expected Yield HighestHighModerateLower
Purity HighHighModerate-HighModerate
Cost (Illustrative) Moderate-HighLow-ModerateModerateHigh
Overall Efficiency Excellent GoodFairPotentially Inefficient

Note: This table represents a qualitative comparison based on well-understood principles of chemical reactivity in SNAr reactions.

Conclusion and Future Perspectives

The use of This compound as a starting material in the synthesis of Pibrentasvir represents a strategically sound choice that leverages the principles of nucleophilic aromatic substitution to achieve high efficiency. The presence of the highly activating fluorine atom is key to driving the reaction forward, leading to potentially higher yields and shorter reaction times compared to other halogenated analogs.

For researchers and drug development professionals, the key takeaway is the critical importance of selecting appropriately activated starting materials in the design of synthetic routes for complex molecules. While alternative halogenated precursors may be available, the superior reactivity of the fluoro-substituted analog, as dictated by fundamental chemical principles, often translates to a more robust and economically viable manufacturing process. Future work in this area could involve the development of catalytic methods to further enhance the efficiency of SNAr reactions, potentially allowing for even milder reaction conditions and a broader substrate scope.

References

A Researcher's Guide to the Analytical Cross-Referencing of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical framework for the analytical cross-referencing of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in medicinal chemistry.

The Imperative of Cross-Referencing in Synthesis

In the synthesis of complex organic molecules, the final product is rarely pure. Side-products, unreacted starting materials, and residual solvents can all be present. Therefore, relying on a single analytical technique is insufficient for unambiguous structural elucidation and purity assessment. A multi-faceted approach, cross-referencing data from orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential. This ensures that the assigned structure is consistent across different physical and chemical measurements, lending high confidence to the experimental outcome.

Predicted and Comparative Analytical Data

In the absence of direct literature spectra for this compound, we will build a hypothesis of its expected analytical data. This is achieved by examining the spectral data of closely related, commercially available acetophenone derivatives. The electronic effects of the chloro, fluoro, and nitro substituents on the phenyl ring will be considered to predict the spectral characteristics of the target molecule.

Table 1: Physical and Basic Analytical Properties of this compound and Analogous Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 1292836-16-8C₈H₅ClFNO₃217.58Not available
4'-Chloro-3'-nitroacetophenone5465-65-6C₈H₆ClNO₃199.5999-101[1]
2'-Fluoro-5'-nitroacetophenone79110-05-7C₈H₆FNO₃183.1450-54[2]
4'-Chloroacetophenone99-91-2C₈H₇ClO154.59Liquid
4'-Fluoroacetophenone403-42-9C₈H₇FO138.14Liquid
4'-Nitroacetophenone100-19-6C₈H₇NO₃165.1578-81

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Aromatic Region

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of our target molecule is expected to show distinct signals for the methyl protons and the aromatic protons. The substitution pattern on the phenyl ring (positions 2, 4, and 5) will lead to a complex splitting pattern for the two remaining aromatic protons.

  • Methyl Protons (CH₃): This will appear as a singlet, likely in the range of δ 2.5-2.7 ppm.

  • Aromatic Protons (Ar-H): We expect two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at position 3 will be coupled to the fluorine at position 2, and the proton at position 6 will be coupled to the fluorine at position 2. The strong electron-withdrawing nature of the nitro group at position 5 will significantly deshield the proton at position 6, shifting it downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically above δ 190 ppm. The aromatic carbons will appear between δ 110-160 ppm, and their chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

Table 2: Literature ¹H and ¹³C NMR Data for Analogous Acetophenones
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4'-Chloroacetophenone [3]2.61 (s, 3H), 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)26.5, 128.9, 129.7, 135.4, 139.6, 196.8
4'-Fluoroacetophenone [3][4]2.59 (s, 3H), 7.15–7.10 (m, 2H), 8.00-7.96 (m, 2H)26.5, 115.6, 115.8, 130.9, 131.0, 133.6, 196.5
4'-Nitroacetophenone [4]2.68 (s, 3H), 8.13-8.10 (m, 2H), 8.31-8.29 (m, 2H)27.0, 123.9, 129.3, 141.4, 150.4, 196.3

Interpreting the Data: By comparing the experimental data of your synthesized this compound with the literature values in Table 2, you can deduce the electronic contributions of each substituent. For instance, the downfield shift of the aromatic protons in 4'-nitroacetophenone compared to 4'-chloroacetophenone highlights the strong electron-withdrawing nature of the nitro group. The fluorine atom in your target compound will introduce characteristic C-F couplings in the ¹³C NMR spectrum, which is a key diagnostic feature.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the carbonyl group (C=O), the nitro group (NO₂), and the C-Cl and C-F bonds.

  • C=O Stretch: A strong absorption band between 1680-1700 cm⁻¹.

  • NO₂ Stretch: Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, usually between 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹.

  • Ar-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can give clues about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, we would expect to see a molecular ion peak ([M]⁺) corresponding to its molecular weight (217.58 g/mol ). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for acetophenones include the loss of the methyl group ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺).

Experimental Protocols

To obtain the analytical data for your synthesized this compound, the following standard protocols can be employed.

Protocol 1: NMR Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your dried compound into a clean, dry NMR tube.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenize: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication can be used if necessary.

  • Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Protocol 2: FT-IR Sample Preparation (ATR)
  • Clean the Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Acquire Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Apply Sample: Place a small amount of your solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire Sample Spectrum: Record the IR spectrum of your sample.

  • Clean Up: Thoroughly clean the ATR crystal after analysis.

Protocol 3: Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Prepare a Dilute Solution: Dissolve a very small amount of your sample (less than 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to make a dilute solution (approximately 10-100 µg/mL).

  • Infuse the Sample: Using a syringe pump, infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Acquire the mass spectrum in the appropriate mass range.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical cross-referencing process.

Analytical_Workflow Workflow for Analytical Cross-Referencing cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Cross-Referencing Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Cross_Reference Cross-Reference Experimental Data with Literature Values of Analogues NMR->Cross_Reference IR->Cross_Reference MS->Cross_Reference Structure_Confirmation Structure Confirmation Cross_Reference->Structure_Confirmation

Caption: A diagram illustrating the workflow for the analytical characterization and data validation of a synthesized compound.

Conclusion

The structural verification of a synthesized compound is a multi-step process that requires careful execution of analytical techniques and thoughtful interpretation of the resulting data. While direct literature data for this compound may be sparse, a thorough analysis of its NMR, IR, and mass spectra, in conjunction with a comparative analysis against structurally similar compounds, can provide a confident and scientifically sound structural assignment. This guide provides the framework for such an investigation, empowering researchers to proceed with their drug development endeavors with a high degree of certainty in their molecular starting point.

References

A Comparative Guide to the Biological Activity of Quinolone Derivatives: From Precursor to Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Quinolone Scaffold

The quinolone scaffold, a simple bicyclic heterocyclic system, represents one of the most successful and versatile frameworks in medicinal chemistry.[1][2] First introduced to the clinical landscape in 1962 with nalidixic acid, a byproduct of chloroquine synthesis, the quinolone family was initially recognized for its potent antibacterial properties.[3][4] This discovery catalyzed decades of intensive research, leading to the development of fluoroquinolones like ciprofloxacin and levofloxacin, which exhibit a broad spectrum of activity and have become mainstays in treating bacterial infections.[5][6]

The primary antibacterial mechanism of quinolones is the targeted inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8] By stabilizing the enzyme-DNA cleavage complex, these drugs introduce lethal double-strand breaks in the bacterial chromosome, effectively halting DNA replication and leading to cell death.[9][10] However, the pharmacological story of quinolones does not end with their antibacterial prowess. Through strategic synthetic modifications, which are fundamentally directed by the choice of chemical precursors, the quinolone core has been transformed into a privileged scaffold, yielding derivatives with significant antifungal, antiviral, and anticancer activities.[11][12][13]

This guide provides a comparative analysis of the diverse biological activities of quinolone derivatives, emphasizing how initial precursor selection and subsequent structural modifications dictate their therapeutic potential. We will explore the structure-activity relationships that govern their potency against different pathogens and cancer cells, supported by experimental data and detailed protocols for their evaluation.

The Role of Precursors in Generating Structural Diversity

The biological activity of a quinolone derivative is ultimately determined by the nature and position of its substituents. The journey to these final, active molecules begins with the selection of precursors for core synthetic reactions like the Gould-Jacobs or Conrad-Limpach cyclizations.[11][14] For instance, in the widely used Gould-Jacobs reaction, a substituted aniline serves as a key precursor. The substituents on this aniline precursor directly translate to the substitution pattern on the benzene ring of the final quinolone product, pre-determining the groups at positions C-5, C-6, C-7, and C-8. This foundational step is critical for tuning the molecule's electronic and steric properties, which in turn influences its pharmacokinetic profile and target affinity.[4]

Quinolone_Scaffold cluster_main main_img N1 N1 C2 C2 C3 C3 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a R1 R1 R3 R3 (COOH) R5 R5 R6 R6 (F) R7 R7 R8 R8

Caption: General 4-quinolone scaffold highlighting key positions for modification.

Chemical modifications at the N-1, C-3, C-6, and C-7 positions have proven to be particularly fruitful.[4][15] The introduction of a cyclopropyl group at N-1 and a fluorine atom at C-6 dramatically enhances antibacterial activity, a hallmark of the fluoroquinolone generation.[16] The substituent at C-7, often a piperazine ring, is a critical determinant of potency and spectrum; modifications at this site can shift the biological activity from antibacterial to anticancer or antiviral.[9][17]

Gould_Jacobs_Workflow Precursor Substituted Aniline (Precursor) Intermediate1 Enamine Intermediate Precursor->Intermediate1 + Reagent Diethyl ethoxymethylenemalonate (Reagent) Reagent->Intermediate1 Cyclization Thermal Cyclization (High Temperature) Intermediate1->Cyclization Intermediate2 Quinolone Ester Cyclization->Intermediate2 Hydrolysis Saponification (e.g., NaOH) Intermediate2->Hydrolysis Product 4-Quinolone-3-carboxylic acid (Core Scaffold) Hydrolysis->Product

Caption: Simplified workflow of the Gould-Jacobs synthesis of the quinolone core.

Comparative Analysis of Biological Activities

Antibacterial Activity

The foundational activity of quinolones is their bactericidal effect. This is achieved by poisoning bacterial type II topoisomerases, which are essential for relieving topological stress during DNA replication.[8] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive species.[10] The potency of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

DerivativePrecursor/Key ModificationTarget OrganismMIC (µg/mL)Reference
Nalidixic Acid 1,8-Naphthyridine coreEscherichia coli4-16[3]
Ciprofloxacin N-1 cyclopropyl, C-6 fluoro, C-7 piperazinylEscherichia coli0.008-0.03[18]
Ciprofloxacin N-1 cyclopropyl, C-6 fluoro, C-7 piperazinylStaphylococcus aureus0.12-0.5[18]
Compound 10d C-7 modified piperazinylMethicillin-resistant S. aureus (MRSA)0.25[19]
Compound 2G C-6 cyano substitutionPseudomonas aeruginosa0.0011[5]
PK-10 Quinolone-chalcone hybridStaphylococcus aureus0.0047 (mM)[20]

Note: The data presented is a synthesis from multiple sources for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data clearly illustrates the evolution from first-generation quinolones like nalidixic acid to later-generation fluoroquinolones. The strategic additions originating from specific precursors and synthetic steps lead to orders-of-magnitude improvements in potency and a broadening of the activity spectrum to include Gram-positive organisms and even drug-resistant strains.[19]

Anticancer Activity

The discovery that antibacterial quinolones could also inhibit eukaryotic type II topoisomerases opened a new avenue for their development as anticancer agents.[12][21] Cancer cells, with their high proliferation rates, are particularly vulnerable to topoisomerase poisons that induce DNA damage and trigger apoptosis.[13] Structural modifications that shift the selectivity from bacterial to human topoisomerases are key. Often, this involves modifications to the N-1 and C-7 substituents.[17] The anticancer potential is evaluated using cytotoxicity assays to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Mechanism_Comparison cluster_antibacterial Antibacterial Action cluster_anticancer Anticancer Action B_Start Quinolone Derivative B_Target Bacterial DNA Gyrase & Topoisomerase IV B_Start->B_Target Inhibits B_Effect Stabilization of Cleavage Complex B_Target->B_Effect B_Result Chromosome Fragmentation B_Effect->B_Result B_End Bacterial Cell Death B_Result->B_End C_Start Modified Quinolone Derivative C_Target Human Topoisomerase IIα C_Start->C_Target Inhibits C_Effect Induction of DNA Damage C_Target->C_Effect C_Result Cell Cycle Arrest (e.g., G2/M phase) C_Effect->C_Result C_End Apoptosis C_Result->C_End

Caption: Contrasting mechanisms of quinolones in bacterial and cancer cells.

Derivative ClassKey ModificationCell LineIC₅₀ (µM)Reference
Ciprofloxacin Derivatives N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide at C-3MCF-7 (Breast)1.15 - 5.43[21]
Ciprofloxacin Derivatives N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)carboxamide at C-3A549 (Lung)2.11 - 9.12[21]
4-Quinolone Derivative (3a) 6-nitro, N-1-methoxybenzyl, C-2/C-3 aryl groupsMCF-7 (Breast)~10 (approx.)[22]
Gatifloxacin-Cu(II) Complex Metal complexationA-549 (Lung)14.2[23]

These results show that by moving away from the classic fluoroquinolone structure—for example, by adding bulky aromatic moieties at position C-3 or by forming metal complexes—potent cytotoxic activity against human cancer cells can be achieved.[21][23] These derivatives often induce apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents.[22]

Antifungal and Antiviral Activities

The therapeutic utility of the quinolone scaffold extends to other microbial classes. Certain derivatives have demonstrated notable activity against fungi, particularly Candida species, often by targeting fungal topoisomerase II.[18][24] The development of quinolone-chalcone hybrids has been shown to produce synergistic antifungal effects when combined with existing drugs like fluconazole.[25]

Similarly, quinolones have been explored as antiviral agents.[26][27] Interestingly, the mechanism of action often diverges from topoisomerase inhibition. For example, specific quinolone derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction, a critical step in viral transcription.[26][27] The introduction of an aryl group at the C-7 piperazine moiety was a key modification that shifted the activity from antibacterial to anti-HIV.[26] Other derivatives have shown inhibitory effects against viruses such as HCV, vaccinia virus, and herpes simplex virus.[24][27]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two of the most common assays used in the evaluation of quinolone derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[28]

Materials:

  • 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Stock solution of the test quinolone derivative (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluent (e.g., MHB, saline)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the quinolone stock solution to the first well of a row. This creates a 1:2 dilution.

  • Serial Dilution: Mix the contents of the first well thoroughly and transfer 100 µL to the second well. Continue this two-fold serial dilution across the plate, typically for 10-12 wells. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

  • Control Wells: Prepare a positive control (wells with medium and bacteria, no drug) and a negative/sterility control (wells with medium only).

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock 1:100 in MHB. Add 10 µL of this working suspension to each well (except the sterility control), achieving a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the quinolone derivative at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

MIC_Workflow start Start prep_plate Prepare 96-well plate with 100µL MHB per well start->prep_plate add_drug Add 100µL of quinolone stock to first well prep_plate->add_drug serial_dilute Perform 2-fold serial dilutions across the row add_drug->serial_dilute add_inoculum Add 10µL of standardized bacterial inoculum to wells serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually inspect for turbidity or read OD at 600nm incubate->read_results determine_mic Identify lowest concentration with no growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[29][30] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • 96-well flat-bottom cell culture plates

  • Human cancer cell line(s) of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test quinolone derivative stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion

The quinolone scaffold is a testament to the power of medicinal chemistry in leveraging a single core structure to address a multitude of therapeutic challenges. The journey from the first-generation antibacterial nalidixic acid to modern derivatives with potent anticancer, antifungal, and antiviral activities is a direct result of understanding the intricate structure-activity relationships. The selection of precursors in the initial synthesis dictates the foundational substitution pattern, which is then further refined to tune the molecule's biological target and potency. As drug resistance continues to emerge across different disease areas, the continued exploration and intelligent modification of the quinolone framework, guided by robust biological evaluation, will undoubtedly yield novel and effective therapeutic agents for years to come.

References

Quantitative Analysis of 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone in Reaction Mixtures: A Comparative Guide to Method Selection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous control of synthetic pathways is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Intermediates such as 1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone, a substituted acetophenone derivative, are critical building blocks whose precise quantification in reaction mixtures dictates process efficiency, impurity profiling, and ultimately, regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of this key intermediate, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate technique for their specific needs. We will delve into the principles, protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion on the strategic application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful orthogonal method.

The Analytical Challenge: Why Method Selection Matters

This compound possesses several structural features that influence the choice of analytical technique: a UV-absorbing aromatic ring, a thermally stable ketone functional group, and electronegative halogen and nitro substituents. The complexity of a typical reaction matrix, which may contain starting materials, reagents, by-products, and the solvent, necessitates a method that is not only accurate and precise but also highly selective. The presence of impurities, which can be structurally similar to the analyte, further underscores the need for robust analytical methods.[1][2] The choice between chromatographic techniques often hinges on the volatility and thermal stability of the analyte, while spectroscopic methods like qNMR offer an alternative that does not require chromatographic separation.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is frequently the method of choice for the analysis of non-volatile or thermally labile compounds in pharmaceutical matrices.[5] For this compound, its strong UV absorbance makes it an ideal candidate for HPLC with UV detection.

Causality in HPLC Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the substituted phenyl ring, promoting retention and separation from more polar impurities.[6] The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, and its gradient elution allows for the efficient separation of compounds with a range of polarities.[7] Phosphoric acid is added to the mobile phase to control the pH and ensure the reproducibility of retention times by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[8] UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and is likely to provide a strong signal for the analyte.[6]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v).

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.

    • Sample Preparation: Quench a representative sample of the reaction mixture and dilute with the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution1 Stock Solution Standard->Dilution1 Sample Reaction Mixture Dilution3 Diluted Sample Sample->Dilution3 Dilution2 Calibration Curve Dilution1->Dilution2 Filter Filtering Dilution3->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow from sample preparation to final quantification.

Gas Chromatography (GC): A Powerful Tool for Volatile and Thermally Stable Compounds

Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds.[9] Given that this compound is a substituted acetophenone, it is expected to have sufficient volatility and thermal stability for GC analysis. The presence of halogens and a nitro group makes it highly responsive to an Electron Capture Detector (ECD), offering exceptional sensitivity.[10]

Causality in GC Method Design

The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a wide range of aromatic compounds. The temperature programming allows for the separation of components with different boiling points, ensuring that the analyte is well-resolved from other volatile components in the reaction mixture.[9] An ECD is selected due to its high sensitivity to halogenated and nitro-containing compounds, which is a key structural feature of the analyte.[10][11] This high selectivity also helps in minimizing interferences from the sample matrix.[10]

Experimental Protocol: GC-ECD
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and an Electron Capture Detector (ECD).

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Nitrogen or Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Preparation: Quench a representative sample of the reaction mixture and dilute with the solvent to a concentration within the calibration range.

  • Data Analysis: Similar to HPLC, construct a calibration curve and determine the concentration of the analyte in the sample based on its peak area.

GC Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Reference Standard Dilution1 Stock Solution Standard->Dilution1 Sample Reaction Mixture Dilution3 Diluted Sample Sample->Dilution3 Dilution2 Calibration Curve Dilution1->Dilution2 Injector Vaporization Injector Dilution3->Injector Column Capillary Column Separation Injector->Column Detector ECD Detection Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC analytical workflow from sample preparation to final quantification.

Comparative Performance Analysis

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics of each method.

ParameterHPLC-UVGC-ECDRationale & Justification
Selectivity HighVery HighBoth methods offer good selectivity through chromatographic separation. GC-ECD's selectivity is enhanced by the detector's specific response to halogenated and nitro compounds.[10][12]
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mLThe ECD is inherently more sensitive to the target analyte's functional groups than a standard UV detector.[11]
Linearity (R²) > 0.999> 0.999Both techniques are expected to show excellent linearity over a defined concentration range when properly validated.[13]
Precision (%RSD) < 2%< 3%HPLC generally offers slightly better injection precision. Both are well within acceptable limits for pharmaceutical analysis.[13]
Accuracy (% Recovery) 98-102%97-103%Both methods, when validated, can achieve high accuracy.[13]
Sample Throughput ModerateModerateRuntimes are comparable, though HPLC may require longer equilibration times.
Robustness HighModerateHPLC methods are often considered more robust to minor variations in experimental conditions. GC can be sensitive to matrix effects in the injector.

Quantitative NMR (qNMR): An Orthogonal Approach

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method in pharmaceutical analysis.[14][15] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte for quantification, instead relying on an internal standard of known purity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a direct measure of the molar concentration of the analyte.[16]

Advantages of qNMR for In-Process Control:
  • Primary Method: Can provide a highly accurate quantification without the need for a specific reference standard of the analyte, which may not be available in early development.[15]

  • Structural Information: Provides structural confirmation of the analyte alongside quantitative data.

  • Reduced Sample Preparation: Often requires minimal sample preparation, reducing potential sources of error.

  • Speed: For simple mixtures, a qNMR experiment can be faster than developing and running a full chromatographic method.[15]

Considerations for qNMR:
  • Sensitivity: Generally less sensitive than chromatographic methods, especially GC-ECD.

  • Spectral Overlap: In complex reaction mixtures, signals from the analyte may overlap with those from other components, complicating quantification.

  • Instrumentation: Requires access to a high-field NMR spectrometer.

The use of qNMR can be particularly valuable for validating the results obtained from HPLC or GC, providing an orthogonal confirmation of the analyte's concentration.[3]

Conclusion

The quantitative analysis of this compound in reaction mixtures can be reliably achieved using either HPLC-UV or GC-ECD.

  • HPLC-UV is a robust and versatile method, well-suited for a typical pharmaceutical quality control environment. Its high precision and accuracy make it a reliable choice for routine analysis.

  • GC-ECD offers superior sensitivity and selectivity for this particular analyte due to its halogen and nitro substituents. It is an excellent option when trace-level quantification is required.

  • qNMR serves as a powerful orthogonal technique, providing highly accurate results without the need for a specific reference standard and offering simultaneous structural confirmation.

The optimal method selection will be guided by the specific analytical needs, including the required level of sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. It is strongly recommended that any chosen method undergoes a thorough validation process to ensure it is fit for its intended purpose, in accordance with regulatory guidelines.[13][17]

References

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1-(4-Chloro-2-fluoro-5-nitrophenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.